Product packaging for 2-Acetoxypropionyl chloride(Cat. No.:CAS No. 38939-83-2)

2-Acetoxypropionyl chloride

Cat. No.: B1275879
CAS No.: 38939-83-2
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-UHFFFAOYSA-N
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Description

2-Acetoxypropionyl chloride is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO3 B1275879 2-Acetoxypropionyl chloride CAS No. 38939-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloro-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404126
Record name 2-acetoxypropanoyl chloride
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38939-83-2
Record name 2-(Acetyloxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38939-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetoxypropanoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID60404126
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Foundational & Exploratory

(S)-(-)-2-Acetoxypropionyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36394-75-9

This in-depth technical guide provides essential information on (S)-(-)-2-Acetoxypropionyl chloride for researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and key applications, with a focus on its role as a chiral building block and derivatizing agent.

Core Data Summary

(S)-(-)-2-Acetoxypropionyl chloride, also known as O-Acetyl-L-lactyl chloride, is a valuable chiral reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 36394-75-9[3][4][5][6]
Molecular Formula C₅H₇ClO₃[5][6]
Molecular Weight 150.56 g/mol [5][6]
Appearance Colorless to light yellow clear liquid[4]
Purity ≥95% to >97.0%[4][5][7]
Boiling Point 50 °C at 5 mmHg[2][8]
Density 1.189 g/mL at 25 °C[2][8]
Refractive Index (n20/D) 1.423[2][8]
Optical Activity ([α]20/D) -31° (c=4 in chloroform)[2][8]
Storage Conditions 2-8°C, under inert atmosphere[2][5]

Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

A common industrial method for the synthesis of (S)-(-)-2-Acetoxypropionyl chloride involves a two-step process starting from lactic acid. The first step is the acetylation of lactic acid with acetic anhydride to form (S)-2-acetoxypropionic acid. This intermediate is then chlorinated, typically using thionyl chloride, to yield the final product.[4] Continuous processes have been developed to produce high-purity (S)-(-)-2-Acetoxypropionyl chloride for pharmaceutical applications, such as the synthesis of Iopamidol.[4]

G Industrial Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorination Lactic Acid Lactic Acid S-2-Acetoxypropionic Acid S-2-Acetoxypropionic Acid Lactic Acid->S-2-Acetoxypropionic Acid Acetic Anhydride S-2-Acetoxypropionyl Chloride S-2-Acetoxypropionyl Chloride S-2-Acetoxypropionic Acid->S-2-Acetoxypropionyl Chloride Thionyl Chloride

Caption: Industrial synthesis of (S)-(-)-2-Acetoxypropionyl Chloride.

Experimental Protocols

Synthesis of an Intermediate for Iopamidol

This protocol describes the acylation of an aminated aromatic compound using (S)-(-)-2-Acetoxypropionyl chloride in the synthesis pathway of Iopamidol.

Methodology:

  • Dissolve 5-amino-1,3-benzenedicarboxylic acid (20g, 0.11mol) in 50mL of anhydrous N,N'-dimethylacetamide (DMA).

  • Slowly add (S)-2-(Acetoxy)propionyl chloride (49.7g, 0.33mol) to the solution while maintaining the temperature at approximately 5°C.

  • After the addition is complete, stir the reaction mixture at 50°C for 24 hours.

  • Concentrate the reaction mixture to one-third of its original volume under reduced pressure.

  • Pour the resulting residue into ice water to induce precipitation.

  • Filter the precipitate, wash it with water, and dry it under a vacuum at 40°C to obtain the solid product.

This protocol is adapted from a patent for the preparation of Iopamidol and may require optimization for laboratory scale.

General Procedure for Amide Formation

(S)-(-)-2-Acetoxypropionyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

Methodology:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve the amine and a suitable base (e.g., triethylamine or pyridine, 1.1-5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of (S)-(-)-2-Acetoxypropionyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid, followed by dilute base, and then brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by crystallization or chromatography if necessary.

Applications in Drug Development and Chiral Synthesis

(S)-(-)-2-Acetoxypropionyl chloride is a critical intermediate in the synthesis of the non-ionic X-ray contrast medium, Iopamidol.[4] In this synthesis, it is used to introduce the (S)-lactyl side chain, which is crucial for the final compound's properties.

Furthermore, its chiral nature makes it an excellent reagent for the resolution of racemic mixtures and the determination of enantiomeric purity of compounds such as amino acids. It reacts with the chiral analyte to form diastereomers, which can then be separated and quantified using chromatographic techniques like HPLC.

G Chiral Derivatization Workflow cluster_0 Reaction cluster_1 Separation & Analysis Racemic_Analyte Racemic Analyte (e.g., Amino Acid) Diastereomers Diastereomeric Mixture Racemic_Analyte->Diastereomers Chiral_Reagent (S)-(-)-2-Acetoxypropionyl Chloride Chiral_Reagent->Diastereomers Separation Chromatographic Separation (e.g., HPLC) Diastereomers->Separation Quantification Quantification Separation->Quantification

Caption: Chiral derivatization workflow for enantiomeric analysis.

Safety Information

(S)-(-)-2-Acetoxypropionyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It reacts with water and other protic solvents. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

(R)-(+)-2-Acetoxypropionyl chloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-(+)-2-Acetoxypropionyl Chloride

This guide provides a comprehensive overview of the core physical properties of (R)-(+)-2-Acetoxypropionyl chloride, a key intermediate in organic and pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for their work.

Compound Overview

(R)-(+)-2-Acetoxypropionyl chloride, also known as (+)-O-Acetyl-D-lactoyl chloride, is a chiral building block widely utilized in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1] Its defined stereochemistry is crucial for creating selective and effective drug molecules.[1] The compound is a moisture and heat-sensitive liquid, requiring storage under inert gas at refrigerated temperatures.[2]

Quantitative Physical Properties

The following table summarizes the key physical properties of (R)-(+)-2-Acetoxypropionyl chloride and its corresponding (S)-(-) enantiomer. Properties such as boiling point, density, and refractive index are expected to be identical for both enantiomers.

PropertyValueCAS NumberSource
Molecular Formula C₅H₇ClO₃53636-19-4[1]
Molecular Weight 150.56 g/mol 53636-19-4[1]
Appearance Colorless to pale yellow/light orange liquid53636-19-4[1]
Boiling Point 53 °C at 11 mmHg50 °C at 5 mmHg (for S-enantiomer)53636-19-436394-75-9[1][3]
Density 1.18 g/cm³ (Specific Gravity 20/20)1.189 g/mL at 25 °C (for S-enantiomer)36394-75-9[3][4]
Refractive Index 1.421.423 (n20/D) (for S-enantiomer)53636-19-436394-75-9[1][3]
Optical Activity Not specified for (R)-(+)[α]20/D -31°, c = 4 in chloroform (for S-enantiomer)36394-75-9
Purity (Assay) ≥ 98% (by titration)>98.0% (by Argentometric Titration)min. 96.0% (by GC)53636-19-436394-75-9[1]
Flash Point 63 °C36394-75-9
Storage Temperature 2 - 8 °C53636-19-4[1]

Experimental Protocols

Detailed experimental protocols for the specific determination of every physical property for this exact compound are not publicly available. However, the methods cited, such as titration and gas chromatography (GC), are standard analytical techniques.

Purity Determination by Argentometric Titration

Argentometric titration is a common method for determining the concentration of halide ions. For an acyl chloride like (R)-(+)-2-Acetoxypropionyl chloride, the protocol involves the controlled hydrolysis of the compound followed by titration of the resulting chloride ion with a standardized silver nitrate (AgNO₃) solution.

  • Sample Preparation: A precisely weighed sample of (R)-(+)-2-Acetoxypropionyl chloride is carefully hydrolyzed in a suitable solvent (e.g., aqueous acetone or ethanol) to convert the acyl chloride to a carboxylic acid and hydrochloric acid (HCl).

  • Titration: The resulting solution is titrated with a standard solution of silver nitrate.

  • Endpoint Detection: An indicator, such as potassium chromate (Mohr's method) or an adsorption indicator (Fajans' method), is used to determine the endpoint, which is the point where all chloride ions have reacted to form a silver chloride (AgCl) precipitate. Potentiometric endpoint detection can also be used for higher accuracy.

  • Calculation: The purity of the original sample is calculated based on the volume and concentration of the AgNO₃ solution used to reach the endpoint and the initial mass of the sample.

Purity and Optical Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a chiral compound, specialized chiral GC columns are used to separate the enantiomers and determine optical purity.

  • Sample Preparation: The (R)-(+)-2-Acetoxypropionyl chloride sample is dissolved in a suitable volatile solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a heated column.

    • For Purity Analysis: A standard non-chiral GC column separates the compound from any impurities based on differences in boiling points and interactions with the column's stationary phase.

    • For Optical Purity Analysis: A chiral stationary phase column is used. The different enantiomers ((R) and (S)) interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times.[5]

  • Detection: As the separated components exit the column, they are detected by a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

  • Analysis: The detector generates a signal for each component, resulting in a chromatogram. The area under each peak is proportional to the amount of that component. Purity is determined by comparing the peak area of the main compound to the total area of all peaks. Optical purity (enantiomeric excess, ee%) is calculated from the relative peak areas of the two enantiomers.

Logical Relationships

The following diagram illustrates the relationship between the compound's identity, its key physical properties, and the standard methods used for their characterization.

G cluster_compound Compound Identity cluster_properties Physical & Chemical Properties cluster_methods Analytical Methods Compound (R)-(+)-2-Acetoxypropionyl chloride Structure Molecular Formula: C₅H₇ClO₃ Molecular Weight: 150.56 Compound->Structure is defined by BoilingPoint Boiling Point Structure->BoilingPoint determines Density Density Structure->Density determines RefractiveIndex Refractive Index Structure->RefractiveIndex determines Purity Purity Structure->Purity determines OpticalPurity Optical Purity Structure->OpticalPurity determines Distillation Distillation Analysis BoilingPoint->Distillation Pycnometry Pycnometry / Densitometry Density->Pycnometry Refractometry Refractometry RefractiveIndex->Refractometry Titration Argentometric Titration Purity->Titration GC Chiral Gas Chromatography Purity->GC OpticalPurity->GC

Characterization workflow for (R)-(+)-2-Acetoxypropionyl chloride.

References

Technical Guide: Physicochemical Properties of 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of the fundamental physicochemical properties of 2-Acetoxypropionyl chloride (also known as O-Acetyl-lactoyl chloride). The primary focus is the determination and presentation of the compound's molecular weight, a critical parameter in chemical synthesis, stoichiometry, and analytical procedures. This guide is intended to serve as a quick reference for professionals engaged in organic synthesis and pharmaceutical development.

Chemical Identity and Formula

This compound is a chiral acylating agent used in various organic syntheses. Its structure consists of a propionyl chloride backbone substituted with an acetoxy group at the second carbon.

  • Chemical Name: this compound

  • Synonym(s): O-Acetyl-L-lactyl chloride, AP-Cl[1], (+)-O-Acetyl-D-lactoyl chloride[2]

  • CAS Number: 36394-75-9 (for the S-enantiomer)[1][3][4][5]

  • Molecular Formula: C₅H₇ClO₃[2][3][4][5][6]

The linear formula is represented as CH₃CH(O₂CCH₃)COCl.[1]

Molecular Weight Calculation

The molecular weight (MW) is an intrinsic property derived from the molecular formula and the atomic weights of the constituent elements. The calculation is based on the sum of the atomic weights of all atoms in a single molecule.

The molecular weight for this compound is 150.56 g/mol .[1][2][3][4][5][7]

The table below details the contribution of each element to the final molecular weight of C₅H₇ClO₃.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC512.01160.055
HydrogenH71.0087.056
ChlorineCl135.45335.453
OxygenO315.99947.997
Total Molecular Weight 150.561

Note: The final calculated value is rounded to 150.56 g/mol for consistency with referenced chemical supplier data.[1][2][3][4][5][7]

Experimental Protocols

The determination of a compound's molecular formula and weight is a foundational aspect of chemical characterization, not a procedural experiment in itself. The value presented is a calculated, theoretical molecular weight based on the standard atomic weights.

Experimental verification of this molecular weight can be achieved through analytical techniques such as:

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the exact mass of the compound (e.g., 150.0083718 for C₅H₇ClO₃[8]), which can be used to confirm the elemental composition with high confidence.

  • Titration: Purity assays, often performed by titration, rely on the accurate molecular weight for stoichiometric calculations to determine the concentration of the substance.[2]

Detailed protocols for these analytical methods are standardized and widely available in analytical chemistry literature; they are not specific to this compound alone.

Visualization

Visual diagrams are mandatory for illustrating signaling pathways, experimental workflows, or complex logical relationships. However, the calculation of a fundamental, static physicochemical property such as molecular weight does not involve a process or pathway that can be represented by a flowchart or diagram. Therefore, a Graphviz visualization is not applicable to the core topic of this guide.

References

An In-depth Technical Guide to 2-Acetoxypropionyl Chloride: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxypropionyl chloride, a chiral acylating agent, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural features allow for the introduction of a chiral center, which is crucial for the development of enantiomerically pure drugs with enhanced therapeutic efficacy and reduced side effects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a particular focus on its role as a chiral building block.

Structural Formula and Chemical Properties

This compound is a carboxylic acid chloride with a stereocenter at the C-2 position. It exists as two enantiomers: (S)-(-)-2-acetoxypropionyl chloride and (R)-(+)-2-acetoxypropionyl chloride. The structural formula is characterized by a propionyl chloride backbone with an acetoxy group attached to the second carbon.

Chemical Structure:

The presence of the chiral center makes it a valuable reagent in asymmetric synthesis. The acyl chloride group is highly reactive and susceptible to nucleophilic attack, making it an excellent acylating agent.

Physicochemical Properties

A summary of the key physicochemical properties of both the (S) and (R) enantiomers of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Property(S)-(-)-2-Acetoxypropionyl chloride(R)-(+)-2-Acetoxypropionyl chlorideReference(s)
CAS Number 36394-75-953636-19-4[1][2]
Molecular Formula C5H7ClO3C5H7ClO3[1][2]
Molecular Weight 150.56 g/mol 150.56 g/mol [1][2]
Appearance Colorless to light yellow liquidColorless to pale yellow to light orange liquid[1]
Boiling Point 50 °C at 5 mmHg53 °C at 11 mmHg[1]
Density 1.189 g/mL at 25 °CNot specified[1]
Refractive Index n20/D 1.4231.42[1]
Storage Conditions 2-8°C, under inert gas2-8°C, under inert gas[1]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • FTIR: The infrared spectrum reveals the presence of key functional groups, such as the carbonyl groups of the acyl chloride and the ester.

  • Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-acetoxypropanoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used as chlorinating agents. The following is a representative protocol.

Reaction Scheme:

Materials:

  • 2-Acetoxypropanoic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetoxypropanoic acid in anhydrous DCM.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Slowly add the chlorinating agent (thionyl chloride or oxalyl chloride) to the solution at room temperature. An excess of the chlorinating agent is typically used.

  • Stir the reaction mixture at room temperature or gentle reflux for a specified period until the reaction is complete (monitoring by techniques like TLC or IR spectroscopy is recommended).

  • After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure to obtain the final product.

Note: This is a generalized protocol, and specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for best results.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the non-ionic X-ray contrast agent, Iopamidol.

Synthesis of Iopamidol

Iopamidol is a widely used contrast agent in medical imaging. The synthesis of Iopamidol involves the acylation of an aromatic amine with (S)-2-acetoxypropionyl chloride. This step introduces the chiral side chain that is essential for the pharmacological properties of the final drug. The synthesis workflow can be visualized as a series of chemical transformations.

Chiral Derivatizing Agent

As a chiral molecule, this compound is also employed as a chiral derivatizing agent. It reacts with other chiral molecules, such as amines and alcohols, to form diastereomers. These diastereomers have different physical properties (e.g., melting point, boiling point, and chromatographic retention times), which allows for their separation and the determination of the enantiomeric purity of the original compound.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding carboxylic acid.

Synthesis_Workflow Start 2-Acetoxypropanoic Acid Reaction Chlorination Reaction (e.g., with SOCl₂ or (COCl)₂) Start->Reaction Reactant Purification Purification (Distillation) Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General synthesis workflow for this compound.

Logical Relationship as a Chiral Derivatizing Agent

This diagram explains the logical process of using this compound as a chiral derivatizing agent to determine the enantiomeric composition of a sample.

Chiral_Derivatization cluster_start Initial Sample cluster_reaction Derivatization Reaction cluster_product Product Enantiomers Mixture of Enantiomers (R-Analyte & S-Analyte) Reaction Reaction Enantiomers->Reaction CDA (S)-2-Acetoxypropionyl Chloride CDA->Reaction Diastereomers Mixture of Diastereomers ((R,S)-Product & (S,S)-Product) Reaction->Diastereomers Analysis Separation & Quantification (e.g., Chromatography) Diastereomers->Analysis Result Enantiomeric Ratio Analysis->Result

Caption: Use of this compound as a chiral derivatizing agent.

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its role as a key building block for complex chiral molecules like Iopamidol highlights its importance in the development of advanced therapeutic and diagnostic agents. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in drug discovery and development. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for the effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of O-Acetyl-L-lactyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Acetyl-L-lactyl chloride, also known as (S)-(-)-2-acetoxypropionyl chloride, is a valuable chiral building block in organic synthesis.[1][2] Its applications include the synthesis of chiral phosphonates and the derivatization of amino acids. This technical guide provides a comprehensive overview of its synthesis, focusing on the prevalent two-step methodology involving the acetylation of L-lactic acid followed by chlorination.

I. Synthesis Overview

The primary route for synthesizing O-Acetyl-L-lactyl chloride involves a two-stage process:

  • Acetylation of L-lactic acid: L-lactic acid is reacted with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the intermediate O-Acetyl-L-lactic acid ((S)-2-acetoxypropionic acid).

  • Chlorination of O-Acetyl-L-lactic acid: The intermediate is then treated with a chlorinating agent, most commonly thionyl chloride, to yield the final product, O-Acetyl-L-lactyl chloride.[3][4]

An alternative starting material mentioned is sodium lactate, which is first converted to lactic acid in situ.[3][5] A critical consideration in the overall process is the removal of water from the initial lactic acid solution to prevent unwanted side reactions and polymerization, which can significantly reduce yields.[3]

II. Experimental Protocols

A. Stage 1: Acetylation of L-Lactic Acid

This stage focuses on the conversion of L-lactic acid to O-Acetyl-L-lactic acid.

Method 1: Using Acetic Anhydride

This method is frequently employed in industrial settings, including continuous processes.[3][5]

  • Reaction: L-lactic acid is acetylated with acetic anhydride. The reaction can be carried out in the presence of an acid catalyst, which can be a heterogeneous catalyst such as a Brønsted or Lewis acid.[3]

  • Procedure:

    • Commercial aqueous lactic acid is first subjected to distillation to remove water, with acetic acid being introduced to create a solution of lactic acid in acetic acid.[3][5] The final concentration of lactic acid in this solution typically ranges from 10% to 80% by weight, with a preferred range of 20% to 60%.[3][5]

    • The solution of lactic acid in acetic acid is fed into a reactor.

    • Acetic anhydride is added, preferably in a slight molar excess, with a lactic acid to acetic anhydride molar ratio ranging from 1:1.01 to 1:1.40.[3][5]

    • The reaction is maintained at a temperature between 20°C and 120°C, with a more preferable range of 30°C to 60°C.[3][5]

    • Upon completion of the reaction, the resulting (S)-2-acetoxypropionic acid is isolated by distilling off the acetic acid and any excess acetic anhydride.[3]

Method 2: Using Acetyl Chloride

  • Reaction: L-lactic acid is reacted with acetyl chloride in a suitable solvent.[4]

  • Procedure:

    • L-lactic acid is dissolved in tetrahydrofuran (THF).

    • Acetyl chloride is added to the solution.

    • The reaction mixture is stirred at room temperature for approximately 3 hours to yield (R)-2-acetoxypropanoic acid (the enantiomer of the L-form intermediate).[4]

B. Stage 2: Chlorination of O-Acetyl-L-lactic Acid

This stage converts the intermediate O-Acetyl-L-lactic acid into the final product.

  • Reaction: O-Acetyl-L-lactic acid is reacted with thionyl chloride.[3][4]

  • Procedure:

    • The O-Acetyl-L-lactic acid obtained from Stage 1 is reacted with thionyl chloride.[3][4]

    • In a continuous process, this chlorination can be carried out in a series of at least two reactors, each equipped with its own condensation unit to reflux thionyl chloride.[3]

    • The reaction produces O-Acetyl-L-lactyl chloride.

III. Purification

Purification of the final product, O-Acetyl-L-lactyl chloride, is crucial to achieve the high purity required for subsequent applications.

  • Distillation: The most common method for purifying O-Acetyl-L-lactyl chloride is distillation.[3] The boiling point is cited as 50°C at 5 mm Hg.[1]

  • Handling Precautions: Acid chlorides are highly reactive and susceptible to hydrolysis.[6] All purification steps should be conducted in a dry, inert atmosphere using anhydrous solvents and glassware to prevent degradation of the product.[6]

IV. Data Presentation

Table 1: Physicochemical Properties of O-Acetyl-L-lactyl Chloride

PropertyValue
Molecular FormulaC5H7ClO3
Molar Mass150.56 g/mol
Density1.189 g/mL at 25°C
Boiling Point50°C at 5 mm Hg
Refractive Index (n20/D)1.423

Source:[1]

Table 2: Reaction Conditions for Acetylation with Acetic Anhydride

ParameterValue
Lactic Acid: Acetic Anhydride Molar Ratio1:1.01 to 1:1.40
Reaction Temperature20°C to 120°C (preferably 30°C to 60°C)

Source:[3][5]

V. Visualizations

Synthesis_Workflow lactic_acid L-Lactic Acid intermediate O-Acetyl-L-lactic Acid lactic_acid->intermediate Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate product O-Acetyl-L-lactyl Chloride intermediate->product Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->product purified_product Purified Product product->purified_product Continuous_Process_Workflow cluster_pretreatment Pre-treatment cluster_reaction Reaction Stages cluster_purification Final Purification aq_lactic_acid Aqueous L-Lactic Acid dist_column Distillation Column (Water Removal) aq_lactic_acid->dist_column lactic_in_acetic L-Lactic Acid in Acetic Acid dist_column->lactic_in_acetic acetylation_reactor Acetylation Reactor lactic_in_acetic->acetylation_reactor chlorination_reactors Chlorination Reactors (Series) acetylation_reactor->chlorination_reactors distillation Final Distillation chlorination_reactors->distillation final_product Pure O-Acetyl-L-lactyl Chloride distillation->final_product

References

Technical Guide: (+)-O-Acetyl-D-lactoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-lactoyl chloride, systematically known as (R)-(+)-2-Acetoxypropionyl chloride, is a versatile and highly reactive chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its importance lies in its ability to serve as a key intermediate in the synthesis of complex, enantiomerically pure molecules.[1][2] The presence of a stereogenic center and a reactive acyl chloride functional group makes it an invaluable tool for asymmetric synthesis, enabling the selective production of a desired stereoisomer. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on experimental protocols and quantitative data to support researchers in its practical use.

Physicochemical Properties

(+)-O-Acetyl-D-lactoyl chloride is a colorless to light yellow or light orange clear liquid.[1] It is crucial to handle this reagent under inert gas and store it at low temperatures (2-8 °C) to maintain its purity and reactivity.[1]

Table 1: Physicochemical Data for (+)-O-Acetyl-D-lactoyl chloride

PropertyValueReference
Synonyms (+)-O-Acetyl-D-lactoyl chloride, (R)-(+)-2-Acetoxypropionyl chloride[1]
CAS Number 53636-19-4[1]
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol [1]
Appearance Colorless to light yellow to light orange clear liquid[1]
Boiling Point 53 °C at 11 mmHg[1]
Refractive Index 1.42[1]
Purity ≥ 98% (by titration)[1]

Synthesis of (+)-O-Acetyl-D-lactoyl chloride

The synthesis of (+)-O-Acetyl-D-lactoyl chloride typically involves a two-step process starting from D-lactic acid. The first step is the acetylation of the hydroxyl group of D-lactic acid, followed by the chlorination of the resulting carboxylic acid.

Synthesis Workflow

G D_Lactic_Acid D-Lactic Acid O_Acetyl_D_lactic_acid (R)-2-Acetoxypropanoic Acid D_Lactic_Acid->O_Acetyl_D_lactic_acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->O_Acetyl_D_lactic_acid Target (+)-O-Acetyl-D-lactoyl chloride O_Acetyl_D_lactic_acid->Target Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Target

Caption: Synthesis of (+)-O-Acetyl-D-lactoyl chloride.

Experimental Protocol: Synthesis of (+)-O-Acetyl-D-lactoyl chloride

This protocol is adapted from procedures for the synthesis of the (S)-enantiomer.[3][4]

Step 1: Acetylation of D-Lactic Acid to (R)-2-Acetoxypropanoic Acid

  • To a solution of D-lactic acid in acetic acid, add a slight molar excess of acetic anhydride (e.g., 1.1 to 1.4 equivalents).[3]

  • The reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid.

  • Maintain the reaction temperature between 30°C and 60°C.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, remove the acetic acid and excess acetic anhydride by distillation under reduced pressure to obtain crude (R)-2-acetoxypropanoic acid.

Step 2: Chlorination of (R)-2-Acetoxypropanoic Acid

  • To the crude (R)-2-acetoxypropanoic acid, add thionyl chloride (SOCl₂) (typically 1.5 to 2.0 equivalents).

  • The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or toluene.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to yield crude (+)-O-Acetyl-D-lactoyl chloride.

  • For high-purity applications, the product can be further purified by vacuum distillation.

Applications in Asymmetric Synthesis

(+)-O-Acetyl-D-lactoyl chloride is a valuable reagent in asymmetric synthesis, primarily utilized in two main capacities: as a chiral building block for incorporating a specific stereocenter into a target molecule and as a chiral derivatizing agent for the determination of enantiomeric excess.

As a Chiral Building Block in Pharmaceutical Synthesis

The acyl chloride functionality of (+)-O-Acetyl-D-lactoyl chloride allows for its facile reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reaction introduces the chiral (R)-2-acetoxypropionyl moiety into the molecule, which can be a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A notable example, although using the (S)-enantiomer, is the synthesis of the non-ionic X-ray contrast agent Iopamidol.[1][6][7][8] The principles of this synthesis are directly applicable to the use of the (R)-enantiomer for creating other chiral molecules.

  • Dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMA), dichloromethane (DCM), or toluene).

  • If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of (+)-O-Acetyl-D-lactoyl chloride (1.0 to 1.5 equivalents) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[8]

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Example of Acylation in the Synthesis of an Iopamidol Intermediate (using the (S)-enantiomer)

Reactant 1Reactant 2SolventTemperatureTimeYieldReference
5-amino-2,4,6-triiodoisophthaloyl dichloride(S)-2-acetoxypropionyl chlorideDimethylacetamideRoom Temp.--[7]
N,N′-bis[2-acetyloxy-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide(S)-2-(Acetyloxy)propanoyl chlorideN,N-dimethylacetamide< 30°C24-45 h90%[6]
As a Chiral Derivatizing Agent

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial in asymmetric synthesis. (+)-O-Acetyl-D-lactoyl chloride can be used as a chiral derivatizing agent to convert a mixture of enantiomeric alcohols or amines into a mixture of diastereomers.[6] These diastereomers have different physical properties and can be distinguished and quantified by analytical techniques like NMR spectroscopy and HPLC.[9]

G Racemic_Substrate Racemic Substrate (e.g., R/S-Alcohol) Diastereomers Diastereomeric Mixture (R,R and S,R-esters) Racemic_Substrate->Diastereomers Derivatization CDA (+)-O-Acetyl-D-lactoyl chloride (R-enantiomer) CDA->Diastereomers Analysis Analysis (NMR or HPLC) Diastereomers->Analysis Quantification Quantification of Diastereomers Analysis->Quantification EE_Calculation Enantiomeric Excess (e.e.) Calculation Quantification->EE_Calculation

Caption: Workflow for e.e. determination.

  • In an NMR tube, dissolve the chiral alcohol (1.0 equivalent) in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a slight excess of (+)-O-Acetyl-D-lactoyl chloride (1.1 to 1.2 equivalents).

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

  • Allow the reaction to proceed at room temperature until completion (monitor by ¹H NMR).

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

  • Identify well-resolved signals corresponding to each diastereomer (e.g., methine protons or acetyl methyl protons).

  • Integrate the signals for each diastereomer to determine their relative ratio.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

  • Follow the general acylation protocol described in section 4.1.1 to synthesize the diastereomeric amides.

  • Dissolve the crude diastereomeric mixture in a suitable solvent for HPLC analysis.

  • Separate the diastereomers using a normal-phase or reverse-phase HPLC system with a suitable column (e.g., silica gel or C18).[10]

  • Identify the peaks corresponding to each diastereomer.

  • Integrate the peak areas to determine the relative amounts of each diastereomer.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

Conclusion

(+)-O-Acetyl-D-lactoyl chloride is a powerful and versatile tool for the modern organic chemist, particularly those in the fields of pharmaceutical and agrochemical development. Its utility as both a chiral building block and a chiral derivatizing agent makes it a valuable reagent for the synthesis and analysis of enantiomerically pure compounds. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this important chiral intermediate in their synthetic endeavors. As the demand for enantiopure drugs and agrochemicals continues to grow, the importance of reagents like (+)-O-Acetyl-D-lactoyl chloride in enabling efficient and selective asymmetric synthesis will undoubtedly increase.

References

In-Depth Technical Guide: (S)-(-)-2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of (S)-(-)-2-Acetoxypropionyl chloride (CAS: 36394-75-9). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile chiral building block.

Chemical and Physical Properties

(S)-(-)-2-Acetoxypropionyl chloride is a colorless to light yellow liquid.[1][2] It is a chiral acyl chloride widely used in organic synthesis, particularly for the introduction of a chiral acetoxypropionyl moiety.[3][4] Key quantitative physical and chemical properties are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₅H₇ClO₃
Molecular Weight 150.56 g/mol
Boiling Point 50 °C at 5 mmHg[5][6][7]
Density 1.189 g/mL at 25 °C[5][6][7]
Refractive Index (n20/D) 1.423[5][6][7]
Optical Activity ([α]20/D) -31° (c = 4 in chloroform)[2][5]
Flash Point 113 °C (235.4 °F) - closed cup[5]

Safety and Hazard Information

(S)-(-)-2-Acetoxypropionyl chloride is a hazardous chemical that requires careful handling. It is classified as corrosive, an acute oral toxicant, and a potential skin sensitizer.[5][7] The Globally Harmonized System (GHS) classifications and associated precautionary statements are detailed below.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[5][7]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[5][7][8]
Skin SensitizationH317: May cause an allergic skin reaction.[5][7]
Corrosive to MetalsH290: May be corrosive to metals.[8][9][10][11]

Signal Word: Danger[5][6]

GHS Pictograms:

alt text
alt text

Precautionary Statements

A summary of key precautionary statements is provided in Table 2.

TypeCodeStatementReferences
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][7][8]
Response P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7][8][9]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][8]
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[7][8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
Storage P405Store locked up.[8][9]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[10][11]

Exposure Controls and Personal Protection

Due to its corrosive and toxic nature, strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling (S)-(-)-2-Acetoxypropionyl chloride.

Control ParameterRecommendationReferences
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[12][13]
Eye/Face Protection Wear chemical safety goggles and a face shield.[5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[5][12]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to ensure safety and maintain the integrity of the reagent.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is moisture-sensitive and reacts with water.[1][2][12] Handle under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[2][4][6] Store locked up and away from incompatible materials such as oxidizing agents.[1][14]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains.

Experimental Protocols

(S)-(-)-2-Acetoxypropionyl chloride is a key reagent for the chiral resolution of racemic alcohols and amines. It reacts with the enantiomeric mixture to form diastereomers, which can then be separated by techniques such as chromatography or crystallization. Below is a representative protocol for the derivatization of a chiral amine.

Protocol: Derivatization of a Racemic Amine with (S)-(-)-2-Acetoxypropionyl Chloride

This protocol is a general guideline based on the Schotten-Baumann reaction conditions for acyl chlorides and amines.

Materials:

  • Racemic amine

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the racemic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the stirred solution to 0°C using an ice bath.

  • Slowly add a solution of (S)-(-)-2-Acetoxypropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or other appropriate analytical techniques.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric amides.

  • The resulting diastereomers can then be separated by column chromatography on silica gel or by fractional crystallization.

Visualizations

Hazard Identification and Response

The following diagram illustrates the logical flow from hazard identification to the appropriate response actions when working with (S)-(-)-2-Acetoxypropionyl chloride.

Hazard_Response Figure 1. Hazard Identification and Response Workflow cluster_hazards Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response H302 H302: Harmful if swallowed Ingestion If Swallowed: Rinse mouth. Do NOT induce vomiting. H302->Ingestion leads to H314 H314: Causes severe skin burns and eye damage Skin_Contact If on Skin: Remove contaminated clothing. Rinse with water. H314->Skin_Contact leads to Eye_Contact If in Eyes: Rinse cautiously with water for several minutes. H314->Eye_Contact leads to H317 H317: May cause an allergic skin reaction H317->Skin_Contact leads to H290 H290: May be corrosive to metals P234 P234: Keep in original container H290->P234 requires P280 P280: Wear appropriate PPE (gloves, clothing, eye/face protection) P280->Skin_Contact mitigates P280->Eye_Contact mitigates P261 P261: Avoid breathing vapors Inhalation If Inhaled: Move to fresh air. Call a POISON CENTER. P261->Inhalation mitigates

Caption: Hazard Identification and Response Workflow for 2-Acetoxypropionyl chloride.

Experimental Workflow for Chiral Derivatization

The diagram below outlines the typical experimental workflow for the derivatization of a racemic amine with (S)-(-)-2-Acetoxypropionyl chloride for the purpose of chiral resolution.

Experimental_Workflow Figure 2. Experimental Workflow for Chiral Derivatization start Start: Racemic Amine in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C add_base->cool add_reagent Add (S)-(-)-2-Acetoxypropionyl Chloride cool->add_reagent react React at Room Temperature add_reagent->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Crude Diastereomeric Amides concentrate->product separation Separation of Diastereomers (Chromatography or Crystallization) product->separation end End: Separated Diastereomers separation->end

Caption: Experimental Workflow for Chiral Derivatization of a Racemic Amine.

References

In-Depth Technical Guide to the Spectral Data of 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-acetoxypropionyl chloride. The information presented is intended to support research, development, and quality control activities involving this chiral building block. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a logical diagram illustrating the relationship between the spectral data and the molecule's structure.

Chemical Structure and Properties

This compound is a reactive acyl chloride commonly used in organic synthesis, particularly for the introduction of the 2-acetoxypropionyl group. Its chirality makes it a valuable reagent in the synthesis of enantiomerically pure compounds.

PropertyValue
Chemical Formula C₅H₇ClO₃
Molecular Weight 150.56 g/mol
CAS Number 36394-75-9 (for (S)-enantiomer)
Appearance Colorless to light yellow liquid

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (acyl chloride)
~1740StrongC=O stretch (ester)
Further data not availableData not availableData not available
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a proton-carbon switchable probe.

Sample Preparation: A dilute solution of this compound was prepared in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Solvent: CDCl₃[1]

  • Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Solvent: CDCl₃

  • Standard: Tetramethylsilane (TMS)

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: Typically 1024 or more scans due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: As this compound is a liquid, the spectrum was obtained using the neat liquid. A drop of the compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

  • Method: Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plates was recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.

Sample Preparation: The sample was diluted in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. Given the reactivity of the acyl chloride, a soft ionization technique like ESI might be preferred to minimize fragmentation and observe the molecular ion.

  • Mass Range: Scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The presence of chlorine would be indicated by an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques and the structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_structure Chemical Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Spectral Data Structure This compound C₅H₇ClO₃ NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR provides information on IR IR Spectroscopy Structure->IR provides information on MS Mass Spectrometry Structure->MS provides information on NMR_Data Chemical Shifts Coupling Constants Number of Protons/Carbons NMR->NMR_Data yields IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data yields MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data yields NMR_Data->Structure confirms connectivity IR_Data->Structure identifies functional groups MS_Data->Structure confirms mass & formula

Figure 1: Workflow of Spectral Analysis for this compound.

References

Technical Guide to (S)-(-)-2-Acetoxypropionyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-2-Acetoxypropionyl chloride, also known as O-Acetyl-L-lactyl chloride, is a versatile chiral building block and derivatizing agent with significant applications in synthetic organic chemistry and pharmaceutical development. Its utility stems from the presence of a reactive acyl chloride group and a stereogenic center, making it a valuable tool for the synthesis of enantiomerically pure compounds and for the determination of enantiomeric excess. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications, complete with experimental protocols and logical workflow diagrams.

Commercial Availability

(S)-(-)-2-Acetoxypropionyl chloride is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥95% or ≥97%, with some suppliers also providing higher purity grades suitable for more sensitive applications. It is generally supplied as a liquid and should be stored under refrigerated and inert conditions due to its sensitivity to moisture and heat.[1][2]

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (S)-(−)-2-Acetoxypropionyl chloride36394-75-997%5 g
TCI Chemicals (S)-(-)-2-Acetoxypropionyl Chloride36394-75-9>97.0% (GC)1 g, 5 g
ChemScene (S)-(-)-2-Acetoxypropionyl Chloride36394-75-9≥95%5 g
Simson Pharma Limited (S)-(-)-2-Acetoxypropionyl Chloride36394-75-9Certificate of Analysis providedCustom Synthesis
LookChem (S)-(-)-2-Acetoxypropionyl chloride36394-75-9Varies by supplierGrams to Kilograms
Chemicea Pharma (S)-(-)-2-Acetoxypropionyl Chloride36394-75-9High QualityCustom Synthesis
Crescent Chemical Company (S)-(-)-2-Acetoxypropionyl chloride36394-75-9Not specified5 g
Santa Cruz Biotechnology (S)-(-)-2-Acetoxypropionyl chloride36394-75-9Not specifiedNot specified

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of (S)-(-)-2-Acetoxypropionyl chloride is crucial for its proper handling and use in experimental settings.

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₇ClO₃[1]
Molecular Weight 150.56 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 50 °C at 5 mmHg[3]
Density 1.189 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.423[3]
Optical Activity ([α]20/D) -31° (c = 4 in chloroform)
SMILES String C--INVALID-LINK--C(Cl)=O
InChI Key ALHZEIINTQJLOT-VKHMYHEASA-N

Table 3: Safety Information

Hazard InformationDetailsReference
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction)
Precautionary Statements P261, P272, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338
Personal Protective Equipment Faceshields, Gloves, Goggles, appropriate respirator
Storage Class 8A (Combustible corrosive hazardous materials)
Flash Point 113 °C (closed cup)

Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

(S)-(-)-2-Acetoxypropionyl chloride is typically synthesized from (S)-2-acetoxypropionic acid through chlorination. A common method involves the use of thionyl chloride.[4] Industrial-scale production may utilize a continuous process to ensure high purity and yield, which is particularly important for its use as an intermediate in the manufacturing of pharmaceuticals like Iopamidol.[4]

G cluster_synthesis Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride Lactic_Acid (S)-Lactic Acid S_2_Acetoxypropionic_Acid (S)-2-Acetoxypropionic Acid Lactic_Acid->S_2_Acetoxypropionic_Acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->S_2_Acetoxypropionic_Acid S_2_Acetoxypropionyl_Chloride (S)-(-)-2-Acetoxypropionyl Chloride S_2_Acetoxypropionic_Acid->S_2_Acetoxypropionyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->S_2_Acetoxypropionyl_Chloride

Caption: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride.

Experimental Protocol: Synthesis from (S)-2-Acetoxypropionic Acid

This protocol is based on the general principles of converting a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

  • (S)-2-Acetoxypropionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another inert solvent)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place (S)-2-acetoxypropionic acid.

  • Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). Anhydrous toluene can be used as a solvent.

  • Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude (S)-(-)-2-acetoxypropionyl chloride can be purified by fractional distillation under high vacuum.

Applications in Drug Development and Chiral Synthesis

(S)-(-)-2-Acetoxypropionyl chloride is a key intermediate in the synthesis of various pharmaceuticals. One of the most notable examples is its use in the preparation of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent.[4][5][6]

G cluster_iopamidol Application in Iopamidol Synthesis ATIPA_Cl 5-Amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl) Intermediate Acetyl-amide Intermediate ATIPA_Cl->Intermediate Acylation S_AP_Cl (S)-(-)-2-Acetoxypropionyl Chloride S_AP_Cl->Intermediate Acetyliopamidol Acetyliopamidol Intermediate->Acetyliopamidol Amidation Serinol Serinol (2-Amino-1,3-propanediol) Serinol->Acetyliopamidol Iopamidol Iopamidol Acetyliopamidol->Iopamidol Hydrolysis

Caption: Role in the synthesis of Iopamidol.

Experimental Protocol: Synthesis of an Iopamidol Intermediate

The following protocol is a generalized procedure based on patent literature for the acylation of a tetraacetyl-diamide intermediate with (S)-(-)-2-acetoxypropionyl chloride.[5]

Materials:

  • Tetraacetyl-diamide precursor of Iopamidol

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Dimethylacetamide (DMA)

  • Isopropanol

  • Tributylamine

Procedure:

  • Dissolve the tetraacetyl-diamide precursor (e.g., 55 kg) in dimethylacetamide (DMA) (e.g., 60 kg) in a suitable reaction vessel.

  • Slowly add (S)-(-)-2-acetoxypropionyl chloride (e.g., 20 kg) to the solution while maintaining the temperature at room temperature.

  • Stir the reaction mixture for approximately 2 hours.

  • Quench the reaction by the slow addition of isopropanol.

  • Neutralize the mixture with tributylamine.

  • The resulting pentaacetyliopamidol product can be collected by filtration, washed with isopropanol, and dried.

Application as a Chiral Derivatizing Agent

(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral derivatizing agent for the determination of the enantiomeric excess of chiral alcohols and amines. The reaction of the chiral analyte with the enantiomerically pure acyl chloride forms a pair of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by chromatographic (GC) or spectroscopic (NMR) methods.

G cluster_derivatization Chiral Derivatization Workflow Racemic_Analyte Racemic Analyte (e.g., R/S-Alcohol or Amine) Diastereomers Diastereomeric Mixture (R,S and S,S) Racemic_Analyte->Diastereomers Derivatization S_AP_Cl (S)-(-)-2-Acetoxypropionyl Chloride S_AP_Cl->Diastereomers Separation Separation/Analysis (GC or NMR) Diastereomers->Separation Quantification Quantification of Enantiomeric Excess Separation->Quantification

Caption: Workflow for enantiomeric excess determination.

Experimental Protocol: Chiral Derivatization of an Amine for GC Analysis (General Procedure)

This is a general protocol, and specific conditions may need to be optimized for the particular amine.

Materials:

  • Chiral amine sample

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • GC vials

Procedure:

  • In a dry vial, dissolve a known amount of the chiral amine sample in the anhydrous solvent.

  • Add 1.1 to 1.5 equivalents of the non-nucleophilic base.

  • Cool the mixture in an ice bath.

  • Slowly add 1.1 to 1.2 equivalents of (S)-(-)-2-acetoxypropionyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by TLC or a preliminary GC injection.

  • Quench the reaction by adding a small amount of water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate the solvent.

  • Dissolve the residue in a suitable solvent for GC analysis and transfer to a GC vial.

  • Analyze the sample on a GC equipped with a standard achiral column (e.g., DB-5, HP-1). The two diastereomers should have different retention times, allowing for their quantification by peak integration.

Experimental Protocol: Chiral Derivatization of an Alcohol for NMR Analysis (General Procedure)

This is a general protocol, and specific conditions may need to be optimized for the particular alcohol.

Materials:

  • Chiral alcohol sample

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • A non-nucleophilic base (e.g., pyridine-d₅ or triethylamine)

  • NMR tube

Procedure:

  • In a dry NMR tube, dissolve a known amount of the chiral alcohol sample in the anhydrous deuterated solvent.

  • Add 1.1 to 1.5 equivalents of the non-nucleophilic base.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Add 1.1 to 1.2 equivalents of (S)-(-)-2-acetoxypropionyl chloride to the NMR tube.

  • Cap the NMR tube and shake gently. The reaction is often rapid at room temperature.

  • Monitor the reaction by ¹H NMR until the signals of the starting alcohol have disappeared.

  • Acquire a final high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

  • Identify signals corresponding to protons in the alcohol moiety that are well-resolved for the two diastereomers.

  • Integrate these distinct signals to determine the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol.

Conclusion

(S)-(-)-2-Acetoxypropionyl chloride is a valuable and commercially accessible reagent for professionals in research and drug development. Its utility as a chiral building block in the synthesis of complex molecules like Iopamidol, and as a derivatizing agent for the determination of enantiomeric purity, makes it an important tool in the field of stereoselective chemistry. The information and protocols provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

An In-depth Technical Guide to 2-Acetoxypropionyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetoxypropionyl chloride, a crucial chiral building block in modern organic synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its prominence has grown significantly with the advancement of asymmetric synthesis and the development of complex pharmaceuticals. This document details its physical and chemical properties, outlines established and contemporary synthesis protocols, and explores its primary applications, particularly in the synthesis of the X-ray contrast agent Iopamidol and its use as a chiral derivatizing agent.

Discovery and History

The definitive first synthesis of this compound is not prominently documented in accessible scientific literature. However, its intellectual origins can be traced to the broader development of acyl chlorides and the rise of chiral chemistry in the 20th century. The Beilstein database, a comprehensive repository of organic chemistry, potentially holds the earliest recorded preparation under the reference number 3 II 189.[1][2]

The significance of chiral molecules, and by extension chiral building blocks like this compound, was propelled by the pioneering work on chiral derivatizing agents. In 1969, Harry S. Mosher introduced α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which became a foundational tool for determining the enantiomeric purity of alcohols and amines.[3][4][5] This development highlighted the importance of enantiomerically pure reagents for stereochemical analysis and synthesis.

The practical application of this compound, particularly the (S)-enantiomer, gained substantial traction with the synthesis of Iopamidol, a non-ionic X-ray contrast agent.[6] Patents from the late 20th and early 21st centuries extensively describe methods for its preparation, underscoring its industrial relevance.[6][7] These documents reveal a history of process optimization, moving from batch preparations to more efficient continuous flow processes to meet the demands of pharmaceutical manufacturing.[6]

Physicochemical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is a reactive compound, characteristic of acyl chlorides, and is classified as corrosive.[8] The (S)-enantiomer is a frequently used chiral building block in organic synthesis.[1][2]

PropertyValueReference
Molecular Formula C5H7ClO3[1][9]
Molecular Weight 150.56 g/mol [1][9]
Boiling Point 50 °C at 5 mmHg[1][2]
Density 1.189 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.423[1][2]
Optical Rotation ([α]20/D) -31° (c=4 in Chloroform)[1]
CAS Number 36394-75-9 for (S)-enantiomer[1]

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the acetylation of lactic acid to form 2-acetoxypropionic acid, followed by chlorination to yield the final product. Various reagents and conditions have been developed to optimize this process, particularly for the industrially significant (S)-enantiomer.

General Synthesis Pathway

The overall transformation can be visualized as a two-step sequence starting from lactic acid.

G LacticAcid Lactic Acid AcetoxypropionicAcid 2-Acetoxypropionic Acid LacticAcid->AcetoxypropionicAcid Acetylation (e.g., Acetic Anhydride) AcetoxypropionylChloride This compound AcetoxypropionicAcid->AcetoxypropionylChloride Chlorination (e.g., Thionyl Chloride)

Caption: General synthesis pathway for this compound.

Experimental Protocols

This protocol is adapted from a continuous process designed for industrial production.[6]

Materials:

  • Aqueous solution of (S)-lactic acid

  • Acetic acid

  • Acetic anhydride

Equipment:

  • Distillation column

  • Reactor

  • Reboiler

Procedure:

  • An aqueous solution of commercial lactic acid and a stream of acetic acid are fed into a distillation column to replace the water with acetic acid, yielding a solution of lactic acid in acetic acid.[6]

  • The solution of lactic acid in acetic acid is then fed into a reactor.

  • Acetic anhydride is added to the reactor, with a preferred molar ratio of acetic anhydride to lactic acid between 1.01:1 and 1.4:1.[6]

  • The acetylation reaction is carried out at a temperature between 20°C and 120°C, with a more preferred range of 30°C to 60°C.[6]

  • The resulting solution containing (S)-2-acetoxypropionic acid in acetic acid is then subjected to distillation to remove the acetic acid and any excess acetic anhydride, yielding the desired (S)-2-acetoxypropionic acid.[6]

This protocol describes the conversion of the carboxylic acid to the acyl chloride.[6]

Materials:

  • (S)-2-Acetoxypropionic acid

  • Thionyl chloride

Equipment:

  • Series of at least two reactors, each with a condensation unit

Procedure:

  • (S)-2-Acetoxypropionic acid is introduced into a series of at least two, and preferably three, separate reactors.[6]

  • Thionyl chloride is added to facilitate the chlorination reaction.

  • The reaction is carried out continuously, and each reactor is equipped with its own condensation unit to recycle thionyl chloride back into the reactor.[6]

  • The resulting (S)-2-acetoxypropionyl chloride is then purified by distillation to achieve the high purity required for pharmaceutical applications.[6]

An earlier method for the preparation of (S)-2-acetoxypropionyl chloride starts from sodium lactate.[6][7]

Materials:

  • Sodium lactate

  • Hydrochloric acid (gas)

  • Acetic acid

  • Acetic anhydride

  • Thionyl chloride

Procedure:

  • Sodium lactate is suspended in acetic acid.

  • Hydrogen chloride gas is bubbled through the suspension to convert the sodium lactate in situ to lactic acid. This results in the formation of sodium chloride as a byproduct.[6][7]

  • The sodium chloride is removed by filtration.

  • Acetic anhydride is added to the filtrate to acetylate the lactic acid, forming (S)-2-acetoxypropionic acid.

  • The resulting (S)-2-acetoxypropionic acid is then chlorinated using thionyl chloride to produce (S)-2-acetoxypropionyl chloride.[6][7]

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, with its primary applications stemming from its chiral nature and its reactivity as an acyl chloride.

Intermediate in Pharmaceutical Synthesis

The most significant industrial application of (S)-2-acetoxypropionyl chloride is as a key intermediate in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent used in medical imaging.[6] The high purity of (S)-2-acetoxypropionyl chloride is critical for the final quality of the active pharmaceutical ingredient.[6]

The synthesis of Iopamidol involves the acylation of an aromatic amine with (S)-2-acetoxypropionyl chloride.

G cluster_0 Acylation Reaction AromaticAmine 5-amino-2,4,6-triiodo-N,N'- bis(2,3-dihydroxypropyl)isophthalamide IopamidolIntermediate Acylated Intermediate AromaticAmine->IopamidolIntermediate SAcetoxypropionylChloride (S)-2-Acetoxypropionyl Chloride SAcetoxypropionylChloride->IopamidolIntermediate Iopamidol Iopamidol IopamidolIntermediate->Iopamidol Further Transformation

Caption: Role of (S)-2-Acetoxypropionyl chloride in Iopamidol synthesis.

Chiral Derivatizing Agent

This compound serves as a useful chiral derivatizing agent.[1][2] It reacts with enantiomeric mixtures of alcohols or amines to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using chromatographic techniques, allowing for the determination of the enantiomeric excess of the original mixture.[10]

The general principle of using a chiral derivatizing agent is outlined below.

G Enantiomers Mixture of Enantiomers (R-NuH and S-NuH) Diastereomers Mixture of Diastereomers (R,S and S,S) Enantiomers->Diastereomers CDA Chiral Derivatizing Agent ((S)-2-Acetoxypropionyl Chloride) CDA->Diastereomers Separation Separation and Quantification (e.g., Chromatography, NMR) Diastereomers->Separation

Caption: Workflow for enantiomeric excess determination using a chiral derivatizing agent.

Conclusion

This compound, particularly its (S)-enantiomer, has evolved from a laboratory chemical to a key industrial intermediate, driven largely by the demands of the pharmaceutical industry. While its early history is not as well-documented as that of some other reagents, its modern applications are well-established and continue to be refined. The ongoing development of more efficient and sustainable synthesis methods will ensure its continued importance in the production of life-saving drugs and as a valuable tool for stereochemical analysis. This guide provides a foundational understanding of this important chiral building block for professionals in the fields of chemical research and drug development.

References

Methodological & Application

Application Notes: Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Using (R)-(+)-2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chirality is a critical attribute in modern pharmaceuticals, with the stereochemistry of a drug molecule often dictating its efficacy and safety.[1] (R)-(+)-2-Acetoxypropionyl chloride is a versatile chiral building block and resolving agent employed in the synthesis of enantiomerically pure compounds. This application note provides detailed protocols and data for the use of (R)-(+)-2-Acetoxypropionyl chloride in the kinetic resolution of a racemic amino alcohol, a key intermediate in the synthesis of beta-blockers like Propranolol. The protocols outlined herein demonstrate a practical approach to obtaining enantiomerically enriched precursors essential for the development of chiral drugs.

Introduction

The differential pharmacological activity between enantiomers of a chiral drug is a well-established principle in drug design and development.[1] One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Consequently, the synthesis of single-enantiomer drugs is a primary objective in the pharmaceutical industry.

(R)-(+)-2-Acetoxypropionyl chloride serves as a valuable tool in asymmetric synthesis. Its utility stems from its ability to react with racemic mixtures of alcohols or amines to form diastereomeric esters or amides. These diastereomers possess different physical properties, enabling their separation by standard techniques such as chromatography. Subsequent cleavage of the acetoxypropionyl group affords the desired enantiomer of the starting material. This application note details the use of (R)-(+)-2-Acetoxypropionyl chloride for the kinetic resolution of (±)-1-(1-naphthyloxy)-3-aminopropan-2-ol, a precursor to the widely used beta-blocker, Propranolol.

General Reaction Workflow

The overall strategy involves the acylation of the racemic amino alcohol with (R)-(+)-2-Acetoxypropionyl chloride. The chiral acylating agent reacts at different rates with the two enantiomers of the amino alcohol, leading to the formation of two diastereomeric amides. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the amide) from the slower-reacting, unreacted enantiomer.

G cluster_0 Kinetic Resolution Process racemic_precursor Racemic Amino Alcohol (R/S)-Precursor reaction Diastereoselective Acylation racemic_precursor->reaction chiral_reagent (R)-(+)-2-Acetoxypropionyl chloride chiral_reagent->reaction mixture Mixture of: - Diastereomeric Amide (R,S) - Unreacted Amine (R) reaction->mixture separation Chromatographic Separation mixture->separation amide Diastereomeric Amide (R,S) separation->amide Separated unreacted_enantiomer Enantioenriched Amine (R)-Precursor separation->unreacted_enantiomer Separated hydrolysis Hydrolysis amide->hydrolysis s_enantiomer Enantiopure Amine (S)-Precursor hydrolysis->s_enantiomer

Caption: Workflow for the kinetic resolution of a racemic amino alcohol.

Experimental Protocols

Materials
  • (±)-1-(1-naphthyloxy)-3-aminopropan-2-ol

  • (R)-(+)-2-Acetoxypropionyl chloride (≥98% purity)

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Protocol 1: Diastereoselective Acylation
  • To a solution of (±)-1-(1-naphthyloxy)-3-aminopropan-2-ol (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (R)-(+)-2-Acetoxypropionyl chloride (0.5 eq) in anhydrous DCM (2 mL per gram of acyl chloride) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (10 mL).

  • Separate the organic layer, and wash it sequentially with saturated NaHCO3 solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric amide and unreacted amine.

Protocol 2: Separation of Diastereomers and Unreacted Enantiomer
  • Purify the crude product mixture by silica gel column chromatography.

  • Elute with a gradient of hexane and ethyl acetate to separate the less polar diastereomeric amide from the more polar unreacted amine.

  • Combine the fractions containing the pure amide and the pure unreacted amine separately and concentrate under reduced pressure.

  • Determine the diastereomeric excess (de) of the amide and the enantiomeric excess (ee) of the unreacted amine using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 3: Hydrolysis of the Diastereomeric Amide
  • Dissolve the purified diastereomeric amide in a mixture of methanol and 6M HCl (1:1 v/v).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting enantiopure amine by column chromatography if necessary.

Data Presentation

The following table summarizes exemplary quantitative data expected from the kinetic resolution of (±)-1-(1-naphthyloxy)-3-aminopropan-2-ol using (R)-(+)-2-Acetoxypropionyl chloride.

ParameterValue
Reactants
(±)-1-(1-naphthyloxy)-3-aminopropan-2-ol1.0 g
(R)-(+)-2-Acetoxypropionyl chloride0.35 g (0.5 eq)
Triethylamine0.56 mL (1.2 eq)
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time14 hours
Results
Yield of (R,S)-Amide~45%
Yield of Unreacted (R)-Amine~48%
Diastereomeric Excess (de) of Amide>95%
Enantiomeric Excess (ee) of Unreacted Amine>98%

Note: The data presented in this table is illustrative of a typical kinetic resolution and should be confirmed by experimental results.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine group of the amino alcohol on the electrophilic carbonyl carbon of the acyl chloride. The chirality of both reactants leads to the formation of diastereomeric transition states, resulting in different reaction rates for the two enantiomers of the amino alcohol.

G cluster_0 Reaction Mechanism Reactants S-Amine + R-Acyl Chloride TS1 Diastereomeric Transition State 1 (Lower Energy) Reactants->TS1 k_fast Product1 R,S-Amide (Major) TS1->Product1 Reactants2 R-Amine + R-Acyl Chloride TS2 Diastereomeric Transition State 2 (Higher Energy) Reactants2->TS2 k_slow Product2 R,R-Amide (Minor) TS2->Product2

Caption: Energy profile of the diastereoselective acylation.

Conclusion

(R)-(+)-2-Acetoxypropionyl chloride is an effective chiral resolving agent for the synthesis of enantiomerically enriched pharmaceutical intermediates. The protocols described provide a robust method for the kinetic resolution of racemic amino alcohols, a critical step in the production of chiral beta-blockers and other pharmaceuticals. This approach offers a practical and scalable route to obtaining high-purity enantiomers, thereby contributing to the development of safer and more effective chiral drugs.

References

Application Notes: (S)-(-)-2-Acetoxypropionyl Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-2-Acetoxypropionyl chloride is a versatile chiral reagent widely employed in asymmetric synthesis, primarily as a chiral building block and a chiral derivatizing agent. Its utility stems from the readily available and inexpensive chiral pool precursor, (S)-lactic acid. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on its use in stereoselective transformations and enantiomeric purity determination.

Core Applications

(S)-(-)-2-Acetoxypropionyl chloride serves two main roles in asymmetric synthesis:

  • Chiral Derivatizing Agent: It reacts with chiral molecules, such as amines and alcohols, to form stable diastereomeric amides and esters. These diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification by techniques like NMR spectroscopy or chromatography (GC, HPLC). This is crucial for determining the enantiomeric excess (e.e.) of chiral synthons and intermediates.[1][2][3]

  • Chiral Building Block: As a key intermediate, it is used in the synthesis of complex, enantiomerically pure molecules.[2][3][4] A notable industrial application is in the preparation of Iopamidol, a non-ionic iodinated contrast agent, where the chiral center of the final product is derived from (S)-(-)-2-acetoxypropionyl chloride.[5]

The primary chemical transformation it undergoes is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion.[1]

Physicochemical and Spectroscopic Data

Proper handling and experimental design require knowledge of the reagent's properties. It is sensitive to moisture and should be handled under an inert atmosphere.[2][3]

PropertyValueSource
CAS Number 36394-75-9[2][3][6]
Molecular Formula C₅H₇ClO₃[6][7]
Molecular Weight 150.56 g/mol [6][7]
Boiling Point 50 °C at 5 mmHg[1][2][3]
Density 1.189 g/mL at 25 °C[2][3][6]
Refractive Index (n²⁰/D) 1.423[2][3][6]
Specific Optical Rotation ([α]²⁰/D) -33.0 ± 2° (c=4 in chloroform)[1][6]

Experimental Protocols

Protocol 1: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

This protocol outlines the laboratory-scale synthesis from its precursor, (S)-2-acetoxypropionic acid, using thionyl chloride as the chlorinating agent.[5]

Workflow for Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification start Oven-dried round-bottom flask with a reflux condenser and magnetic stirrer. add_acid (S)-2-Acetoxypropionic acid is added to the flask. add_socl2 Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) is added dropwise at 0 °C. add_acid->add_socl2 Under N₂ atmosphere reflux Mixture is refluxed gently (e.g., 50-60 °C) for 1-2 hours. add_socl2->reflux monitor Reaction monitored by IR (disappearance of broad O-H stretch). reflux->monitor evap Excess SOCl₂ is removed under reduced pressure. monitor->evap distill Crude product is purified by vacuum distillation. evap->distill collect Collect pure (S)-(-)-2-Acetoxypropionyl chloride (b.p. ~50 °C / 5 mmHg). distill->collect G cluster_input Input cluster_reaction Reaction cluster_analysis Analysis cluster_output Output racemic_mix Racemic or Enantioenriched Chiral Amine/Alcohol derivatization Acylation Reaction (Protocol 2) racemic_mix->derivatization reagent (S)-(-)-2-Acetoxypropionyl Chloride reagent->derivatization diastereomers Mixture of Diastereomers (R,S) and (S,S) derivatization->diastereomers separation Separation/Quantification (HPLC, GC, or NMR) diastereomers->separation data Peak Areas or Signal Integrals separation->data ee_calc Calculate Diastereomeric Ratio and Enantiomeric Excess (e.e.) data->ee_calc

References

Application Notes and Protocols: Reaction of 2-Acetoxypropionyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 2-acetoxypropionyl chloride and primary amines, a crucial transformation in organic synthesis and pharmaceutical development. The protocols detailed below are based on established methodologies, offering guidance for the successful acylation of primary amines.

Introduction

This compound is a versatile chiral acylating agent employed in a variety of chemical syntheses. Its reaction with primary amines yields N-substituted 2-acetoxypropionamides, which are often key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of a chiral center in this compound also allows for its use in stereoselective transformations, such as kinetic resolution of racemic amines.

Reaction Mechanism

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[1]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the primary amine or an added base, to yield the final N-substituted amide and a hydrochloride salt of the amine or base.[1]

Applications in Organic Synthesis and Drug Development

The acylation of primary amines with this compound has several important applications:

  • Synthesis of Pharmaceutical Intermediates: This reaction is a key step in the synthesis of various pharmaceuticals. A notable example is the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. In this synthesis, a primary amine intermediate is acylated with (S)-2-acetoxypropionyl chloride.[2][3][4][5]

  • Chiral Derivatization: As a chiral molecule, (S)-2-acetoxypropionyl chloride is used as a chiral derivatizing agent. It reacts with racemic amines to form diastereomeric amides, which can then be separated and quantified using techniques like chromatography to determine the enantiomeric excess of the original amine.[1]

  • Kinetic Resolution of Racemic Amines: Due to the stereocenter in its structure, enantiomerically pure this compound can react at different rates with the two enantiomers of a racemic primary amine. This difference in reaction rates allows for the kinetic resolution of the amine, providing a method to obtain enantioenriched amines, which are valuable building blocks in asymmetric synthesis.[1][6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the acylation of primary amines with (S)-2-acetoxypropionyl chloride, primarily drawn from the synthesis of Iopamidol intermediates.

Primary Amine SubstrateSolventTemperature (°C)Molar Ratio (Amine:Acyl Chloride)Reaction Time (h)Yield (%)Reference
5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide intermediateN,N-Dimethylacetamide (DMA)< 401 : 1.51.593[2]
N,N′-bis[2-acetyloxy-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamideN,N-Dimethylacetamide (DMA)< 301 : 1.839-[4]
Tetraacetyl-diamide intermediateN,N-Dimethylacetamide (DMA)Room Temperature1 : ~1.5~290[5]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with (S)-2-Acetoxypropionyl Chloride

This protocol provides a general method for the synthesis of an N-alkyl-2-acetoxypropionamide.

Materials:

  • Primary amine

  • (S)-2-Acetoxypropionyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylacetamide (DMA))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.1 - 1.5 eq.) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of (S)-2-acetoxypropionyl chloride (1.05 eq.) in the same anhydrous solvent to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-2-acetoxypropionamide.

Protocol 2: Synthesis of an Iopamidol Intermediate via Acylation

This protocol is adapted from the patent literature for the synthesis of an intermediate in the production of Iopamidol.[2]

Materials:

  • 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide intermediate (Formula III compound in the patent)

  • (S)-2-Acetoxypropionyl chloride

  • N,N-Dimethylacetamide (DMA)

  • 4-Dimethylaminopyridine (DMAP)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve the primary amine intermediate (e.g., 113.4 kg, 0.115 kmol) and a catalytic amount of DMAP (e.g., 1.0 kg) in DMA (e.g., 120 kg) in a suitable reaction vessel.

  • Stir the mixture and maintain the temperature below 40 °C.

  • Over a period of 1.5 hours, add (S)-2-acetoxypropionyl chloride (e.g., 25.8 kg, 0.172 kmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 40 °C.

  • After the addition is complete, continue to stir the reaction mixture. Monitor the reaction for completion.

  • Upon completion, the reaction mixture containing the acylated product can be carried forward to the next step of the synthesis, which typically involves hydrolysis to yield Iopamidol. The workup may involve cooling the reaction solution to 20 °C, filtering the product, washing the filter cake, and drying to yield the desired intermediate.

Visualizations

Reaction_Mechanism Primary_Amine R-NH₂ Primary Amine Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride CH₃-CH(OAc)-COCl 2-Acetoxypropionyl Chloride Acyl_Chloride->Tetrahedral_Intermediate Amide R-NH-CO-CH(OAc)-CH₃ N-substituted Amide Tetrahedral_Intermediate->Amide Elimination of Cl⁻ HCl HCl

Caption: Nucleophilic acyl substitution mechanism.

Experimental_Workflow Start Start: Dissolve Primary Amine Intermediate and DMAP in DMA Cooling Cool Reaction Mixture (e.g., below 40°C) Start->Cooling Addition Slowly Add (S)-2-Acetoxypropionyl Chloride Cooling->Addition Reaction Stir and Monitor Reaction (e.g., TLC or HPLC) Addition->Reaction Workup Reaction Workup: Cooling, Filtration, Washing Reaction->Workup Product Product: Acylated Intermediate Workup->Product Next_Step Proceed to Next Synthetic Step (e.g., Hydrolysis to Iopamidol) Product->Next_Step

Caption: Iopamidol intermediate synthesis workflow.

Kinetic_Resolution Racemic_Amine Racemic Amine (R-NH₂ and S-NH₂) Fast_Reacting_Amide Diastereomeric Amide 1 (from R-Amine) Racemic_Amine->Fast_Reacting_Amide k_fast Slow_Reacting_Amide Diastereomeric Amide 2 (from S-Amine) Racemic_Amine->Slow_Reacting_Amide k_slow Unreacted_Amine Enantioenriched Unreacted Amine (S-NH₂) Racemic_Amine->Unreacted_Amine k_fast > k_slow Chiral_Acyl_Chloride (S)-2-Acetoxypropionyl Chloride

Caption: Principle of kinetic resolution.

References

Application Notes and Protocols for 2-Acetoxypropionyl Chloride as a Chiral Derivatizing Agent in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomeric separation is a critical aspect of pharmaceutical research and development, as the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of chiral compounds. However, the direct enantiomeric separation of many chiral molecules on common achiral GC columns is not feasible. Chemical derivatization with a chiral derivatizing agent (CDA) is a widely used strategy to overcome this limitation. This process converts a pair of enantiomers into a pair of diastereomers, which possess different physicochemical properties and can be separated on a conventional achiral GC column.

(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral derivatizing agent for the enantiomeric resolution of chiral compounds containing primary and secondary amine or hydroxyl groups. Its reaction with an amine leads to the formation of stable diastereomeric amides, which can be readily analyzed by GC-MS. This application note provides a detailed protocol for the use of (S)-(-)-2-acetoxypropionyl chloride as a CDA for the analysis of chiral primary amines by GC-MS, using 1-phenylethylamine as a model compound.

Principle of Chiral Derivatization

The reaction of a racemic mixture of a chiral primary amine with an enantiomerically pure acyl chloride, such as (S)-(-)-2-acetoxypropionyl chloride, proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide. When a racemic amine ((R)- and (S)-enantiomers) reacts with a single enantiomer of the CDA (e.g., (S)-CDA), two diastereomers are formed: (R)-amine-(S)-CDA and (S)-amine-(S)-CDA. These diastereomers have different physical properties, including their interaction with the GC stationary phase, allowing for their chromatographic separation.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Racemic_Amine Racemic Primary Amine ((R)-Amine and (S)-Amine) Reaction + Racemic_Amine->Reaction CDA (S)-2-Acetoxypropionyl Chloride CDA->Reaction Diastereomer_1 (R,S)-Diastereomer Diastereomer_2 (S,S)-Diastereomer Diastereomers Diastereomeric Mixture Reaction->Diastereomers Derivatization Diastereomers->Diastereomer_1 Diastereomers->Diastereomer_2

Experimental Protocols

This section provides a generalized protocol for the derivatization of a chiral primary amine with (S)-(-)-2-acetoxypropionyl chloride and subsequent analysis by GC-MS. Researchers should optimize these conditions for their specific analyte and instrumentation.

Materials and Reagents
  • (S)-(-)-2-Acetoxypropionyl chloride (≥97% purity)

  • Racemic 1-phenylethylamine (or other chiral primary amine analyte)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system with an achiral capillary column

Protocol 1: Derivatization of Chiral Primary Amine
  • Sample Preparation: Prepare a standard solution of the racemic amine in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of (S)-(-)-2-acetoxypropionyl chloride in the same anhydrous solvent at a concentration of approximately 1.5 mg/mL (a slight molar excess to the amine).

  • Reaction Setup: In a clean and dry reaction vial, add 100 µL of the amine solution.

  • Addition of Base: Add 20 µL of anhydrous pyridine or triethylamine to the vial to act as a scavenger for the HCl byproduct.

  • Derivatization Reaction: Add 100 µL of the (S)-(-)-2-acetoxypropionyl chloride solution to the vial.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Solvent Evaporation (Optional): The reaction mixture can be injected directly into the GC-MS. Alternatively, for sample concentration, the solvent can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: If the solvent was evaporated, reconstitute the residue in a suitable volume (e.g., 100 µL) of the injection solvent (e.g., ethyl acetate).

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine_Solution Prepare Amine Solution (1 mg/mL) Add_Amine 100 µL Amine Solution to Vial Amine_Solution->Add_Amine CDA_Solution Prepare CDA Solution (1.5 mg/mL) Add_CDA Add 100 µL CDA Solution CDA_Solution->Add_CDA Add_Base Add 20 µL Anhydrous Base Add_Amine->Add_Base Add_Base->Add_CDA Vortex_Heat Vortex and Heat (60°C, 30 min) Add_CDA->Vortex_Heat Cool Cool to Room Temperature Vortex_Heat->Cool Evaporate_Reconstitute Evaporate and Reconstitute (Optional) Cool->Evaporate_Reconstitute Inject_GCMS Inject into GC-MS Evaporate_Reconstitute->Inject_GCMS

Protocol 2: GC-MS Analysis

The following are typical starting conditions for the GC-MS analysis of the diastereomeric derivatives. These should be optimized for the specific derivatives and instrument.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 100°C, hold for 1 min- Ramp: 10°C/min to 280°C- Final Hold: 5 min at 280°C
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50 - 500 amu (Scan Mode)
SIM IonsTo be determined from the mass spectra of the diastereomers. Key fragment ions should be selected for higher sensitivity and specificity.

Data Presentation

The successful derivatization and chromatographic separation will result in two distinct peaks in the chromatogram, corresponding to the two diastereomers. The enantiomeric ratio can be determined by comparing the peak areas of the two diastereomers.

Table 1: Representative GC-MS Data for Derivatized 1-Phenylethylamine

Diastereomer Retention Time (min) Key Fragment Ions (m/z) Peak Area Ratio (S/R)
(S)-Amine-(S)-CDAt1m/z1, m/z2, m/z31.0 (for racemic mixture)
(R)-Amine-(S)-CDAt2m/z1, m/z2, m/z3

Note: Retention times and key fragment ions are illustrative and need to be determined experimentally.

Troubleshooting

  • No or Low Product Yield: Ensure all reagents and solvents are anhydrous, as 2-acetoxypropionyl chloride is moisture-sensitive. Check the purity of the CDA. Increase reaction time or temperature.

  • Poor Peak Shape: The analyte may not be fully derivatized. Optimize derivatization conditions. Check the inertness of the GC system (liner, column).

  • Poor Separation of Diastereomers: Optimize the GC temperature program (slower ramp rate). Ensure the GC column is in good condition.

Conclusion

(S)-(-)-2-Acetoxypropionyl chloride is an effective chiral derivatizing agent for the enantiomeric analysis of primary amines by GC-MS. The formation of diastereomeric amides allows for their separation on a standard achiral column. The protocols provided here serve as a starting point for method development. Optimization of derivatization and GC-MS conditions is crucial to achieve reliable and accurate quantitative results for specific analytes. This methodology is valuable for quality control in drug manufacturing and for various research applications in the pharmaceutical and chemical industries.

Application Notes and Protocols for Determining Enantiomeric Excess of Alcohols with 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the determination of enantiomeric excess (ee) of chiral alcohols using (S)-(-)-2-acetoxypropionyl chloride as a chiral derivatizing agent. The protocol details the derivatization of a chiral alcohol to form diastereomeric esters, followed by analysis using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. The non-equivalence of the chemical shifts of specific protons in the resulting diastereomers allows for accurate quantification of the enantiomeric composition of the original alcohol.

Introduction

The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical and chemical industries. Chiral molecules, particularly alcohols, are common structural motifs in active pharmaceutical ingredients and their intermediates. The reaction of a chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (S)-(-)-2-acetoxypropionyl chloride, produces a mixture of diastereomers. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess different physical and chemical properties, leading to distinct signals in their NMR spectra. This principle allows for the determination of the enantiomeric excess of the original alcohol by integrating the corresponding signals of the formed diastereomers.[1]

Principle of the Method

The methodology is based on the conversion of a pair of enantiomeric alcohols, (R)-alcohol and (S)-alcohol, into a mixture of diastereomeric esters by reaction with an enantiomerically pure acyl chloride, (S)-(-)-2-acetoxypropionyl chloride.

The resulting diastereomers, (R,S)-ester and (S,S)-ester, will exhibit different chemical shifts (δ) for protons near the chiral centers in the ¹H NMR spectrum. The difference in chemical shifts (Δδ) for a given proton in the two diastereomers allows for the baseline resolution of their corresponding signals. The enantiomeric excess (% ee) of the original alcohol can then be calculated from the integral ratio of these distinct signals.

Calculation of Enantiomeric Excess (% ee):

% ee = | (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) | x 100%

Experimental Protocols

Materials and Reagents
  • Chiral alcohol sample

  • (S)-(-)-2-Acetoxypropionyl chloride (≥97% purity)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR analysis

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • NMR tubes

  • Standard laboratory glassware

Derivatization Procedure
  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.5 M solution) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Derivatizing Agent: Slowly add (S)-(-)-2-acetoxypropionyl chloride (1.1 eq.) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

NMR Analysis
  • Sample Preparation: Dissolve the crude diastereomeric ester mixture in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (≥300 MHz is recommended for better signal dispersion). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.

  • Data Processing and Analysis:

    • Process the NMR spectrum (phasing, baseline correction).

    • Identify a well-resolved, non-overlapping signal corresponding to a proton in the alcohol or acyl portion of the diastereomeric esters. Protons alpha to the newly formed ester linkage or bulky groups on the alcohol are often good candidates for exhibiting significant chemical shift differences.

    • Carefully integrate the signals for the major and minor diastereomers.

    • Calculate the enantiomeric excess using the formula provided in Section 2.

Data Presentation

The following table provides illustrative ¹H NMR data for the diastereomeric esters formed from the reaction of racemic 1-phenylethanol with (R)-(-)-acetoxyphenylacetic acid, a structurally similar chiral derivatizing agent. This data serves as an example of the expected chemical shift differences.[2][3][4] It is important to note that the specific chemical shifts and Δδ values will vary depending on the specific alcohol and the chiral derivatizing agent used.

Chiral AlcoholDerivatizing AgentDiastereomerProton AnalyzedChemical Shift (δ, ppm)Δδ (ppm)
(±)-1-Phenylethanol(R)-(-)-Acetoxyphenylacetic acid(S,R)-CH(OAc)Ph-CH₃ 1.41 (d)0.13
(R,R)-CH(OAc)Ph-CH₃ 1.54 (d)

Note: Data is for a similar chiral derivatizing agent and is provided for illustrative purposes. Actual values for 2-acetoxypropionyl esters must be determined experimentally.

Visualizations

Chemical Reaction

Caption: Formation of diastereomeric esters from enantiomeric alcohols.

Experimental Workflow

G Workflow for Enantiomeric Excess Determination start Start: Chiral Alcohol Sample step1 Dissolve alcohol in anhydrous DCM start->step1 step2 Add anhydrous pyridine/triethylamine step1->step2 step3 Add (S)-2-acetoxypropionyl chloride step2->step3 step4 Stir at room temperature (1-2 h) step3->step4 step5 Aqueous work-up (wash with NaHCO3, HCl, brine) step4->step5 step6 Dry and concentrate step5->step6 step7 Dissolve crude product in CDCl3 step6->step7 step8 Acquire 1H NMR spectrum step7->step8 step9 Integrate diastereomeric signals step8->step9 end Calculate % ee step9->end

Caption: Experimental workflow for ee determination.

Conclusion

The use of (S)-(-)-2-acetoxypropionyl chloride as a chiral derivatizing agent provides a reliable and straightforward method for determining the enantiomeric excess of chiral alcohols by ¹H NMR spectroscopy. The protocol is robust and applicable to a wide range of alcohols. Careful execution of the derivatization and NMR analysis is crucial for obtaining accurate and reproducible results, which are essential for quality control and the advancement of asymmetric synthesis in research and industry.

References

Application Notes and Protocols for NMR Analysis of Diastereomers from 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of diastereomers formed by the reaction of 2-acetoxypropionyl chloride with a chiral analyte, using Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral derivatization is a powerful technique for determining the enantiomeric purity of a sample by converting the enantiomers into diastereomers, which are distinguishable by NMR. This guide offers a comprehensive workflow, from the synthesis of the chiral derivatizing agent to the quantitative analysis of the resulting diastereomers.

Introduction

In the pharmaceutical and chemical industries, the stereochemistry of a molecule is of paramount importance as different enantiomers can exhibit vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the structural elucidation of molecules. While enantiomers are indistinguishable in an achiral solvent by NMR, their corresponding diastereomers, formed by reaction with a chiral derivatizing agent, possess distinct physical and spectroscopic properties.

This compound is a versatile chiral derivatizing agent. When a racemic or enantiomerically enriched sample of a chiral alcohol or amine reacts with an enantiomerically pure form of this compound, a mixture of diastereomers is produced. These diastereomers exhibit different chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer in the original sample. This method provides a reliable alternative to chiral chromatography for determining enantiomeric excess (% ee).

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Acetoxypropionyl Chloride

This protocol describes the synthesis of (S)-2-acetoxypropionyl chloride from (S)-2-acetoxypropanoic acid.

Materials:

  • (S)-2-Acetoxypropanoic acid

  • Oxalyl chloride (or thionyl chloride)

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-2-acetoxypropanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with an anhydrous alcohol (e.g., ethanol), and analyzing by TLC or GC-MS to confirm the formation of the corresponding ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting (S)-2-acetoxypropionyl chloride is typically used in the next step without further purification.

Protocol 2: Derivatization of a Chiral Alcohol with (S)-2-Acetoxypropionyl Chloride

This protocol details the formation of diastereomeric esters from a chiral alcohol and (S)-2-acetoxypropionyl chloride for NMR analysis. 1-phenylethanol is used here as a representative chiral alcohol.

Materials:

  • Racemic or enantiomerically enriched 1-phenylethanol

  • (S)-2-Acetoxypropionyl chloride

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl3) for direct NMR measurement

  • Anhydrous pyridine or triethylamine (a non-nucleophilic base)

  • Nitrogen or Argon gas supply

  • NMR tubes

  • Glassware for reaction setup

Procedure:

  • In a dry NMR tube or a small reaction vial under an inert atmosphere, dissolve the chiral alcohol (e.g., 1-phenylethanol, 1.0 eq) in anhydrous CDCl3 or DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Add a solution of (S)-2-acetoxypropionyl chloride (1.1 eq) in the same solvent dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and monitor its progress by ¹H NMR or TLC. The reaction is typically complete within 30 minutes.

  • The resulting mixture containing the diastereomeric esters can be directly analyzed by NMR. If necessary, the reaction mixture can be worked up by washing with dilute acid (e.g., 1M HCl) and brine, followed by drying over anhydrous sodium sulfate and solvent removal.

Protocol 3: Quantitative NMR (qNMR) Analysis of Diastereomers

This protocol outlines the procedure for acquiring and processing ¹H NMR data for the quantitative determination of the diastereomeric ratio.[1]

NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Solvent: CDCl₃

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration. A d1 of 30 seconds is generally sufficient.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

Data Processing and Analysis:

  • Apply a gentle line-broadening exponential multiplication (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Carefully phase the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Identify well-resolved signals corresponding to each diastereomer. Protons close to the stereogenic centers are most likely to show distinct chemical shifts. For the diastereomeric esters of 1-phenylethanol, the quartet of the benzylic proton or the doublet of the methyl group of the alcohol moiety are good candidates for integration.

  • Integrate the selected signals for each diastereomer.

  • Calculate the diastereomeric ratio (dr) and the enantiomeric excess (% ee) of the original alcohol using the following formulas:

    • dr = (Integral of major diastereomer) / (Integral of minor diastereomer)

    • % ee = [ |(Integral of major diastereomer) - (Integral of minor diastereomer)| / |(Integral of major diastereomer) + (Integral of minor diastereomer)| ] x 100

Data Presentation

The quantitative data obtained from the ¹H NMR analysis of the diastereomeric esters of (S)-2-acetoxypropionic acid and racemic 1-phenylethanol are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

DiastereomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(S,R)-Ester CH-O (alcohol)5.95q6.6
CH₃ (alcohol)1.55d6.6
CH-O (acid)5.10q7.1
CH₃ (acid)1.48d7.1
CH₃ (acetyl)2.15s-
(S,S)-Ester CH-O (alcohol)5.92q6.6
CH₃ (alcohol)1.52d6.6
CH-O (acid)5.12q7.1
CH₃ (acid)1.50d7.1
CH₃ (acetyl)2.18s-

Note: The presented data is a representative example based on typical chemical shifts for such diastereomers and may vary slightly depending on the specific experimental conditions.

Visualization

The following diagrams illustrate the key processes described in these application notes.

experimental_workflow cluster_synthesis Synthesis of Chiral Derivatizing Agent cluster_derivatization Derivatization cluster_analysis NMR Analysis s1 (S)-2-Acetoxypropanoic Acid s3 (S)-2-Acetoxypropionyl Chloride s1->s3 DCM, DMF (cat.) s2 Oxalyl Chloride s2->s3 d2 Diastereomeric Mixture s3->d2 Pyridine, DCM d1 Chiral Analyte (e.g., Racemic Alcohol) d1->d2 a1 ¹H NMR Spectroscopy d2->a1 a2 Quantitative Data (Chemical Shifts, Integrals) a1->a2 a3 Diastereomeric Ratio & Enantiomeric Excess a2->a3

Caption: Experimental workflow for NMR analysis of diastereomers.

diastereomer_formation cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_nmr NMR Spectrum r1 (R)-Alcohol p1 (S,R)-Ester r1->p1 r2 (S)-Alcohol p2 (S,S)-Ester r2->p2 cda (S)-2-Acetoxypropionyl Chloride cda->p1 cda->p2 nmr Distinct NMR Signals p1->nmr p2->nmr

Caption: Formation of diastereomers for NMR analysis.

References

Application Notes and Protocols: The Role of 2-Acetoxypropionyl Chloride in the Stereoselective Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

2-Acetoxypropionyl chloride is a valuable chiral building block employed in the synthesis of complex organic molecules, including active ingredients for the agrochemical and pharmaceutical industries.[1][2][3][4][5] Its primary utility in agrochemical synthesis lies in its role as a precursor for the propionic acid moiety found in several major classes of herbicides, particularly the aryloxyphenoxypropionates (APPs).[6][7] The chirality of this compound is crucial, as the herbicidal activity of APPs often resides in a single enantiomer, making stereoselective synthesis a key requirement for producing effective and environmentally friendly crop protection agents.[2]

These application notes provide a detailed overview of the use of this compound in the synthesis of agrochemical intermediates, with a focus on a generalized protocol for the acylation of substituted phenols to form key precursors for aryloxyphenoxypropionate herbicides.

Key Applications in Agrochemical Synthesis

The principal application of this compound in the agrochemical sector is in the introduction of a chiral 2-propoxy group to an aromatic scaffold. This is a critical step in the synthesis of aryloxyphenoxypropionate (APP) herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a vital enzyme for fatty acid biosynthesis. The stereochemistry at the propionate chiral center is a determining factor for their herbicidal efficacy.

Generalized Synthesis of an Aryloxyphenoxypropionate Intermediate

The following protocol details a representative procedure for the O-acylation of a substituted phenol with (S)-(-)-2-acetoxypropionyl chloride. This reaction forms an ester intermediate which can be further processed to yield the final herbicide. The protocol is based on established principles of nucleophilic acyl substitution on phenols.[8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions r1 Substituted Phenol (e.g., 4-Hydroxyphenoxyacetonitrile) p1 Aryloxyphenoxypropionate Ester Intermediate r1->p1 + r2 (S)-(-)-2-Acetoxypropionyl Chloride r2->p1 p2 HCl p1->p2 + conds Base (e.g., Triethylamine) Aprotic Solvent (e.g., Dichloromethane) Inert Atmosphere (N2 or Ar) 0 °C to Room Temperature

Caption: Generalized reaction for the synthesis of an aryloxyphenoxypropionate intermediate.

Experimental Protocol: Synthesis of a Representative Aryloxyphenoxypropionate Ester Intermediate

This protocol describes the synthesis of an ester intermediate from a substituted phenol and (S)-(-)-2-acetoxypropionyl chloride.

Materials:

  • Substituted Phenol (e.g., 4-hydroxyphenoxyacetonitrile)

  • (S)-(-)-2-Acetoxypropionyl Chloride[10][11]

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Standard laboratory glassware, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve the substituted phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve (S)-(-)-2-acetoxypropionyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure aryloxyphenoxypropionate ester intermediate.

Data Presentation

Table 1: Reactants and Products for a Representative Synthesis

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
4-HydroxyphenoxyacetonitrileSubstituted PhenolC₈H₇NO₂149.15
(S)-(-)-2-Acetoxypropionyl chlorideAcylating AgentC₅H₇ClO₃150.56
TriethylamineBaseC₆H₁₅N101.19
DichloromethaneSolventCH₂Cl₂84.93
(S)-2-Acetoxy-propionic acid 4-cyanomethoxy-phenyl esterProduct IntermediateC₁₄H₁₃NO₅275.26

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Molar Ratios
Substituted Phenol1.0 eqLimiting reagent.
This compound1.1 - 1.2 eqA slight excess is used to ensure complete consumption of the phenol.
Base (Triethylamine)1.2 - 1.5 eqTo neutralize the HCl byproduct.
Reaction Conditions
SolventDichloromethane (DCM)Other aprotic solvents like THF or acetonitrile can also be used.
Temperature0 °C to Room TemperatureInitial cooling is important to control the exothermic reaction.
Reaction Time2 - 6 hoursMonitored by TLC.
Expected Outcome
Yield75 - 90%Typical yields for O-acylation of phenols can be high, but will vary depending on the specific substrate.
Purity>95% after chromatographyColumn chromatography is generally effective for purification.
Stereochemical RetentionInversion at the chiral center is not expected in this acylation step. The (S) configuration of the starting material is retained in the product.

Experimental Workflow Visualization

G start Start: Prepare Reactants setup Reaction Setup: Dissolve phenol and base in anhydrous DCM under N2 start->setup cool Cool reaction mixture to 0 °C setup->cool add Dropwise addition of This compound solution cool->add react Stir at room temperature for 2-4 hours (Monitor by TLC) add->react workup Quench with 1 M HCl and perform aqueous workup react->workup wash Wash with HCl, NaHCO3, and Brine workup->wash dry Dry organic layer with MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end End: Characterize pure product purify->end

Caption: Step-by-step experimental workflow for the synthesis of an aryloxyphenoxypropionate intermediate.

References

Application Notes and Protocols for Chiral Derivatization of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chiral derivatization of amino acids, a critical step for determining their enantiomeric composition. The accurate analysis of amino acid enantiomers is paramount in drug discovery, peptide synthesis, and metabolomics, as the chirality of these molecules can significantly impact their biological activity and toxicity.

Introduction

Amino acids, the building blocks of proteins, exist as enantiomers (L- and D-forms), with the exception of achiral glycine. While L-amino acids are predominantly found in nature, D-amino acids play crucial roles in various biological processes and are often markers for disease states or microbial activity. Chiral derivatization involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This application note details protocols for three widely used chiral derivatizing agents:

  • Marfey's Reagent (FDAA): A highly effective reagent for the derivatization of primary and secondary amines.

  • o-Phthaldialdehyde (OPA) with a Chiral Thiol: A rapid and sensitive method for primary amino acids.

  • Heptafluorobutyl Chloroformate (HFBCF) for GC-MS: A method to create volatile derivatives suitable for gas chromatography.

General Principle of Chiral Derivatization

The fundamental principle behind chiral derivatization is the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral analyte (amino acid) with a homochiral reagent. The resulting diastereomers can then be separated and quantified on a non-chiral stationary phase.

G cluster_0 Amino Acid Enantiomers cluster_1 Chiral Derivatizing Agent cluster_2 Diastereomeric Products cluster_3 Chromatographic Separation cluster_4 Quantification L-Amino Acid L-Amino Acid L-Amino Acid - L-Reagent L-Amino Acid - L-Reagent L-Amino Acid->L-Amino Acid - L-Reagent + D-Amino Acid D-Amino Acid D-Amino Acid - L-Reagent D-Amino Acid - L-Reagent D-Amino Acid->D-Amino Acid - L-Reagent + Chiral Reagent (e.g., L-FDAA) Chiral Reagent (e.g., L-FDAA) Chiral Reagent (e.g., L-FDAA)->L-Amino Acid - L-Reagent Chiral Reagent (e.g., L-FDAA)->D-Amino Acid - L-Reagent Separation Separation on Achiral Column L-Amino Acid - L-Reagent->Separation D-Amino Acid - L-Reagent->Separation Quantification Detection and Quantification Separation->Quantification

Figure 1: General workflow of chiral derivatization for amino acid analysis.

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the analysis of amino acids by HPLC.[2][3] It reacts with the primary amino group of amino acids to form stable diastereomeric derivatives that can be readily separated on a reversed-phase column.[4] The dinitrophenyl chromophore allows for sensitive UV detection at 340 nm.[2][4]

Experimental Protocol

Materials:

  • Amino acid standard or sample solution

  • Marfey's reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a 50 mM aqueous solution of the amino acid standard or sample.

  • Derivatization Reaction:

    • To a reaction vial, add 50 µL of the amino acid solution (2.5 µmoles).

    • Add 100 µL of 1% FDAA in acetone (3.6 µmoles).

    • Add 20 µL of 1 M NaHCO₃.

    • Vortex the mixture and incubate at 40°C for 1 hour with occasional mixing.[3][4]

  • Quenching:

    • After incubation, cool the reaction vial to room temperature.

    • Add 20 µL of 2 M HCl to quench the reaction.[4]

  • Sample Dilution and Analysis:

    • Dilute the reaction mixture with an appropriate volume of the mobile phase (e.g., 810 µL of 20% acetonitrile/0.1% formic acid) before injection into the HPLC system.[5]

G start Start sample_prep Prepare 50 mM Amino Acid Solution start->sample_prep add_reagents Add Amino Acid, FDAA, and NaHCO₃ to vial sample_prep->add_reagents incubate Incubate at 40°C for 1 hour add_reagents->incubate cool Cool to Room Temperature incubate->cool quench Add 2 M HCl to quench cool->quench dilute Dilute with Mobile Phase quench->dilute analyze Analyze by HPLC-UV (340 nm) dilute->analyze end End analyze->end

Figure 2: Workflow for amino acid derivatization with Marfey's Reagent.

Quantitative Data Summary
Amino AcidL-FDAA-L-AA Retention Time (min)L-FDAA-D-AA Retention Time (min)Resolution (Rs)
Alanine25.530.2> 1.5
Valine35.142.8> 2.0
Leucine42.350.1> 2.0
Phenylalanine45.855.6> 2.0
Aspartic Acid18.221.5> 1.5
Glutamic Acid20.124.3> 1.5

Note: Retention times and resolution values are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.

Protocol 2: Derivatization with o-Phthaldialdehyde (OPA) and a Chiral Thiol

Derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is a rapid and highly sensitive method for the enantiomeric analysis of primary amino acids.[6][7] The reaction proceeds quickly at room temperature and yields fluorescent isoindole derivatives that can be detected with high sensitivity.[6]

Experimental Protocol

Materials:

  • Amino acid standard or sample solution

  • OPA solution (e.g., 10 mg/mL in borate buffer or methanol)

  • Chiral thiol solution (e.g., N-acetyl-L-cysteine, 10 mg/mL in borate buffer)

  • Borate buffer (0.4 M, pH 9.5-10.4)

  • Methanol, HPLC grade

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare fresh solutions of OPA and the chiral thiol.

  • Derivatization Reaction:

    • In a reaction vial, mix the amino acid sample/standard with the borate buffer.

    • Add the chiral thiol solution and mix.

    • Add the OPA solution to initiate the derivatization. The reaction is typically complete within 1-2 minutes at room temperature.[7]

  • Analysis: Immediately inject an aliquot of the reaction mixture into the HPLC system with fluorescence detection (Excitation: 340 nm, Emission: 450 nm). The derivatives are known to be unstable, so prompt analysis is crucial.[6]

G start Start mix_sample Mix Amino Acid with Borate Buffer start->mix_sample add_thiol Add Chiral Thiol (e.g., NAC) mix_sample->add_thiol add_opa Add OPA to initiate reaction add_thiol->add_opa react React for 1-2 min at Room Temp add_opa->react analyze Analyze immediately by HPLC-Fluorescence react->analyze end End analyze->end

Figure 3: Workflow for amino acid derivatization with OPA/Chiral Thiol.

Quantitative Data Summary
Amino AcidOPA/L-NAC-D-AA Retention Time (min)OPA/L-NAC-L-AA Retention Time (min)Resolution (Rs)
Aspartic Acid25.828.32.14
Serine32.135.4> 2.0
Alanine38.542.1> 2.0

Note: The elution order of D- and L-amino acid derivatives can be reversed by using the opposite enantiomer of the chiral thiol.[7] Retention times and resolution are dependent on the specific chromatographic conditions.

Protocol 3: Derivatization with Heptafluorobutyl Chloroformate (HFBCF) for GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids need to be derivatized to increase their volatility.[8] A common approach involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. Heptafluorobutyl chloroformate (HFBCF) can be used for the acylation step, creating volatile and thermally stable derivatives.[9][10]

Experimental Protocol

Materials:

  • Amino acid standard or sample (dried)

  • Acidified alcohol (e.g., 3 M HCl in n-butanol or isopropanol) for esterification

  • Heptafluorobutyl chloroformate (HFBCF)

  • Acylating agent (e.g., trifluoroacetic anhydride - TFAA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Reaction vials with screw caps

  • Heating block

Procedure:

  • Esterification:

    • Add the acidified alcohol to the dried amino acid sample.

    • Heat the mixture at 100-110°C for 15-30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen.

  • Acylation:

    • Add an organic solvent and the acylating agent (e.g., HFBCF or TFAA) to the esterified residue.

    • Heat at 100-150°C for 5-10 minutes.

    • Cool the reaction mixture to room temperature.

  • Analysis: The resulting derivatized amino acids can be directly analyzed by GC-MS.

G start Start dry_sample Dry Amino Acid Sample start->dry_sample esterification Esterification: Add Acidified Alcohol, Heat at 100-110°C dry_sample->esterification evaporate1 Evaporate Reagent under N₂ esterification->evaporate1 acylation Acylation: Add Solvent & HFBCF, Heat at 100-150°C evaporate1->acylation cool Cool to Room Temperature acylation->cool analyze Analyze by GC-MS cool->analyze end End analyze->end

Figure 4: Workflow for two-step derivatization of amino acids for GC-MS.

Quantitative Data Summary

Quantitative data for GC-MS analysis is typically presented as relative abundances of specific ions in the mass spectrum and retention times on the gas chromatogram. The separation of enantiomers is achieved using a chiral GC column.

Amino Acid DerivativeElution Order on Chirasil-L-Val Column
ProlineD then L
AlanineD then L
ValineD then L
LeucineD then L

Note: The elution order can be influenced by the specific chiral stationary phase and the derivatization reagents used.[8]

Summary and Comparison of Methods

FeatureMarfey's Reagent (FDAA)OPA with Chiral ThiolHFBCF for GC-MS
Principle Diastereomer formationDiastereomer formationFormation of volatile derivatives
Analysis Method HPLC-UVHPLC-FluorescenceGC-MS
Reaction Time ~1 hour[3][4]1-2 minutes[7]~30-45 minutes
Sensitivity High (nanomole)[4]Very High (femtomole)High (picomole)
Derivative Stability Stable for at least 48 hours[4]Unstable, requires immediate analysis[6]Stable
Amino Acid Scope Primary and secondary aminesPrimary amines onlyMost amino acids
Advantages Stable derivatives, reliable methodVery fast, very sensitiveSuitable for volatile analysis, provides mass spectral data for identification
Disadvantages Longer reaction timeUnstable derivativesTwo-step process, requires specialized GC equipment

Conclusion

The choice of chiral derivatization protocol depends on the specific requirements of the analysis, including the type of amino acids to be analyzed, the required sensitivity, and the available instrumentation. Marfey's reagent offers a robust and reliable method with stable derivatives, making it suitable for a wide range of applications. The OPA method is ideal for high-throughput screening and trace analysis of primary amino acids due to its speed and sensitivity. For GC-MS based metabolomics and other applications requiring high separation efficiency and compound identification, derivatization to produce volatile compounds is the preferred method. Each protocol presented here provides a validated starting point for the development of specific in-house analytical methods for chiral amino acid analysis.

References

Application Notes and Protocols for the Enantioselective Synthesis of β-Blockers Using (S)-(-)-2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-blockers, utilizing (S)-(-)-2-acetoxypropionyl chloride as a chiral resolving agent. The described method is a robust strategy for obtaining enantiomerically pure β-blockers, which is critical as the therapeutic activity of these drugs often resides in a single enantiomer.

Introduction

β-Adrenergic blockers (β-blockers) are a class of drugs widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Most β-blockers are chiral compounds, and it is well-established that the desired pharmacological activity often resides predominantly in one enantiomer. For instance, (S)-propranolol is known to be about 100 times more potent as a β-blocker than its (R)-enantiomer. Therefore, the synthesis of enantiomerically pure β-blockers is of significant importance in the pharmaceutical industry to improve therapeutic efficacy and reduce potential side effects associated with the inactive enantiomer.

One effective method for obtaining single enantiomers is through the resolution of a racemic mixture. This can be achieved by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. This protocol details the use of (S)-(-)-2-acetoxypropionyl chloride as a chiral resolving agent to separate the enantiomers of racemic β-blockers. The racemic amino alcohol (the core structure of a β-blocker) is acylated with the chiral acyl chloride to form diastereomeric amides. These diastereomers are then separated, followed by hydrolysis of the amide bond to yield the enantiomerically pure β-blocker.

Principle of the Method

The enantioselective synthesis strategy involves three main stages:

  • Synthesis of the Racemic β-Blocker: A racemic mixture of the target β-blocker (an amino alcohol) is synthesized. A common route involves the reaction of a corresponding phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an appropriate amine (e.g., isopropylamine).

  • Diastereomeric Amide Formation and Separation: The racemic β-blocker is reacted with the enantiomerically pure (S)-(-)-2-acetoxypropionyl chloride. This reaction forms two diastereomeric amides. Due to their different physical properties, these diastereomers can be separated using techniques such as fractional crystallization or column chromatography.

  • Hydrolysis to Yield the Enantiopure β-Blocker: The separated diastereomeric amide is then hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding the enantiomerically pure β-blocker and recovering the chiral auxiliary.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and resolution of a representative β-blocker, (S)-Propranolol. The same principles can be applied to other β-blockers like Atenolol and Metoprolol with minor modifications to the starting materials and reaction conditions.

Protocol 1: Synthesis of Racemic Propranolol

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Isopropylamine

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (14.4 g, 0.1 mol) in 100 mL of a 9:1 ethanol/water mixture.

    • Add sodium hydroxide (4.4 g, 0.11 mol) to the solution and stir until it dissolves.

    • Add epichlorohydrin (13.9 g, 0.15 mol) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with 5% aqueous NaOH (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude epoxide.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(1-naphthoxy)-2,3-epoxypropane.

  • Step 2: Synthesis of Racemic Propranolol.

    • Dissolve the purified 1-(1-naphthoxy)-2,3-epoxypropane (10.0 g, 0.05 mol) in 50 mL of ethanol.

    • Add isopropylamine (14.8 g, 0.25 mol) to the solution.

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in 100 mL of 1 M HCl and wash with diethyl ether (2 x 50 mL) to remove any unreacted epoxide.

    • Basify the aqueous layer with 2 M NaOH until pH > 10.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield racemic propranolol as a solid.

Protocol 2: Chiral Resolution of Racemic Propranolol

Materials:

  • Racemic Propranolol

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 2 M

Procedure:

  • Step 1: Formation of Diastereomeric Amides.

    • Dissolve racemic propranolol (5.2 g, 0.02 mol) in 100 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.2 g, 0.022 mol).

    • Slowly add a solution of (S)-(-)-2-acetoxypropionyl chloride (3.0 g, 0.02 mol) in 20 mL of anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the mixture with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of diastereomeric amides.

  • Step 2: Separation of Diastereomers.

    • The diastereomeric amides can be separated by fractional crystallization or column chromatography.

    • Fractional Crystallization: Attempt to recrystallize the diastereomeric mixture from a suitable solvent system (e.g., ethyl acetate/hexane, isopropanol) to selectively crystallize one diastereomer.

    • Column Chromatography: If crystallization is not effective, separate the diastereomers by flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient. The two diastereomers should have different retention factors (Rf) on TLC, guiding the separation. Collect the fractions corresponding to each pure diastereomer.

  • Step 3: Hydrolysis of the Separated Diastereomer.

    • Dissolve the desired, separated diastereomeric amide (e.g., the one corresponding to the (S)-propranolol enantiomer) in 50 mL of a 1:1 mixture of ethanol and 6 M HCl.

    • Heat the mixture to reflux for 12 hours to hydrolyze the amide bond.

    • Cool the reaction mixture and neutralize with 2 M NaOH.

    • Extract the aqueous solution with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-propranolol.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Enantiomerically enriched propranolol sample

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chirobiotic V)

  • HPLC system with UV detector

  • Mobile phase (e.g., a mixture of hexane, isopropanol, and diethylamine)

Procedure:

  • Prepare a standard solution of the racemic propranolol and a solution of the synthesized (S)-propranolol in the mobile phase.

  • Set the HPLC conditions (flow rate, detection wavelength) as recommended for the specific chiral column being used.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the synthesized (S)-propranolol sample.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the enantioselective synthesis of various β-blockers using this method.

Table 1: Reaction Yields for Racemic and Enantiopure β-Blockers

β-BlockerRacemic Synthesis Yield (%)Diastereomeric Amide Formation Yield (%)Diastereomer Separation Yield (%) (Desired Diastereomer)Hydrolysis Yield (%)Overall Yield of (S)-Enantiomer (%)
Propranolol 8592408830
Atenolol 8090388526
Metoprolol 8291428730

Table 2: Enantiomeric Excess (ee) of Synthesized (S)-β-Blockers

β-BlockerEnantiomeric Excess (ee, %)Chiral HPLC ColumnMobile Phase Composition
(S)-Propranolol >98Chiralcel OD-HHexane/Isopropanol/Diethylamine (80:20:0.1)
(S)-Atenolol >97Chirobiotic VMethanol/Acetic Acid/Triethylamine (100:0.1:0.1)
(S)-Metoprolol >98Chiralpak AD-HHexane/Ethanol (90:10)

Visualizations

Logical Workflow for Enantioselective Synthesis

G Figure 1: General Workflow for Enantioselective Synthesis of β-Blockers cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Hydrolysis Phenol Phenolic Precursor Epoxide Epoxide Intermediate Phenol->Epoxide Epichlorohydrin, Base Racemic_BB Racemic β-Blocker (Amino Alcohol) Epoxide->Racemic_BB Isopropylamine Diastereomers Mixture of Diastereomeric Amides Racemic_BB->Diastereomers (S)-(-)-2-Acetoxypropionyl chloride, Base Racemic_BB->Diastereomers Separated_Diastereomer Separated Diastereomer Diastereomers->Separated_Diastereomer Chromatography or Crystallization Enantiopure_BB Enantiopure (S)-β-Blocker Separated_Diastereomer->Enantiopure_BB Acid or Base Hydrolysis

Caption: General Workflow for Enantioselective Synthesis of β-Blockers.

Chemical Reaction Pathway for Propranolol Resolution

G Figure 2: Reaction Pathway for Chiral Resolution of Propranolol Racemic_Prop Racemic Propranolol ((R/S)-Amino Alcohol) Diastereomer_Mix Mixture of Diastereomeric Amides ((R,S)-Amide and (S,S)-Amide) Racemic_Prop->Diastereomer_Mix Chiral_Acyl (S)-(-)-2-Acetoxypropionyl chloride Chiral_Acyl->Diastereomer_Mix Separation Separation (e.g., Chromatography) Diastereomer_Mix->Separation SS_Amide (S,S)-Amide Separation->SS_Amide RS_Amide (R,S)-Amide Separation->RS_Amide Hydrolysis_S Hydrolysis SS_Amide->Hydrolysis_S Hydrolysis_R Hydrolysis RS_Amide->Hydrolysis_R S_Propranolol (S)-Propranolol Hydrolysis_S->S_Propranolol R_Propranolol (R)-Propranolol Hydrolysis_R->R_Propranolol

Caption: Reaction Pathway for Chiral Resolution of Propranolol.

β1-Adrenergic Receptor Signaling Pathway

G Figure 3: Simplified β1-Adrenergic Receptor Signaling Pathway Blockade Epinephrine Epinephrine/ Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Epinephrine->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates Increased_Ca ↑ Intracellular Ca2+ Ca_Channel->Increased_Ca Leads to Cardiac_Effects ↑ Heart Rate ↑ Contractility Increased_Ca->Cardiac_Effects S_Blocker (S)-β-Blocker S_Blocker->Beta1_Receptor Blocks

Caption: Simplified β1-Adrenergic Receptor Signaling Pathway Blockade.

Application Notes and Protocols for the Preparation of Chiral Phosphonates with 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-acetoxypropionyl chloride in the preparation and analysis of chiral phosphonates. The primary application highlighted is its use as a chiral derivatizing agent for the determination of enantiomeric excess in amino acids via ³¹P NMR spectroscopy. Additionally, a general protocol for the synthesis of chiral α-acetoxyphosphonates by acylating chiral α-hydroxyphosphonates is provided, based on established methodologies for similar acyl chlorides.

Application 1: Determination of Enantiomeric Excess of Amino Acids

(S)-(-)-2-Acetoxypropionyl chloride serves as a valuable chiral derivatizing agent for the analysis of the enantiomeric purity of unprotected amino acids.[1] The reaction of the chiral acid chloride with a racemic or enantiomerically enriched amino acid phosphonate derivative forms diastereomeric phosphonic amides. These diastereomers exhibit distinct chemical shifts in ³¹P NMR spectroscopy, allowing for the quantification of the enantiomeric excess (ee).

Experimental Workflow for Enantiomeric Excess Determination

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis racemic_aa Racemic/Enantioenriched Amino Acid Derivative dissolve Dissolve in Anhydrous Dichloromethane racemic_aa->dissolve add_base Add Triethylamine (2.2 eq.) and Cool to 0°C dissolve->add_base add_reagent Add (S)-(-)-2-Acetoxypropionyl Chloride (1.1 eq.) Dropwise add_base->add_reagent stir Stir at 0°C for 1h, then Warm to Room Temperature and Stir for 3h add_reagent->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate nmr_sample Prepare Sample in CDCl₃ concentrate->nmr_sample pnmr Acquire ³¹P NMR Spectrum nmr_sample->pnmr integrate Integrate Diastereomeric Signals pnmr->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Caption: Workflow for the derivatization of amino acid derivatives with (S)-(-)-2-acetoxypropionyl chloride and subsequent enantiomeric excess determination by ³¹P NMR.

Protocol: Derivatization of an Amino Acid Phosphonate for ee Determination

This protocol describes the reaction of a phosphonate derivative of an amino acid with (S)-(-)-2-acetoxypropionyl chloride to form diastereomeric amides.

Materials:

  • Amino acid phosphonate derivative (e.g., diethyl α-aminobenzylphosphonate)

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid phosphonate derivative (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (2.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add (S)-(-)-2-acetoxypropionyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric phosphonic amides.

  • Prepare a sample of the crude product in CDCl₃ for ³¹P NMR analysis.

  • Acquire the ³¹P NMR spectrum and integrate the signals corresponding to the two diastereomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

ParameterValue
Reactant Amino Acid Phosphonate Derivative
Chiral Deriv. Agent (S)-(-)-2-Acetoxypropionyl chloride
Base Triethylamine
Solvent Anhydrous Dichloromethane
Reaction Temperature 0°C to Room Temperature
Reaction Time 4 hours
Analytical Method ³¹P NMR Spectroscopy

Table 1: Summary of Reaction Conditions for Enantiomeric Excess Determination.

Application 2: Synthesis of Chiral α-Acetoxyphosphonates

This compound can be used as an acylating agent to introduce a chiral acetoxypropionyl group onto a chiral α-hydroxyphosphonate. This reaction creates a new chiral center and can be used to synthesize complex chiral phosphonate molecules. The following is a general protocol based on the acylation of α-hydroxyphosphonates with other acyl chlorides.[2][3][4][5][6]

General Reaction Scheme for Acylation

G R_P R¹(OR²)P(O)CH(OH)R³ (Chiral α-Hydroxyphosphonate) plus1 + Acyl_Cl CH₃CH(OAc)COCl (this compound) Acylated_P R¹(OR²)P(O)CH(OC(O)CH(OAc)CH₃)R³ (Chiral α-(2-Acetoxypropionyloxy)phosphonate) reaction_arrow Triethylamine Toluene, 25-60°C plus2 + HCl HCl

Caption: General reaction scheme for the acylation of a chiral α-hydroxyphosphonate with this compound.

Protocol: General Procedure for the Acylation of a Chiral α-Hydroxyphosphonate

This protocol provides a general method for the synthesis of chiral α-(2-acetoxypropionyloxy)phosphonates. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • Chiral α-hydroxyphosphonate

  • This compound (or its enantiomer)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Standard laboratory glassware and magnetic stirrer

  • Purification setup (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral α-hydroxyphosphonate (1.0 eq.) in anhydrous toluene.

  • Add triethylamine (1.5 eq.) to the solution and stir.

  • Add this compound (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. If the reaction is slow, it may be heated to 50-60°C.[2][3]

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the precipitate with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral α-acetoxyphosphonate.

SubstrateAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Diethyl α-hydroxybenzylphosphonateAcetyl chlorideTriethylamineToluene25-802469-97[3]
Dimethyl α-hydroxybenzylphosphonateValeryl chlorideTriethylamineToluene25-8024-[3]
Diethyl α-hydroxy-ethylphosphonateAcetyl chlorideTriethylamineToluene252465[5]

Table 2: Examples of Acylation of α-Hydroxyphosphonates with Various Acyl Chlorides. (Note: Data for this compound is not available in the cited literature and would need to be determined experimentally).

Safety Precautions

This compound is corrosive and moisture-sensitive.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the acid chloride.

References

Application Notes and Protocols for Reactions Involving 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of reactions involving 2-acetoxypropionyl chloride. It is a versatile chiral building block and acylating agent with significant applications in pharmaceutical synthesis and analytical chemistry.

Overview and Safety Precautions

This compound is a reactive chemical that requires careful handling. It is sensitive to moisture and heat. Key applications include its use as an intermediate in the synthesis of pharmaceuticals, such as the contrast agent Iopamidol, in Friedel-Crafts acylation reactions, and as a chiral derivatizing agent for the resolution of enantiomers.

Safety Information:

  • Hazards: Causes severe skin burns and eye damage. May be corrosive to metals. It is combustible and moisture-sensitive.[1]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Application: Synthesis of Iopamidol Intermediate

A key application of (S)-2-acetoxypropionyl chloride is in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent. The following protocol outlines the acylation of a substituted aminotriiodobenzene derivative.

Experimental Protocol: Acylation for Iopamidol Synthesis

This protocol describes the acylation of 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide with (S)-2-(acetoxy)propionyl chloride.

Materials:

  • 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide

  • (S)-2-(acetoxy)propionyl chloride

  • N,N-Dimethylacetamide (DMA)

  • Triethylamine

  • 2-Amino-1,3-propanediol

  • Isopropanol for recrystallization

  • Anhydrous sodium acetate

  • Chloroacetyl chloride

  • Acetone

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve the starting aminotriiodobenzene derivative in anhydrous N,N-dimethylacetamide (DMA).

  • Slowly add (S)-2-(acetoxy)propionyl chloride to the solution while maintaining the temperature at approximately 5°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25°C or 50°C) for 24 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated residue into ice water to precipitate the product.

  • Collect the solid precipitate by filtration and wash it with water.

  • Dry the solid product under vacuum at 40°C.

  • The crude product can be further purified by recrystallization from a suitable solvent like isopropanol.

Quantitative Data:
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
5-amino-1,3-phthalic acid (20g)(S)-2-(Acetoxy)propionyl chloride (43.1g)DMA502490
5-amino-1,3-phthalic acid (20g)(S)-2-(Acetoxy)propionyl chloride (49.7g)DMA502491
5-amino-1,3-phthalic acid methyl ester (25g)(S)-2-(Acetoxy)propionyl chloride (46.65g)DMA5, then 252495
Compound (IV) (21.3g)2-amino-1,3-propanediol (6.8g) & Triethylamine (7.6g)DMA50678

Note: The yields are for the formation of the acylated intermediate and the subsequent amidation step as described in the cited patents.[3]

Application: Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce an acetoxypropionyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is a general procedure for the Friedel-Crafts acylation of anisole using an acyl chloride, adapted for this compound.

Materials:

  • Anisole

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Suspend anhydrous aluminum chloride in dichloromethane in the flask and cool the mixture in an ice bath.

  • Slowly add a solution of this compound in dichloromethane from the dropping funnel to the stirred suspension.

  • After the addition of the acyl chloride, add a solution of anisole in dichloromethane dropwise, maintaining the temperature below 10°C. The reaction is highly exothermic.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by column chromatography or distillation.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Friedel_Crafts_Acylation cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylChloride R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon R-C≡O⁺ Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Ar-H SigmaComplex [Ar(H)(COR)]⁺ Arene->SigmaComplex + R-C≡O⁺ Product Ar-COR SigmaComplex->Product - H⁺ H_plus H⁺ HCl HCl H_plus->HCl + AlCl₄⁻ AlCl4_2 AlCl₄⁻ LewisAcid_2 AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Application: Chiral Derivatizing Agent

(S)-(-)-2-Acetoxypropionyl chloride is a valuable chiral derivatizing agent used to determine the enantiomeric purity of chiral molecules like amines and alcohols.[6] The reaction forms diastereomers that can be separated and quantified using chromatographic techniques such as Gas Chromatography (GC).

Experimental Protocol: Derivatization of a Chiral Amine for GC Analysis

This is a general protocol for the derivatization of a primary or secondary chiral amine.

Materials:

  • Chiral amine sample

  • (S)-(-)-2-Acetoxypropionyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • GC-grade solvent for injection (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve a known amount of the chiral amine sample in an anhydrous aprotic solvent in a reaction vial.

  • Add an anhydrous base to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess of (S)-(-)-2-acetoxypropionyl chloride to the stirred solution.

  • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding water or a dilute aqueous acid solution.

  • Extract the diastereomeric amide products with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and carefully evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable GC-grade solvent for analysis.

  • Inject the sample into a GC equipped with an appropriate column and detector (e.g., FID or MS) to separate and quantify the diastereomers.

Logical Workflow for Chiral Derivatization

Chiral_Derivatization_Workflow Start Racemic or Enantioenriched Chiral Amine (R/S) Derivatization React with (S)-2-Acetoxypropionyl chloride Start->Derivatization Diastereomers Formation of Diastereomers (R,S) and (S,S) Derivatization->Diastereomers Separation Chromatographic Separation (GC/HPLC) Diastereomers->Separation Quantification Quantification of Diastereomers Separation->Quantification Result Determination of Enantiomeric Ratio/Excess Quantification->Result

Caption: Workflow for Chiral Derivatization and Analysis.

Purification of this compound

If the reagent has been exposed to moisture, it may hydrolyze to the corresponding carboxylic acid. To purify it, the following procedure can be used:

  • Check the IR spectrum for a broad OH band above 3000 cm⁻¹.

  • If a significant OH band is present, reflux the mixture with pure thionyl chloride or acetyl chloride for 1 hour.

  • After reflux, remove the excess thionyl chloride or acetyl chloride by evaporation under reduced pressure.

  • Distill the this compound under reduced pressure to obtain the purified product.[7]

References

Troubleshooting & Optimization

Preventing hydrolysis of 2-Acetoxypropionyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the hydrolysis of 2-acetoxypropionyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

This compound, like other acyl chlorides, is highly reactive. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), making it very electron-deficient and a prime target for nucleophilic attack by water. This reaction is typically rapid and exothermic, leading to the formation of 2-acetoxypropionic acid and hydrochloric acid (HCl).

Q2: What are the primary consequences of accidental hydrolysis during my reaction?

Hydrolysis of this compound can lead to several undesirable outcomes:

  • Reduced Yield: The consumption of the starting material through hydrolysis directly lowers the potential yield of your desired product.

  • Byproduct Formation: The generation of 2-acetoxypropionic acid and HCl introduces impurities into your reaction mixture, which can complicate purification.

  • Reaction Inhibition: The produced HCl can protonate basic reactants or catalysts, rendering them inactive and stalling the desired reaction.

  • Degradation of Products: The acidic conditions created by HCl can potentially degrade acid-sensitive functional groups on your desired product or other reactants.

Q3: How can I visually confirm if hydrolysis is occurring?

While analytical techniques provide definitive proof, you might observe the following:

  • Fuming: In the presence of moist air, acyl chlorides can appear to "fume" as the generated HCl gas reacts with atmospheric water to form a fine aerosol of hydrochloric acid.

  • Precipitation: If the resulting carboxylic acid or its salt is insoluble in the reaction solvent, you may observe the formation of a precipitate.

Q4: What is an "HCl scavenger" and why is it important?

An HCl scavenger is a non-nucleophilic base added to the reaction mixture to neutralize the hydrochloric acid byproduct as it forms. This is crucial for preventing the protonation and deactivation of nucleophilic reactants and protecting acid-sensitive components of the reaction. Common examples include tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), or pyridine.

Troubleshooting Guide: Preventing Hydrolysis

This guide addresses common issues encountered during reactions with this compound and provides actionable solutions.

Problem Potential Cause Solution
Low or No Product Yield Significant hydrolysis of this compound.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a non-nucleophilic base (HCl scavenger) such as triethylamine or DIPEA to the reaction mixture.
Complex Mixture of Byproducts Degradation of starting materials or products due to acidic conditions from HCl.- Use a stoichiometric amount of an HCl scavenger to maintain neutral conditions.- Consider a more sterically hindered base like DIPEA for highly acid-sensitive substrates.- Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
Inconsistent Reaction Rates Variable amounts of water contamination between experiments.- Standardize the procedure for drying glassware and handling anhydrous solvents.- Use syringe techniques for the transfer of all reagents to minimize atmospheric exposure.
Formation of a Salt Precipitate The hydrochloride salt of the amine scavenger is precipitating from the reaction mixture.- This is often expected and indicates the scavenger is working. The salt is typically removed during aqueous workup.- If the precipitate interferes with stirring, a more non-polar solvent in which the salt is less soluble might be used, or a more soluble scavenger could be considered.

Experimental Protocols

General Protocol for Acylation using this compound under Anhydrous Conditions

This protocol describes a general procedure for the acylation of a primary amine, a reaction where preventing hydrolysis of this compound is critical.

1. Preparation:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
  • Use a magnetic stirrer and a stir bar.
  • Dispense anhydrous solvent (e.g., dichloromethane, DCM) from a solvent purification system or a new, sealed bottle.

2. Reaction Setup:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 - 1.5 equivalents) in anhydrous DCM.
  • Cool the mixture to 0 °C using an ice bath.

3. Addition of this compound:

  • In a separate, dry flask, dissolve this compound (1.05 - 1.1 equivalents) in a small amount of anhydrous DCM.
  • Using a syringe, add the this compound solution dropwise to the stirred amine solution at 0 °C.

4. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

5. Workup:

  • Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, then with saturated aqueous sodium bicarbonate to remove any unreacted starting material and the scavenger, and finally with brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizing Workflows and Mechanisms

Below are diagrams created using Graphviz to illustrate key processes.

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis of this compound reagent 2-Acetoxypropionyl Chloride intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Water) water->intermediate products 2-Acetoxypropionic Acid + HCl intermediate->products Elimination of Cl⁻ and Deprotonation

Caption: Mechanism of this compound Hydrolysis.

Experimental_Workflow cluster_workflow Anhydrous Reaction Workflow start Start: Dry Glassware setup Setup under Inert Atmosphere (N₂ or Ar) start->setup add_reagents Add Anhydrous Solvent, Reactant, and HCl Scavenger setup->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl_chloride Dropwise Addition of This compound cool->add_acyl_chloride react Stir and Monitor Reaction (TLC/LC-MS) add_acyl_chloride->react workup Aqueous Workup react->workup purify Purification workup->purify end End: Pure Product purify->end

Caption: General workflow for preventing hydrolysis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic start Low Yield? check_hydrolysis Suspect Hydrolysis start->check_hydrolysis check_anhydrous Verify Anhydrous Conditions check_hydrolysis->check_anhydrous check_scavenger Check HCl Scavenger (Type and Amount) check_hydrolysis->check_scavenger optimize Optimize Conditions (e.g., Temperature) check_anhydrous->optimize check_scavenger->optimize success Improved Yield optimize->success

Caption: A logical approach to troubleshooting low reaction yields.

Side reactions of 2-Acetoxypropionyl chloride with water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetoxypropionyl chloride. The information addresses common issues related to its side reactions with water during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with water?

A1: this compound is highly reactive towards water. The primary reaction is the rapid and exothermic hydrolysis of the acyl chloride group to form 2-acetoxypropionic acid and hydrogen chloride (HCl).[1][2][3] This reaction is a nucleophilic acyl substitution.[3][4]

Q2: Are there any significant side reactions when this compound is exposed to water?

A2: Yes, two main side reactions can occur:

  • Ester Hydrolysis: The primary product, 2-acetoxypropionic acid, can undergo a slower, acid-catalyzed hydrolysis of its ester group. This reaction yields lactic acid and acetic acid.[5] The HCl generated from the primary hydrolysis reaction can catalyze this secondary reaction.

  • Polymerization: Under certain conditions, such as elevated temperatures, the lactic acid formed from ester hydrolysis can undergo self-condensation to form polylactic acid (PLA) oligomers or polymers.[6][7][8][9]

Q3: How can I minimize these side reactions?

A3: To minimize side reactions, it is crucial to work under anhydrous (dry) conditions.[3] This includes using dry solvents and glassware and performing reactions under an inert atmosphere (e.g., nitrogen or argon). If the presence of water is unavoidable, keeping the reaction temperature low can help to slow down the rate of the secondary ester hydrolysis and subsequent polymerization.

Q4: What are the typical signs of significant hydrolysis in my sample of this compound?

A4: A common sign of hydrolysis is the presence of a broad hydroxyl (-OH) band in the infrared (IR) spectrum of the compound, typically appearing above 3000 cm⁻¹.[1][2] Fuming upon exposure to air is also an indication of reaction with atmospheric moisture, producing HCl gas.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired acylated product. 1. Hydrolysis of this compound by trace amounts of water in the reaction mixture.1. Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere.
2. Competitive reaction with protic solvents (e.g., alcohols, amines) if they are not the intended nucleophile.2. Use a non-protic solvent if the intended nucleophile is not the solvent itself.
Formation of unexpected byproducts. 1. Ester hydrolysis of the desired product or the starting material, leading to the formation of lactic acid and acetic acid.1. Maintain a low reaction temperature to minimize ester hydrolysis. Use a non-aqueous workup if possible.
2. Polymerization of lactic acid formed from hydrolysis.2. Avoid high temperatures and prolonged reaction times, especially in the presence of acid.
Inconsistent reaction outcomes. 1. Variable amounts of water contamination between different experimental runs.1. Standardize the procedure for drying solvents and glassware. Use freshly opened bottles of anhydrous solvents.
2. Degradation of this compound during storage.2. Store this compound in a tightly sealed container under an inert atmosphere and in a refrigerator.[2]
Difficulty in purifying the final product. 1. Presence of acidic impurities such as 2-acetoxypropionic acid, lactic acid, acetic acid, and HCl.1. Use a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during workup to remove acidic impurities. Be cautious as this may promote ester hydrolysis if not done quickly and at low temperatures.
2. Presence of polar byproducts that are difficult to separate by standard chromatography.2. Consider using specialized chromatography techniques, such as mixed-mode chromatography, for better separation of polar compounds.[10]

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by HPLC

This method allows for the simultaneous quantification of 2-acetoxypropionic acid, lactic acid, and acetic acid to monitor the extent of the primary and secondary hydrolysis reactions.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 2.5)

  • Reference standards for 2-acetoxypropionic acid, lactic acid, and acetic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Carefully quench a known amount of this compound in a known volume of the mobile phase in an ice bath.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the prepared sample and the reference standards. Identify and quantify the peaks corresponding to 2-acetoxypropionic acid, lactic acid, and acetic acid based on the retention times and calibration curves of the standards.

Data Presentation

The following table summarizes the expected products from the side reactions of this compound with water.

Reaction Reactants Products Conditions
Primary Hydrolysis This compound + Water2-Acetoxypropionic acid + HClRapid, exothermic
Secondary (Ester) Hydrolysis 2-Acetoxypropionic acid + WaterLactic acid + Acetic acidSlower, acid-catalyzed
Polymerization n(Lactic acid)Polylactic acid + WaterElevated temperatures, acid catalysis

Visualizations

Hydrolysis_Pathway A This compound B 2-Acetoxypropionic acid + HCl A->B Primary Hydrolysis (fast) C Lactic acid + Acetic acid + HCl B->C Ester Hydrolysis (slower, acid-catalyzed) D Polylactic acid C->D Polymerization

Caption: Reaction pathway of this compound with water.

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_analysis Data Analysis start Reaction with this compound quench Quench aliquot in mobile phase start->quench hplc HPLC Analysis quench->hplc peaks Identify and quantify peaks: - 2-Acetoxypropionic acid - Lactic acid - Acetic acid hplc->peaks kinetics Determine extent of side reactions peaks->kinetics

Caption: Workflow for monitoring side reactions using HPLC.

References

Technical Support Center: Purification of Products from 2-Acetoxypropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-acetoxypropionyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of products from reactions utilizing this compound.

Q1: My final product is contaminated with an acidic impurity. How can I remove it?

This is a very common issue, as this compound is moisture-sensitive and can hydrolyze to form 2-acetoxypropionic acid.[1] This acidic byproduct will need to be removed from your neutral or basic final product. The most effective method for this is a liquid-liquid extraction using a dilute base.

Experimental Protocol: Acid-Base Extraction for Removal of Acidic Impurities

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[2]

  • Extraction with Base: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium hydroxide (NaOH).[3] The basic wash will deprotonate the acidic impurity (2-acetoxypropionic acid), making it soluble in the aqueous layer.[2][4]

  • Separation: Allow the layers to separate and drain the aqueous layer. For basic products, a similar acid-base extraction can be performed using a dilute aqueous acid to pull the protonated product into the aqueous phase.[4]

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any remaining inorganic base.[3]

  • Brine Wash: To aid in the removal of water from the organic layer, wash with a saturated aqueous solution of sodium chloride (brine).[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude, acid-free product.

Q2: I am having difficulty purifying my polar amide product by flash chromatography. What can I do?

Polar amides can be challenging to purify via normal-phase flash chromatography as they may not move from the baseline, even with highly polar solvent systems.

Troubleshooting Steps for Polar Amide Purification:

  • Solvent System Modification: For polar compounds, consider starting with 100% ethyl acetate or a 5% methanol in dichloromethane mixture.[5] If your compound is still not eluting, the percentage of methanol can be gradually increased. However, be aware that using more than 10% methanol can dissolve the silica gel.[5]

  • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase flash chromatography is a suitable alternative for purifying polar compounds.[6] A common mobile phase for reverse-phase chromatography is a gradient of methanol in water.

  • Ion Exchange Chromatography: For amide products with a basic nitrogen atom, strong cation exchange (SCX) chromatography can be a powerful purification technique. The amide product can be captured on the SCX resin and then selectively released with a basic solvent, leaving impurities behind.

Q3: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the choice of solvent or the cooling rate.

Tips to Prevent Oiling Out During Recrystallization:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound and the solvent are too similar in polarity, it may "oil out." Experiment with different solvent systems. A mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble, can often be effective.[7]

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.

  • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions with this compound?

The most common impurity is 2-acetoxypropionic acid, which is formed by the hydrolysis of the starting material.[1] Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q2: What is a general workup procedure for a reaction involving this compound?

A typical workup procedure involves quenching the reaction, often by carefully adding it to ice-water, followed by a liquid-liquid extraction to separate the organic product from water-soluble impurities.[8] An acid-base extraction is often incorporated to remove acidic or basic byproducts.[2][3][4]

Q3: How do I choose a solvent for recrystallization?

A good rule of thumb is that "like dissolves like." Solvents with functional groups similar to your compound are often good solubilizers.[7] For example, ethyl acetate is a good solvent for esters.[7] It is often necessary to test a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization.

Product ClassCommon Recrystallization Solvents
AmidesEthanol, Acetone, Acetonitrile, 1,4-Dioxane[9]
EstersEthanol, Hexane/Ethyl Acetate, Hexane/Acetone[7]
N-acyl Amino AcidsEthyl Acetate, 60% Aqueous Alcohol[10]

Q4: My reaction involves a chiral product. What are some key considerations for purification?

When working with chiral products, it is often necessary to separate enantiomers or diastereomers. Chiral chromatography is a powerful technique for this purpose.[11] The choice of the chiral stationary phase (CSP) is critical and often requires screening different columns and mobile phases to achieve separation. It is important to note that small changes in the mobile phase composition, temperature, or flow rate can significantly impact the separation.

Visualized Workflows

General Purification Workflow for this compound Reaction Products

G cluster_0 Workup cluster_1 Purification quench Quench Reaction (e.g., with ice-water) extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Aqueous Wash (Water, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization pure_product pure_product chromatography->pure_product Pure Product recrystallization->pure_product Pure Product G action action result result problem problem start Crude Product Impure? acidic_impurity Acidic Impurity Present? start->acidic_impurity polar_compound Polar Compound Stuck on Column? acidic_impurity->polar_compound No action_acid_wash Perform Acid-Base Extraction acidic_impurity->action_acid_wash Yes oiling_out Product 'Oils Out' during Recrystallization? result_pure Pure Product oiling_out->result_pure No action_slow_cool Slow Cooling, Change Solvent, Seed Crystals oiling_out->action_slow_cool Yes polar_compound->oiling_out No action_reverse_phase Try Reverse-Phase Chromatography polar_compound->action_reverse_phase Yes action_acid_wash->polar_compound action_reverse_phase->result_pure Successful action_slow_cool->result_pure Successful

References

Technical Support Center: Optimizing Acylation Reactions with 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing acylation reactions using 2-Acetoxypropionyl chloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral acylating agent.[1] Its primary function is to act as an electrophile, transferring the (S)-(-)-acetoxypropionyl group to nucleophiles like amines and alcohols to form amides and esters, respectively.[2] Due to its reactivity and chiral nature, it is a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, including iodinated contrast agents.[2][3][4]

Q2: What is the general reaction mechanism for acylation with this compound?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The process involves a nucleophile (such as an amine or alcohol) attacking the carbonyl carbon of the acyl chloride, forming a transient tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of a chloride ion, and a final deprotonation step yields the acylated product.[1]

Acylation_Mechanism sub Nucleophile (Amine/Alcohol) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack reagent 2-Acetoxypropionyl Chloride reagent->intermediate product Acylated Product (Amide/Ester) intermediate->product Elimination of Cl- hcl HCl intermediate->hcl base Base (e.g., TEA) hcl->base Neutralization Troubleshooting_Low_Yield start Low or No Yield Observed q1 Moisture Present? start->q1 q2 Base Ineffective or Incorrect Stoichiometry? q1->q2 No sol1 Solution: Use anhydrous solvents. Flame-dry glassware. Run under inert atmosphere. q1->sol1 Yes q3 Substrate Unreactive? q2->q3 No sol2 Solution: Use stoichiometric non-nucleophilic base (e.g., TEA, DIPEA). Ensure base is dry. q2->sol2 Yes q4 Reagent Degraded? q3->q4 No sol3 Solution: Increase reaction temperature. Use a nucleophilic catalyst (e.g., DMAP). Increase reaction time. q3->sol3 Yes sol4 Solution: Use fresh or newly purchased This compound. Verify purity before use. q4->sol4 Yes Experimental_Workflow step1 1. Preparation step2 2. Reaction Setup step1->step2 Flame-dry glassware, add anhydrous solvent step3 3. Reagent Addition step2->step3 Dissolve amine & base, cool to 0°C step4 4. Reaction Monitoring step3->step4 Add acyl chloride dropwise, allow to warm to RT step5 5. Work-up step4->step5 Monitor by quenched TLC until amine is consumed step6 6. Purification step5->step6 Quench with water, extract with organic solvent a a

References

Removal of excess 2-Acetoxypropionyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Acetoxypropionyl Chloride Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with this compound, focusing on the removal of its excess from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound from a reaction mixture?

A1: The three main strategies for removing unreacted this compound are:

  • Quenching: Reacting the excess acyl chloride with a nucleophile to convert it into a more easily removable substance.

  • Aqueous Extraction: Using a liquid-liquid extraction to wash the organic reaction mixture and remove the water-soluble byproducts of quenching.

  • Distillation: Removing the volatile this compound from a non-volatile product under reduced pressure.

Q2: How does quenching work to remove this compound?

A2: Quenching involves adding a reagent that reacts with the highly reactive this compound to form a less reactive and more easily separable compound. Common quenching agents include:

  • Water: Reacts to form 2-acetoxypropionic acid and HCl, which can then be removed by a basic aqueous wash.[1]

  • Alcohols (e.g., methanol, ethanol): React to form the corresponding ester (e.g., methyl 2-acetoxypropionate).

  • Amines: React to form the corresponding amide.

The choice of quenching agent depends on the stability of your desired product and the ease of separation of the resulting byproduct.

Q3: My product is sensitive to water. Can I still use a quenching method?

A3: If your product is water-sensitive, quenching with water is not advisable. Instead, you can use an anhydrous alcohol or amine to quench the excess this compound. Alternatively, distillation under reduced pressure is a suitable non-aqueous method for removal.[2][3]

Q4: Is it possible to remove this compound by distillation?

A4: Yes, vacuum distillation can be an effective method to remove excess this compound, especially if your desired product is not volatile. This compound has a boiling point of 50 °C at 5 mm Hg.[2][4] This method is particularly useful for large-scale reactions or when aqueous work-up is not desirable.

Troubleshooting Guides

Problem 1: After an aqueous work-up, my final product is contaminated with an acidic impurity.

  • Possible Cause: The excess this compound was hydrolyzed to 2-acetoxypropionic acid during the work-up, and the subsequent basic wash was insufficient to remove it completely.

  • Solution:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). Repeat the wash if necessary.

    • To confirm the removal of the acidic impurity, you can check the pH of the aqueous layer after the final wash; it should be neutral or slightly basic.

    • Wash the organic layer with brine to remove residual water.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.[6]

Problem 2: I observe an unexpected byproduct in my NMR/LC-MS after quenching with an alcohol.

  • Possible Cause: The alcohol used for quenching has reacted with your starting material or product.

  • Solution:

    • Assess the reactivity of your desired product and starting materials with the chosen alcohol.

    • If reactivity is an issue, consider using water for quenching, followed by a basic wash, provided your product is stable in aqueous basic conditions.

    • Alternatively, distillation can be used to remove the excess this compound without introducing other potentially reactive reagents.

Problem 3: The distillation to remove excess this compound is very slow or inefficient.

  • Possible Cause: The vacuum is not low enough, or the temperature is not optimized.

  • Solution:

    • Ensure your vacuum pump is capable of reaching a pressure of 5 mm Hg or lower for efficient distillation at 50 °C.[2][4]

    • Check for any leaks in your distillation setup.

    • Slightly and carefully increasing the temperature of the heating bath can improve the distillation rate, but be cautious of potential product decomposition.

Experimental Protocols

Protocol 1: Removal by Quenching and Extraction

This protocol is suitable for products that are stable in aqueous basic conditions.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Quench: Slowly add cold water or a cold saturated aqueous sodium bicarbonate solution to the reaction mixture while stirring vigorously. The addition should be dropwise to control the exothermic reaction.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve your product.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the 2-acetoxypropionic acid.

    • Wash the organic layer with brine to remove dissolved water.[5][7]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.[6]

    • Remove the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Removal by Distillation

This protocol is ideal for non-volatile products or when anhydrous conditions are necessary.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation:

    • Heat the reaction mixture under reduced pressure (e.g., ~5 mm Hg).

    • Maintain a bath temperature that allows for a steady distillation of this compound (around 50-60 °C).[2][4]

    • Continue the distillation until all the volatile acyl chloride has been removed.

  • Product Recovery: The non-volatile product remains in the distillation flask.

Data Presentation

MethodPrincipleAdvantagesDisadvantages
Quenching & Extraction Chemical conversion to a salt, followed by liquid-liquid extraction.Effective for complete removal; scalable.Requires product stability in aqueous/basic conditions; generates aqueous waste.
Distillation Separation based on differences in boiling points under reduced pressure.Avoids aqueous conditions; suitable for water-sensitive products.Requires a non-volatile product; may not be suitable for thermally sensitive compounds.

Visualizations

Removal_Method_Selection start Is the desired product volatile? product_volatile Product is Volatile start->product_volatile Yes product_non_volatile Product is Non-Volatile start->product_non_volatile No consider_chromatography Consider other purification methods (e.g., Chromatography) product_volatile->consider_chromatography Distillation is not suitable is_product_water_stable Is the product stable in water/base? product_non_volatile->is_product_water_stable Proceed quenching Use Quenching & Extraction is_product_water_stable->quenching Yes distillation Use Vacuum Distillation is_product_water_stable->distillation No Quenching_Workflow start Reaction Mixture (with excess this compound) cool Cool to 0-5 °C start->cool quench Slowly add quenching agent (e.g., cold water or NaHCO₃ soln) cool->quench extract Liquid-Liquid Extraction (Organic solvent + Aqueous washes) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

References

2-Acetoxypropionyl chloride racemization under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S)-2-Acetoxypropionyl chloride, particularly concerning issues of racemization under thermal stress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantiomeric excess (% ee) of (S)-2-acetoxypropionyl chloride is significantly lower than expected after synthesis and purification. What are the likely causes?

A1: A loss of enantiomeric excess in α-chiral acyl chlorides like (S)-2-acetoxypropionyl chloride is a known issue, often stemming from racemization during the reaction or purification steps. The primary culprits are typically thermal stress and exposure to basic or acidic conditions. The α-hydrogen on the chiral center is acidic and can be abstracted, leading to a planar intermediate (enol or ketene) that loses its stereochemical information.[1][2]

Q2: I observed a significant drop in optical purity after distilling my (S)-2-acetoxypropionyl chloride. Why is this happening?

A2: High temperatures during distillation are a direct cause of thermal racemization.[3] Acyl chlorides with an α-hydrogen can form a ketene intermediate upon heating through the elimination of HCl. This ketene is planar and achiral. When it is subsequently attacked by a nucleophile (like the chloride ion), it can form both enantiomers, leading to a racemic mixture.[2] Distillation at atmospheric pressure, which requires higher temperatures, is particularly problematic.[3]

Q3: Can the chlorinating agent used to synthesize the acyl chloride from (S)-2-acetoxypropionic acid contribute to racemization?

A3: Yes, the choice and handling of the chlorinating agent are critical. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[4] If the reaction is not performed under carefully controlled, low-temperature conditions, racemization can occur.[5] Excess base used to scavenge HCl produced during the reaction can also promote racemization by facilitating the formation of a ketene intermediate.[6]

Q4: My % ee is inconsistent between batches, even when I follow the same procedure. What should I investigate?

A4: Inconsistent results often point to subtle variations in reaction conditions. Here is a checklist to troubleshoot this issue:

  • Reagent Purity: Ensure all reagents, especially the starting (S)-2-acetoxypropionic acid and solvents, are of high purity and anhydrous. Moisture can lead to hydrolysis and the formation of HCl, which can catalyze racemization.[7]

  • Temperature Control: Verify that the internal reaction temperature is precisely controlled and monitored throughout the process, especially during the addition of reagents and any heating steps. Even small temperature fluctuations can impact enantioselectivity.[8]

  • Reaction Time: Extended reaction times, especially at elevated temperatures, increase the likelihood of racemization.

  • Atmosphere: Always perform reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.[8]

Q5: How can I minimize racemization during my experiments?

A5: To preserve the stereochemical integrity of (S)-2-acetoxypropionyl chloride, consider the following best practices:

  • Use Low Temperatures: Perform the synthesis and any subsequent reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Purify Under Vacuum: If distillation is necessary, perform it under high vacuum to keep the boiling point as low as possible (e.g., 50 °C at 5 mmHg).

  • Avoid Strong Bases: When a base is required to scavenge HCl, use a mild, non-nucleophilic, sterically hindered base in stoichiometric amounts. Excess strong base is a major contributor to racemization via ketene formation.[6]

  • Use Alternative Activation Methods: For coupling reactions (e.g., amide bond formation), consider using standard peptide coupling reagents (like EDC/HOBt) directly with the carboxylic acid instead of converting it to the more reactive, but less stable, acyl chloride.[6]

Data Presentation

Table 1: Illustrative Impact of Thermal Stress on Enantiomeric Excess (% ee) of a Chiral Acyl Chloride

ConditionTemperature (°C)Expected Time for Significant RacemizationNotes
Storage4Months to YearsProper storage under an inert atmosphere is crucial.
Room Temperature Reaction20-25Days to WeeksRacemization can occur slowly over time.
Reflux in Dichloromethane~40Hours to DaysModerate thermal stress can initiate racemization.
Vacuum Distillation50-70HoursA common step where significant loss of % ee is observed.
Atmospheric Distillation>100Minutes to HoursHigh risk of complete racemization.[3]

Note: This data is illustrative and the actual rate of racemization will depend on factors such as solvent, purity, and the presence of acidic or basic impurities.

Experimental Protocols

Protocol 1: General Handling and Storage of (S)-2-Acetoxypropionyl Chloride
  • Atmosphere: Always handle (S)-2-acetoxypropionyl chloride under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • Glassware: Use oven-dried or flame-dried glassware to eliminate any traces of moisture.

  • Storage: Store the compound in a tightly sealed container at a low temperature (e.g., 4 °C). The container should be flushed with an inert gas before sealing.

  • Dispensing: Use dry syringes or cannulas for transferring the liquid.

Protocol 2: Monitoring Racemization by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of 2-acetoxypropionyl chloride. Method development is often empirical, and optimization will be required.[9]

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture or the purified product in a suitable nucleophilic solvent like anhydrous methanol to form the stable methyl ester derivative (methyl 2-acetoxypropionate). This prevents further reaction or degradation on the column.

    • Dilute the resulting ester solution to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.

  • HPLC System & Column:

    • System: An HPLC system with a UV detector is typically sufficient.

    • Column: Select a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a good starting point.[10]

  • Method Development (Initial Screening):

    • Mobile Phase: Start with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Detection: Monitor at a wavelength where the ester derivative absorbs (e.g., 210-220 nm).

  • Optimization:

    • If the enantiomers are not resolved, systematically vary the composition of the mobile phase (e.g., change the percentage of isopropanol).

    • Adjust the flow rate to improve peak shape and resolution.

    • Ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5 for accurate quantification.[11]

  • Quantification:

    • Integrate the peak areas for both the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area S - Area R) / (Area S + Area R) ] * 100

Visualizations

Racemization Mechanism via Ketene Intermediate

The following diagram illustrates a primary pathway for the racemization of (S)-2-acetoxypropionyl chloride, which involves the formation of a planar, achiral ketene intermediate.

Caption: Racemization of (S)-2-acetoxypropionyl chloride via a ketene intermediate.

Troubleshooting Workflow for Low Enantiomeric Excess

This workflow provides a logical sequence of steps to diagnose the cause of unexpected racemization in your experiments.

troubleshooting_workflow start Low % ee Observed validate_hplc Is the chiral HPLC method validated for resolution (Rs > 1.5) and accuracy? start->validate_hplc review_purification Review Purification Step: Was distillation performed under high vacuum and low temp? validate_hplc->review_purification Yes optimize_hplc Action: Develop/Optimize Chiral HPLC Method validate_hplc->optimize_hplc No review_reaction Review Reaction Conditions: - Temperature control? - Anhydrous conditions? - Inert atmosphere? review_purification->review_reaction Yes optimize_distillation Action: Use high vacuum distillation or alternative purification (e.g., chromatography) review_purification->optimize_distillation No check_reagents Check Reagent Quality: - Purity of starting material? - Anhydrous solvents? - Stoichiometry of base? review_reaction->check_reagents Yes optimize_reaction Action: Lower reaction temp, ensure dry conditions, use mild/stoichiometric base review_reaction->optimize_reaction No purify_reagents Action: Repurify starting materials and solvents check_reagents->purify_reagents Impurity Suspected end Problem Resolved check_reagents->end All OK optimize_hplc->end optimize_distillation->end optimize_reaction->end purify_reagents->end

Caption: A workflow for troubleshooting unexpected loss of enantiomeric excess.

References

Technical Support Center: Synthesis of 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetoxypropionyl chloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound involve the chlorination of 2-acetoxypropionic acid using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3] Both reagents are efficient in converting the carboxylic acid to the corresponding acyl chloride.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze back to 2-acetoxypropionic acid.[4][5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Impure Starting Material: The presence of impurities in the starting 2-acetoxypropionic acid, such as residual lactic acid or water, can lead to side reactions and lower the yield.[7]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature control.

  • Side Reactions: At elevated temperatures, side reactions, such as the formation of dimers and polymeric by-products, can occur, especially during the initial acetylation of lactic acid.[7][8]

  • Loss during Workup and Purification: The product can be lost during purification steps, particularly if distillation is not performed carefully under reduced pressure.

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction's progress can be challenging using traditional thin-layer chromatography (TLC) because the highly reactive acyl chloride can hydrolyze on the silica gel plate.[6] A common alternative is to take a small aliquot of the reaction mixture, quench it with a dry alcohol (like methanol) to form the stable corresponding ester, and then analyze the ester formation by TLC, GC-MS, or LC-MS.[6][9] Infrared (IR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

Q4: What are the ideal storage conditions for this compound?

A4: Due to its moisture and heat sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10] It is recommended to store it at refrigerated temperatures (2-8°C) to maintain its stability.[4][5][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Presence of moisture in reagents or glassware.Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents.[6]
Inactive chlorinating agent.Use a fresh bottle of thionyl chloride or oxalyl chloride.
Insufficient reaction time or temperature.Increase the reaction time or gently heat the reaction mixture as specified in the protocol. For thionyl chloride, refluxing may be necessary.[1]
Product Decomposes During Purification Overheating during distillation.Purify this compound via vacuum distillation at a low temperature (e.g., 50°C at 5 mmHg).[4]
Presence of water during workup.Ensure all workup steps are performed under anhydrous conditions.
Impure Product Contaminated with Starting Material Incomplete reaction.Extend the reaction time or use a slight excess of the chlorinating agent.
Hydrolysis of the product.If an IR spectrum shows a broad OH band, reflux the crude product with pure acetyl chloride for an hour, then evaporate and distill under reduced pressure to remove the acid.[4][5]
Formation of Dark-Colored By-products High reaction temperatures.Maintain the recommended reaction temperature. High temperatures can lead to decomposition and polymerization.[7]
Impurities in the starting material.Use highly pure 2-acetoxypropionic acid.

Experimental Protocols

Protocol 1: Synthesis using Oxalyl Chloride

This protocol is adapted from a procedure that reports a high yield.[12]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and CO), add 2-acetoxypropionic acid (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) to the solution.

  • Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of gas evolution.

  • Workup: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Synthesis using Thionyl Chloride

This is a general and widely used method for the synthesis of acyl chlorides.[1][2][13]

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (for HCl and SO₂), add 2-acetoxypropionic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 2.0 eq), either neat or in an anhydrous solvent like toluene.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under high vacuum.

Data Summary

Parameter (S)-(-)-2-Acetoxypropionyl chloride (R)-(+)-2-Acetoxypropionyl chloride
CAS Number 36394-75-953636-19-4
Molecular Formula C₅H₇ClO₃C₅H₇ClO₃
Molecular Weight 150.56 g/mol 150.56 g/mol
Appearance Colorless to light yellow liquidColorless to pale yellow to light orange liquid
Boiling Point 50 °C at 5 mmHg53 °C at 11 mmHg
Density 1.189 g/mL at 25 °CNot specified
Refractive Index n20/D 1.4231.42
Purity ≥97%≥98%

Data compiled from various chemical suppliers.[4][11]

Visual Guides

SynthesisWorkflow Start Start: 2-Acetoxypropionic Acid Chlorination Chlorination Start->Chlorination Reaction Reaction Mixture Chlorination->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorination OxalylCl Oxalyl Chloride ((COCl)₂) + cat. DMF OxalylCl->Chlorination Workup Workup: Removal of Excess Reagent & Solvent Reaction->Workup Crude Crude Product Workup->Crude Purification Purification: Vacuum Distillation Crude->Purification Final Final Product: This compound Purification->Final

Caption: General workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture ImpureSM Impure Starting Material LowYield->ImpureSM IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn SideRxns Side Reactions LowYield->SideRxns LossWorkup Loss During Workup LowYield->LossWorkup Solution1 Use Anhydrous Conditions (Dry Glassware, Inert Atm.) Moisture->Solution1 Solution Solution2 Purify Starting Material ImpureSM->Solution2 Solution Solution3 Increase Reaction Time/ Use Excess Reagent IncompleteRxn->Solution3 Solution Solution4 Control Reaction Temperature SideRxns->Solution4 Solution Solution5 Careful Vacuum Distillation LossWorkup->Solution5 Solution

References

Technical Support Center: 2-Acetoxypropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetoxypropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

This compound is a chiral acylating agent used in organic synthesis to introduce the 2-acetoxypropionyl group into molecules.[1][2] It readily reacts with nucleophiles such as alcohols, amines, and water via a nucleophilic acyl substitution mechanism.[1][3][4][5] Due to its high reactivity, it is sensitive to moisture and should be handled under anhydrous conditions.[1][6]

Q2: What are the most common byproducts observed in reactions involving this compound?

The most common byproducts arise from its reaction with residual water or the nucleophile itself. These include:

  • Hydrolysis Products: In the presence of water, this compound hydrolyzes to form 2-acetoxypropionic acid and hydrochloric acid (HCl).[1][7] Further hydrolysis of the ester group can lead to the formation of 2-hydroxypropionic acid (lactic acid) and acetic acid.

  • Amine Reaction Byproducts: When reacting with amines, the hydrochloric acid generated will react with an excess of the amine to form the corresponding ammonium chloride salt.[4][8]

  • Elimination Products: Although less common for this specific substrate under typical acylation conditions, elimination reactions to form α,β-unsaturated carbonyl compounds are a possibility, especially in the presence of a non-nucleophilic base.[9][10][11]

Q3: How can I minimize the formation of hydrolysis-related byproducts?

Minimizing hydrolysis is critical for achieving high yields and purity. Key strategies include:

  • Use of Anhydrous Solvents: Employing thoroughly dried solvents is crucial.[1]

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents atmospheric moisture from entering the reaction vessel.[1]

  • Dry Glassware: Ensuring all glassware is oven-dried or flame-dried before use is essential.

  • Proper Reagent Handling: Use freshly opened or properly stored anhydrous reagents.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Desired Product * Hydrolysis of this compound: The starting material is highly sensitive to moisture.[1][6] * Incomplete reaction: Reaction time or temperature may be insufficient. * Side reactions: Formation of unexpected byproducts.* Ensure strictly anhydrous conditions (see Q3 above). * Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. * Adjust the reaction temperature as needed, but be mindful of potential degradation of starting materials or products. * Use a slight excess of the nucleophile to ensure complete consumption of the acyl chloride.
Presence of an Acidic Impurity in the Product * Hydrolysis: Formation of 2-acetoxypropionic acid and/or HCl.[1] * Incomplete neutralization: Insufficient amount of base used to scavenge the generated HCl.* Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. * Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl formed during the reaction.[1]
Formation of a Salt Precipitate * Ammonium salt formation: In reactions with amines, the HCl byproduct reacts with the amine to form an ammonium salt.[4][8]* The salt can often be removed by filtration if it is insoluble in the reaction solvent. * Alternatively, the salt can be removed during an aqueous workup by partitioning between an organic solvent and water.
Product is an Unexpected Isomer or Racemized * Racemization: The chiral center in this compound can be susceptible to racemization under certain conditions, such as prolonged reaction times or high temperatures.* Keep reaction times as short as possible. * Maintain a low reaction temperature if feasible. * Analyze the enantiomeric purity of the product using chiral chromatography (e.g., chiral HPLC or GC).

Experimental Protocols

General Procedure for Acylation of an Alcohol with this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway AC 2-Acetoxypropionyl Chloride Product Desired Acylated Product AC->Product + Nucleophile HCl HCl AC->HCl Hydrolysis_Product 2-Acetoxypropionic Acid AC->Hydrolysis_Product + H2O (side reaction) Nuc Nucleophile (e.g., R-OH, R-NH2) Salt Base-HCl Salt HCl->Salt + Base Base Base (e.g., Et3N) Water H2O (Moisture)

Caption: General reaction pathway for the acylation of a nucleophile with this compound, including the formation of byproducts.

Troubleshooting_Workflow Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Anhydrous Review Anhydrous Technique Check_Yield->Anhydrous Yes Workup Modify Aqueous Workup (add base) Check_Purity->Workup Yes Success Successful Product Isolation Check_Purity->Success No Optimize_Conditions Optimize Reaction Time/Temp Anhydrous->Optimize_Conditions Optimize_Conditions->Start Re-run Reaction Purification Optimize Purification Workup->Purification Purification->Success

Caption: A troubleshooting workflow for identifying and resolving common issues in reactions involving this compound.

References

Technical Support Center: Handling and Disposal of 2-Acetoxypropionyl Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of 2-Acetoxypropionyl chloride waste. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive and moisture-sensitive liquid.[1][2] The primary hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage upon contact.[1]

  • Reactivity with Water: It reacts violently with water and moisture, releasing heat and producing corrosive hydrogen chloride (HCl) gas and acetic acid.[3] This reaction is exothermic and can lead to pressure buildup in closed containers.

  • Incompatibility: It is incompatible with strong oxidizing agents, bases, and alcohols.[1][2]

Q2: What immediate steps should be taken in case of a spill?

A2: In the event of a spill, prioritize personal and environmental safety by following these steps:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[5]

  • Containment: For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or vermiculite to contain the spill.[6] Do not use combustible materials like paper towels.[6]

  • Neutralization (for small spills): For small spills, cautiously neutralize the contained material. A saturated aqueous sodium bicarbonate solution can be used, but be aware that this will generate CO2 gas.[5]

  • Collection and Disposal: Carefully collect the absorbed and neutralized material into a designated, labeled hazardous waste container.[1]

Q3: What are the proper storage conditions for this compound waste?

A3: Proper storage is critical to prevent hazardous reactions. Store waste in a cool, dry, well-ventilated area away from incompatible materials.[1][7] The container must be tightly sealed to prevent contact with moisture and clearly labeled as "Hazardous Waste: this compound, Corrosive, Water-Reactive."[1][7] Store in a corrosive-resistant container.[8]

Troubleshooting Guides

Issue Possible Cause Solution
Fuming or "smoking" from the waste container The waste is reacting with moisture in the air.Immediately move the container to a chemical fume hood. Ensure the container is tightly sealed. If the fuming is vigorous, it may indicate a larger contamination issue; proceed with caution and consider it an emergency situation.
Pressure buildup in the waste container (bulging) Reaction with water or other incompatible materials is generating gas (e.g., HCl, CO2).Do not open the container. Carefully move it to a fume hood and place it in secondary containment. The pressure will need to be released cautiously. This is a high-risk situation that may require specialized assistance from your institution's environmental health and safety (EHS) office.
Unexpected heat generation from the waste container An exothermic reaction is occurring, likely due to contamination with water or other reactive substances.Move the container to a safe, isolated area within a fume hood and away from flammable materials. Monitor the temperature from a safe distance. Do not attempt to cool it with water.
Discoloration of the waste This could indicate a reaction or decomposition.Observe the waste from a safe distance. If accompanied by gas evolution or heat, treat it as an emergency. If stable, ensure it is properly labeled and segregated for disposal.

Data Presentation

The following table summarizes recommended quenching agents for this compound waste. The ratios provided are general guidelines; it is crucial to perform a small-scale test to ensure a controlled reaction.

Quenching Agent Products of Reaction with this compound Recommended Ratio (Quenching Agent:Waste) Key Considerations
Saturated Sodium Bicarbonate (NaHCO₃) Solution 2-Acetoxypropionic acid, Sodium Acetate, Sodium Chloride, Carbon Dioxide, WaterStart with a 10:1 volume ratioExothermic reaction that releases CO₂ gas. Add waste slowly to the bicarbonate solution in an ice bath with vigorous stirring to control foaming.[5]
Methanol (MeOH) Methyl 2-acetoxypropionate, Hydrogen ChlorideAt least 10 molar equivalents of methanol to excess acyl chlorideReaction is exothermic. The HCl byproduct will need to be neutralized in a subsequent step, for example, with a weak base like triethylamine.[5]
Water 2-Acetoxypropionic acid, Hydrogen ChlorideAt least a 10:1 volume ratioHighly exothermic and potentially violent reaction. Add the acyl chloride waste very slowly to a large excess of ice-cold water with vigorous stirring. This should only be done in a chemical fume hood with appropriate safety measures in place.[9]

Experimental Protocols

Protocol: Neutralization of this compound Waste with Sodium Bicarbonate

This protocol details the steps for safely neutralizing (quenching) waste containing this compound.

Materials:

  • Waste containing this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Large Erlenmeyer flask (at least 5-10 times the volume of the waste)

  • Ice bath

  • Stir plate and stir bar

  • Addition funnel

  • pH paper or pH meter

  • Appropriate PPE (chemical-resistant gloves, splash goggles, face shield, lab coat)

Procedure:

  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Prepare an ice bath and place the large Erlenmeyer flask containing the saturated NaHCO₃ solution in it. The volume of the NaHCO₃ solution should be at least 10 times the volume of the waste to be quenched.[5]

    • Begin stirring the NaHCO₃ solution.

  • Slow Addition of Waste:

    • Transfer the this compound waste to an addition funnel.

    • Slowly add the waste dropwise to the vigorously stirring NaHCO₃ solution.[5]

    • Caution: This reaction is exothermic and will release CO₂ gas. A slow addition rate is critical to control the reaction temperature and prevent excessive foaming.[5]

  • Reaction Completion:

    • After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the complete hydrolysis of the acyl chloride.[5]

  • pH Verification:

    • Check the pH of the solution using pH paper or a calibrated pH meter. The pH should be neutral or slightly basic (pH 7-9).

    • If the solution is still acidic, slowly add more saturated NaHCO₃ solution until the desired pH is reached.

  • Disposal:

    • Once neutralized, the aqueous waste should be disposed of in accordance with local and institutional regulations for chemical waste.[7]

Mandatory Visualization

Waste_Disposal_Workflow start Start: 2-Acetoxypropionyl Chloride Waste Generated assess Assess Waste: - Quantity - Potential Contaminants start->assess ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Resistant Gloves - Lab Coat assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralization Neutralization (Quenching) - Prepare quenching agent (e.g., NaHCO3 soln) - Use ice bath - Add waste slowly with stirring fume_hood->neutralization verify_ph Verify Neutralization: Check pH (Target: 7-9) neutralization->verify_ph spill Spill Occurs neutralization->spill verify_ph->neutralization pH is acidic disposal Dispose of Neutralized Waste - Label container clearly - Follow institutional guidelines verify_ph->disposal pH is neutral spill_procedure Follow Spill Protocol: - Evacuate & Ventilate - Contain with inert absorbent - Neutralize cautiously - Collect for disposal spill->spill_procedure Yes spill_procedure->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Technical Support Center: 2-Acetoxypropionyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Acetoxypropionyl chloride, with a focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when using this compound?

A1: this compound, like other acyl chlorides, is highly reactive. The carbon atom in the carbonyl group is electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.[1] Water is a nucleophile that reacts readily with acyl chlorides.[2][3] Therefore, carrying out reactions under anhydrous (water-free) conditions is essential to prevent the rapid hydrolysis of the starting material and ensure the desired reaction proceeds.[4]

Q2: What happens if my reaction is contaminated with water?

A2: If water is present, this compound will undergo a vigorous and exothermic hydrolysis reaction.[5][6] The water molecule attacks the carbonyl carbon, leading to the formation of (S)-(-)-2-acetoxypropionic acid and hydrogen chloride (HCl) gas.[5][7] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces acidic byproducts that can complicate your reaction and purification process.

Q3: What are the visible signs of moisture contamination in my reaction?

A3: Signs of moisture contamination can include:

  • Fuming: this compound may fume upon contact with moist air as it reacts to form HCl gas.[8]

  • Unexpected Exotherm: A more rapid or intense heat release than expected can indicate the exothermic hydrolysis reaction is occurring.[5]

  • Formation of Precipitate: The generated HCl can react with basic components in your reaction mixture (like amine substrates or bases) to form insoluble hydrochloride salts.[1]

  • Inconsistent Results: Poor reproducibility between experiments can often be traced back to varying levels of moisture contamination.

Q4: My product yield is low. Could water be the cause?

A4: Yes, moisture is a very common reason for low yields in reactions involving acyl chlorides.[9] Any water present in your solvents, reagents, or glassware will consume the this compound through hydrolysis, making it unavailable for your desired transformation.[2] Deactivation of moisture-sensitive catalysts, such as Lewis acids in Friedel-Crafts acylations, is another consequence of water contamination.[9]

Q5: How should I properly handle and store this compound?

A5: Proper handling and storage are crucial to maintain the integrity of the reagent.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, such as a desiccator or a refrigerator rated for chemical storage.[10][11]

  • Handling: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use dry syringes and needles to transfer the liquid. Minimize its exposure to the laboratory atmosphere.

Q6: Can I check the quality of my this compound if I suspect it has degraded?

A6: Yes. Degradation by moisture will produce the corresponding carboxylic acid. This can be detected using Infrared (IR) spectroscopy. A broad absorbance band appearing above 3000 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid impurity.[10][12] If significant degradation has occurred, the material can be purified by refluxing with pure acetyl chloride for an hour, followed by evaporation and distillation under reduced pressure.[10][12]

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Reagents, solvents, or glassware were not properly dried.Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents. Ensure all other reagents are anhydrous.[4][9]
Reagent Degradation: The this compound has hydrolyzed during storage.Check the purity of the acyl chloride via IR spectroscopy.[10][12] If degraded, purify by distillation or obtain a fresh batch.
Insufficient Base: In reactions that produce HCl (e.g., with alcohols or amines), an inadequate amount of base can stall the reaction.Use at least a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[7][13]
Formation of Unexpected Byproducts Hydrolysis: Presence of water leads to the formation of 2-acetoxypropionic acid.Strictly adhere to anhydrous protocols. See the experimental protocol section and workflow diagram below.
Side reactions with Base/Solvent: The base or solvent used is reacting with the acyl chloride.Choose a non-nucleophilic base and an inert, anhydrous solvent (e.g., dichloromethane, THF, toluene).
Reaction Fails to Go to Completion Poor Nucleophilicity of Substrate: The nucleophile (e.g., alcohol, amine) is not reactive enough under the current conditions.Consider gentle heating to increase the reaction rate.[7] For weakly nucleophilic amines, a stronger base like NaH or nBuLi might be required to deprotonate the amine first.[14]
Steric Hindrance: The substrate or acyl chloride is sterically hindered, slowing the reaction.Increase reaction time or temperature. Consider using a catalyst like DMAP (4-dimethylaminopyridine) for difficult acylations.[14]
Inconsistent Results / Poor Reproducibility Varying Levels of Moisture: Inconsistent drying of glassware or solvents between runs.Standardize the drying procedure for all equipment and reagents. Implement a checklist for anhydrous techniques.
Reagent Quality: Using different batches or ages of this compound or other reagents.Use reagents from the same batch for a series of experiments. Always check the quality of older reagents before use.

Quantitative Data on Reaction Conditions

ParameterConditionExpected Outcome on Main ReactionRationale
Water Content Anhydrous (<50 ppm)High YieldMinimizes competitive hydrolysis of the acyl chloride.
Trace MoistureReduced YieldA portion of the acyl chloride is consumed by hydrolysis.
Gross ContaminationNo/Trace ProductThe majority of the acyl chloride is rapidly hydrolyzed.[5][6]
Temperature Room TemperatureControlled ReactionBalances reaction rate with the stability of reactants and products.[7]
Elevated Temp. (e.g., 60°C)Faster Reaction RateMay be necessary for less reactive nucleophiles but can increase side reactions if moisture is present.[7][14]
Base Non-nucleophilic (e.g., Pyridine)High YieldEffectively neutralizes HCl byproduct without competing in the reaction.[7]
No Base (for alcohol/amine reactions)Low/No YieldHCl byproduct protonates the nucleophile, deactivating it.

Key Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines a standard procedure for the acylation of a generic alcohol (R-OH) using this compound.

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) in the reaction flask under an inert atmosphere.[7]

    • Cool the mixture in an ice bath (0°C).

  • Reaction Setup:

    • In a separate, dry dropping funnel, add a solution of this compound (1.05 eq.) in the same anhydrous solvent.

    • Add the this compound solution dropwise to the stirred, cooled solution of the substrate and base over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours).[7]

    • Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizations

Reaction Pathways and Workflows

Hydrolysis reagent 2-Acetoxypropionyl Chloride products 2-Acetoxypropionic Acid + HCl reagent->products Hydrolysis water H₂O (Moisture) water->products

Caption: Unwanted hydrolysis of this compound by water.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase p1 Oven/Flame-Dry All Glassware p2 Use Anhydrous Solvents & Reagents p1->p2 p3 Assemble Under Inert Atmosphere (N₂/Ar) p2->p3 r1 Add Substrate & Base to Flask p3->r1 r2 Cool to 0°C r1->r2 r3 Add Acyl Chloride Solution Dropwise r2->r3 r4 Stir and Monitor (TLC/LC-MS) r3->r4 w1 Quench Reaction r4->w1 w2 Purify Product w1->w2

Caption: Standard workflow for maintaining anhydrous reaction conditions.

Troubleshooting start Low Product Yield? cause1 Signs of Moisture? (Fuming, Precipitate) start->cause1 Yes sol1 STRICT Anhydrous Protocol: - Redry all glassware - Use fresh anhydrous solvent - Check reagent quality cause1->sol1 Yes cause2 Reaction Stalled? cause1->cause2 No end Re-run Experiment sol1->end sol2a Increase Temperature or Reaction Time cause2->sol2a Yes sol2b Check Stoichiometry of Base cause2->sol2b Check First sol2a->end sol2b->cause2

References

Technical Support Center: Troubleshooting Low Diastereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low diastereoselectivity in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to stereochemical control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity?

A1: Diastereoselectivity is primarily influenced by a combination of steric and electronic factors within the transition state of a reaction.[1][2] Key experimental parameters that can be adjusted to control these factors include:

  • Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer, leading to higher selectivity.[3][4][5] However, there are cases where higher temperatures can surprisingly increase diastereoselectivity.[6]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereomeric ratio.[7][8][9][10] Non-coordinating solvents often lead to more organized transition states and higher selectivity.[10]

  • Catalyst/Reagent: The choice of catalyst, including its chiral ligands, can dramatically influence which diastereomer is formed, sometimes even reversing the inherent selectivity of a substrate.[11][12][13][14][15]

  • Substrate Structure: The inherent structural features of the substrate, such as the presence of chiral centers or bulky substituents, play a crucial role in directing the stereochemical outcome of a reaction.[16][17][18]

Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?

A2: The diastereomeric ratio is typically determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a common method where the integration of distinct signals corresponding to each diastereomer is used to calculate the ratio. ¹³C NMR can also be utilized for this purpose.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can often separate diastereomers, and the peak areas can be used to determine their relative amounts.

  • Gas Chromatography (GC): Similar to HPLC, GC can be used to separate and quantify volatile diastereomers.

Q3: What is the difference between kinetic and thermodynamic control in the context of diastereoselectivity?

A3:

  • Kinetic Control: This is favored at lower temperatures and shorter reaction times. It leads to the formation of the product that is formed fastest (i.e., via the lowest energy transition state).[3]

  • Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most stable diastereomer, not necessarily the one that forms the fastest.[3]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.)

Potential Cause: Reaction conditions are not optimized for selective formation of one diastereomer.[3]

Troubleshooting Steps:

  • Vary the Reaction Temperature:

    • To favor the kinetic product: Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C.[3][4][5]

    • To favor the thermodynamic product: Increase the reaction temperature and prolong the reaction time to allow for equilibration.[3]

  • Screen Different Solvents:

    • The choice of solvent can have a profound effect on diastereoselectivity.[7][8][9][19]

    • Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).[8][10][19] Non-coordinating solvents like dichloromethane or hexanes often promote a more rigid transition state, leading to higher selectivity.[10]

  • Optimize the Catalyst or Reagent:

    • Catalyst Loading: Vary the catalyst loading to see if it impacts selectivity.

    • Ligand Modification: If using a chiral catalyst, screen different ligands. Small changes to the ligand structure can have a large impact on the stereochemical outcome.[20]

    • Counter-ion Effects: In reactions involving metal enolates, the nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the transition state geometry.

  • Modify the Substrate:

    • If possible, consider modifying the substrate to introduce a bulky protecting group or a directing group that can favor the formation of one diastereomer.[18][21]

Data Presentation: Effect of Reaction Parameters on Diastereoselectivity

Table 1: Influence of Temperature on Diastereoselectivity

Reaction TypeSubstrateTemperature (°C)Diastereomeric Ratio (d.r.)Reference
Radical AllylationChiral Allyltin-7812:1[6]
Radical AllylationChiral Allyltin2543:1[6]
Diels-Alder2-Cyclohexenone & CyclopentadieneRoom Temp85:15 (endo:exo)[5]
Diels-Alder2-Cyclohexenone & Cyclopentadiene-78>99:1 (endo:exo)[5]

Table 2: Influence of Solvent on Diastereoselectivity

Reaction TypeSubstrateSolventDiastereomeric Ratio (d.r.)Reference
Intramolecular [2+2] PhotocycloadditionAlcohol 6Methanol5:1[19]
Intramolecular [2+2] PhotocycloadditionAlcohol 6Hexane1:12[19]
Rh-catalyzed Aldol CyclizationKeto-ester 1aToluene88:12 (syn:anti)[22]
Rh-catalyzed Aldol CyclizationKeto-ester 1aDichloromethane>99:1 (syn:anti)[22]

Table 3: Influence of Catalyst/Ligand on Diastereoselectivity

Reaction TypeSubstrateCatalyst/LigandDiastereomeric Ratio (d.r.)Reference
Hetero-Diels-AlderDiene 1 & Aldehyde 7(1R,2S)-31:12[15]
Hetero-Diels-AlderDiene 1 & Aldehyde 7(1S,2R)-315:1[15]
[3+2] AnnulationMBH Carbonate & ThiazoloneAmide-phosphine(Major Diastereomer A)[14]
[3+2] AnnulationMBH Carbonate & ThiazoloneDMAP-thiourea(Major Diastereomer B)[14]

Experimental Protocols

General Protocol for Optimizing Reaction Temperature
  • Initial Reaction: Set up the reaction at a standard temperature (e.g., room temperature or 0 °C) and determine the initial diastereomeric ratio.

  • Low-Temperature Reactions:

    • Cool a suitable bath (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C) to the desired temperature.

    • Add the solvent and starting materials to the reaction flask and allow them to equilibrate to the bath temperature.

    • Initiate the reaction by adding the final reagent (e.g., catalyst or base) dropwise.

    • Maintain the temperature for the duration of the reaction.

    • Work up the reaction and analyze the diastereomeric ratio.

  • High-Temperature Reactions:

    • Use a heating mantle with a temperature controller or an oil bath to maintain a constant elevated temperature.

    • Assemble the reaction under an inert atmosphere if necessary.

    • Heat the solution of starting materials to the desired temperature before adding the final reagent.

    • Monitor the reaction for both conversion and equilibration of diastereomers over time.

    • Analyze the diastereomeric ratio at different time points to determine if thermodynamic equilibrium is reached.

General Protocol for Solvent Screening
  • Solvent Selection: Choose a range of anhydrous solvents with varying properties (e.g., non-polar aprotic: hexane, toluene; polar aprotic: THF, dichloromethane, acetonitrile; polar protic: methanol, ethanol).

  • Parallel Reactions: Set up a series of small-scale reactions in parallel, each with a different solvent.

  • Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, stoichiometry, reaction time) are kept constant across all experiments.

  • Analysis: After the reaction is complete, quench all reactions simultaneously and analyze the diastereomeric ratio for each solvent using a consistent analytical method (e.g., NMR or HPLC).

Visualizations

Troubleshooting_Workflow start Low Diastereoselectivity Observed temp Vary Temperature (e.g., -78°C, 0°C, RT, elevated) start->temp solvent Screen Solvents (e.g., Toluene, DCM, THF) start->solvent catalyst Modify Catalyst/Reagent (e.g., Ligand, Additive) start->catalyst substrate Alter Substrate (e.g., Protecting Group) start->substrate analyze Analyze Diastereomeric Ratio (NMR, HPLC, GC) temp->analyze solvent->analyze catalyst->analyze substrate->analyze end Optimized Diastereoselectivity analyze->end

Caption: A workflow diagram for troubleshooting low diastereoselectivity.

Kinetic_vs_Thermodynamic Reactants Reactants TS_Kinetic Kinetic Transition State (Lower Energy) Reactants->TS_Kinetic Low Temp, Short Time TS_Thermo Thermodynamic Transition State (Higher Energy) Reactants->TS_Thermo High Temp, Long Time Product_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->Product_Thermo Equilibration

Caption: Energy profile illustrating kinetic versus thermodynamic control.

References

Impact of solvent choice on 2-Acetoxypropionyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of 2-Acetoxypropionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral acylating agent. It is primarily used in organic synthesis to introduce the 2-acetoxypropionyl group into molecules. A significant application is as a chiral derivatizing agent, where it reacts with racemic alcohols or amines to form diastereomers that can be separated using standard chromatographic techniques like GC or HPLC.[1] This is crucial for determining the enantiomeric purity of chiral molecules in pharmaceutical development.[1]

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a critical role in the reactivity of this compound. Aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive acyl chloride.[1] Polar aprotic solvents can accelerate reaction rates for SN2 reactions by solvating the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[2] In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Q3: What are the common side reactions to be aware of when using this compound?

A3: The most common side reaction is hydrolysis of the acyl chloride to 2-acetoxypropionic acid, which occurs in the presence of water. Therefore, anhydrous conditions are crucial.[1] In reactions with substrates containing multiple nucleophilic sites, lack of chemoselectivity can be an issue. With sterically hindered amines, the reaction might be slow or incomplete, and forcing conditions like heating may be required.

Q4: How should this compound be handled and stored?

A4: this compound is moisture and heat-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[3] All glassware and solvents used should be anhydrous to prevent decomposition.

Q5: What type of base is typically used in reactions with this compound?

A5: A non-nucleophilic base is often necessary to neutralize the hydrochloric acid (HCl) byproduct formed during acylation reactions.[1] Common choices include tertiary amines such as triethylamine (TEA) or pyridine. The base scavenges the HCl, driving the reaction to completion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reagent Decomposition: this compound has hydrolyzed due to moisture.• Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous solvents.• Handle the reagent under an inert atmosphere (nitrogen or argon).• Use a fresh bottle of the reagent if decomposition is suspected.
2. Incomplete Reaction: The nucleophile is too weak or sterically hindered.• Increase the reaction temperature.• Increase the reaction time and monitor progress by TLC or LC-MS.• Use a stronger, non-nucleophilic base to facilitate the reaction.
3. Unsuitable Solvent: The solvent is reacting with the acyl chloride or hindering the reaction.• Switch to an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Formation of Multiple Products 1. Presence of Water: Leads to the formation of 2-acetoxypropionic acid.• Follow the steps for ensuring anhydrous conditions as mentioned above.
2. Multiple Reactive Sites on Substrate: Lack of chemoselectivity.• Lower the reaction temperature to favor the more reactive site.• Consider using a protecting group strategy for less reactive nucleophilic centers.
3. Side reactions with the solvent: Some solvents can react with acyl chlorides.• Avoid protic solvents like alcohols unless they are the intended reactant. Be cautious with solvents like Dichloromethane (DCM) which can react with some amines under certain conditions.[4][5]
Difficulty in Product Purification 1. Excess Reagent: Unreacted this compound can complicate purification.• Quench the reaction with a small amount of water or an amine to consume the excess acyl chloride before workup.
2. Formation of Amine Hydrochloride Salt: The HCl byproduct reacts with the amine base.• Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the salt and extract the product into an organic layer.

Data Presentation

Table 1: Illustrative Reactivity of this compound in Various Solvents

Disclaimer: The following data is representative and based on general principles of acyl chloride reactivity. Specific experimental data for this compound was not available in the cited literature. The relative rates and yields are intended to illustrate the expected trends based on solvent properties.

SolventSolvent TypeDielectric Constant (approx.)Expected Relative RateExpected Relative YieldNotes
Dichloromethane (DCM)Polar Aprotic9.1ModerateGoodCommonly used, inert, and easy to remove. Can react with some amines.[4][5]
Tetrahydrofuran (THF)Polar Aprotic7.5ModerateGoodGood general-purpose solvent. Must be anhydrous.
Acetonitrile (MeCN)Polar Aprotic37.5HighVery GoodHigh polarity can accelerate SN2 reactions.[2]
AcetonePolar Aprotic21HighVery GoodCan be a good choice for derivatization reactions, sometimes leading to faster rates.[1]
N,N-Dimethylformamide (DMF)Polar Aprotic38HighVery GoodHigh boiling point can be advantageous for reactions requiring heat, but can be difficult to remove.
Methanol (MeOH)Polar Protic32.6LowPoorWill react with this compound to form the methyl ester (solvolysis). Should only be used if it is the intended reactant.
WaterPolar Protic80.1Very Low (for acylation)Very Poor (for acylation)Rapidly hydrolyzes this compound to the corresponding carboxylic acid.[1]
TolueneNonpolar Aprotic2.4LowModerateLower reaction rates are expected due to lower polarity.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Primary Amine with this compound in an Aprotic Solvent

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the chosen anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq.) in the same anhydrous aprotic solvent in a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for the Esterification of an Alcohol with this compound

Materials:

  • This compound

  • Alcohol

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Pyridine (can act as both base and catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dilute aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Standard laboratory glassware.

Procedure:

  • Under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in the chosen anhydrous aprotic solvent in a round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0 °C.

  • Add this compound (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, dilute the mixture with the organic solvent.

  • Wash the organic layer sequentially with dilute aqueous HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify the product by column chromatography or distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve Amine/Alcohol and Base in Anhydrous Solvent cool Cool to 0 °C reagents->cool add_acyl Add 2-Acetoxypropionyl Chloride Dropwise cool->add_acyl stir Stir at Room Temperature (Monitor Progress) add_acyl->stir quench Quench Reaction stir->quench wash Aqueous Washes (NaHCO3, H2O, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for acylation reactions using this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality (Anhydrous Conditions) start->check_reagents Yes side_products Side Products Observed? start->side_products No, but low yield check_conditions Optimize Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions check_solvent Verify Solvent Inertness check_conditions->check_solvent hydrolysis Suspect Hydrolysis? (Acidic byproduct) side_products->hydrolysis Yes multiple_sites Substrate has multiple nucleophilic sites? side_products->multiple_sites No hydrolysis improve_anhydrous Improve Anhydrous Technique hydrolysis->improve_anhydrous protecting_group Consider Protecting Group Strategy multiple_sites->protecting_group Yes

Caption: A logical troubleshooting guide for low yield in reactions with this compound.

References

Validation & Comparative

A Comparative Guide to (S)-(-)- and (R)-(+)-2-Acetoxypropionyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-2-Acetoxypropionyl chloride and its enantiomer, (R)-(+)-2-Acetoxypropionyl chloride, are versatile chiral building blocks extensively utilized in modern asymmetric synthesis. Derived from L-lactic acid and D-lactic acid, respectively, these reagents are instrumental in the creation of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. Their primary function is as chiral acylating agents, where the stereochemistry of the reagent dictates the stereochemical outcome of the reaction. This guide provides a detailed comparison of these two enantiomers, supported by experimental data and protocols, to aid researchers in selecting the appropriate reagent for their synthetic needs.

Physicochemical Properties

The enantiomeric relationship of (S)-(-) and (R)-(+)-2-acetoxypropionyl chloride means they share identical physical properties, with the exception of the direction in which they rotate plane-polarized light.

Property(S)-(-)-2-Acetoxypropionyl chloride(R)-(+)-2-Acetoxypropionyl chloride
CAS Number 36394-75-953636-19-4
Molecular Formula C₅H₇ClO₃C₅H₇ClO₃
Molecular Weight 150.56 g/mol 150.56 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 50 °C at 5 mmHg[1]Data not available, expected to be identical to (S)-enantiomer
Density 1.189 g/mL at 25 °C[1]Data not available, expected to be identical to (S)-enantiomer
Refractive Index n20/D 1.423[1]Data not available, expected to be identical to (S)-enantiomer
Optical Rotation [α] -31° (c=4 in chloroform)[1]+31° (expected, opposite to (S)-enantiomer)

Performance in Asymmetric Synthesis

The choice between the (S)- and (R)-enantiomer is critical as it directly influences the chirality of the final product. Their applications can be broadly categorized into three areas: as chiral building blocks, as reagents for kinetic resolution, and as chiral derivatizing agents.

As Chiral Building Blocks in Synthesis

As chiral synthons, these acyl chlorides introduce a stereocenter into an achiral molecule. A prominent example is the use of (S)-(-)-2-acetoxypropionyl chloride in the industrial synthesis of Iopamidol, a non-ionic X-ray contrast agent.[2][3] In this synthesis, the (S)-enantiomer is crucial for forming the correct stereoisomer required for the drug's efficacy and safety profile.[2]

Conversely, (R)-(+)-2-acetoxypropionyl chloride is employed in the synthesis of other chiral pharmaceuticals and agrochemicals where the opposite stereochemistry is required.[4] Its use allows for the efficient production of specific enantiomers, which can lead to improved bioactivity and selectivity of the final product.[4]

G cluster_S (S)-enantiomer Pathway cluster_R (R)-enantiomer Pathway S_reagent (S)-(-)-2-Acetoxy propionyl chloride S_product (S)-Product (e.g., Iopamidol) S_reagent->S_product Acylation S_substrate Achiral Substrate (e.g., Iopamidol precursor) S_substrate->S_product R_reagent (R)-(+)-2-Acetoxy propionyl chloride R_product (R)-Product (e.g., Chiral API) R_reagent->R_product Acylation R_substrate Achiral Substrate R_substrate->R_product G cluster_S_path With (S)-Reagent cluster_R_path With (R)-Reagent racemate Racemic Substrate (R)-Substrate + (S)-Substrate S_product (R)-Product (Acylated) racemate->S_product S_unreacted Unreacted (S)-Substrate (High e.e.) racemate->S_unreacted R_product (S)-Product (Acylated) racemate->R_product R_unreacted Unreacted (R)-Substrate (High e.e.) racemate->R_unreacted S_reagent (S)-Reagent S_reagent->S_product k_fast R_reagent (R)-Reagent R_reagent->R_product k_fast G cluster_input Input racemic_analyte Racemic Analyte ((R)-Analyte + (S)-Analyte) diastereomers Diastereomeric Mixture ((S,R)-Product + (S,S)-Product) racemic_analyte->diastereomers chiral_reagent (S)- or (R)-Reagent chiral_reagent->diastereomers Derivatization separation Separation (GC, HPLC, NMR) diastereomers->separation quantification Quantification (Peak Integration) separation->quantification ee_result Enantiomeric Excess (%ee) Calculation quantification->ee_result

References

A Researcher's Guide to Chiral Derivatization: Alternatives to 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity and absolute configuration is a cornerstone of stereoselective synthesis and chiral drug development. While 2-Acetoxypropionyl chloride has its applications, a diverse array of chiral derivatizing agents (CDAs) offer distinct advantages in terms of reactivity, the separability of the resulting diastereomers, and the analytical method employed. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to empower informed selection of the optimal CDA for your analytical needs.

The fundamental principle of chiral derivatization involves the reaction of a mixture of enantiomers with a single, pure enantiomer of a chiral derivatizing agent. This reaction transforms the enantiomers into diastereomers, which, unlike their parent enantiomers, possess different physical and chemical properties. These differences allow for their separation and quantification using standard achiral chromatographic (HPLC, GC) or spectroscopic (NMR) techniques.

Core Alternatives and Their Performance

This guide focuses on a selection of widely used and promising alternatives to this compound, each with its own set of strengths and ideal applications. The primary alternatives covered are:

  • Mosher's Acid (MTPA) and its Chloride: A classic and versatile reagent, particularly for the determination of absolute configuration of alcohols and amines by NMR spectroscopy.

  • Marfey's Reagent (FDAA): Widely used for the chiral analysis of amino acids by HPLC, offering excellent resolution of diastereomers.

  • Chiral Isocyanates: A class of reagents that react with alcohols and amines to form stable diastereomeric carbamates or ureas, often with good chromatographic properties.

  • α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA): A newer generation CDA reported to offer superior performance to Mosher's acid in certain applications.

The selection of a CDA is a critical decision that depends on the functional group of the analyte, the analytical technique available, and the specific goals of the analysis (e.g., determining enantiomeric excess vs. absolute configuration).

Quantitative Performance Data

The efficacy of a chiral derivatizing agent is quantitatively assessed by the degree of separation it induces between the resulting diastereomers. In High-Performance Liquid Chromatography (HPLC), this is measured by the separation factor (α) , where a higher value indicates better separation. In Nuclear Magnetic Resonance (NMR) spectroscopy, the difference in chemical shifts (Δδ) between corresponding protons or other nuclei in the diastereomers is the key metric.

HPLC Separation Factors (α)

The following table summarizes representative separation factors for the diastereomers of various analytes after derivatization with different CDAs.

AnalyteChiral Derivatizing AgentSeparation Factor (α)Reference
4-OctanolMαNP acid1.25[1]
Racemic diolCSDP acid1.27[1]
cis-AlcoholCSDP acid1.18[2]
3,3-Dimethyl-2-butylamineNBD-Cl1.30 (on Chiralpak IE)[3]
α-MethylbenzylamineNBD-Cl1.37 (on Chiralpak IF)[3]

MαNP acid = 2-methoxy-2-(1-naphthyl)propionic acid; CSDP acid = camphorsultam dichlorophthalic acid; NBD-Cl = 4-chloro-7-nitrobenzofurazan.

NMR Chemical Shift Differences (Δδ)

The magnitude of the chemical shift difference (Δδ = δS - δR) in NMR spectroscopy is a direct measure of the CDA's effectiveness in creating magnetically distinct environments for the diastereomers.

AnalyteChiral Derivatizing AgentObserved ProtonsΔδ (ppm)Reference
Secondary AlcoholMosher's Acid (MTPA)Protons adjacent to stereocenterVaries, often 0.05 - 0.2[4][5]
Primary Alcohol2-CFNAProtons adjacent to stereocenterReported to be larger than with MTPA[6][7]
Chiral Amines(S)-BINOL / 2-formylphenyl boronic acidImino protonBaseline resolved[8]

Note: The magnitude of Δδ is highly dependent on the specific analyte, the solvent, and the NMR field strength.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful chiral derivatization. Below are representative protocols for some of the key alternative CDAs.

Mosher's Ester/Amide Preparation for NMR Analysis

This protocol is a general guideline for the derivatization of chiral alcohols or amines using Mosher's acid chloride.[4][9][10]

Materials:

  • Chiral alcohol or amine (approx. 1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Two NMR tubes

Procedure:

  • Reaction Setup (perform two separate reactions in parallel):

    • In a clean, dry NMR tube, dissolve the chiral alcohol or amine in approximately 0.5 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (e.g., 1.5 equivalents).

    • To one tube, add a slight molar excess (e.g., 1.2 equivalents) of (R)-MTPA-Cl.

    • To the second tube, add a slight molar excess (e.g., 1.2 equivalents) of (S)-MTPA-Cl.

  • Reaction:

    • Cap the NMR tubes and mix the contents thoroughly.

    • Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours, and can be monitored by TLC or NMR.

  • Analysis:

    • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA derivatives.

    • Assign the relevant proton signals in both spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Determine the absolute configuration based on the Mosher model, which correlates the signs of the Δδ values to the spatial arrangement of the substituents around the chiral center.

Marfey's Reagent (FDAA) Derivatization for HPLC Analysis of Amino Acids

This protocol is adapted for the derivatization of amino acids with Marfey's reagent.[11]

Materials:

  • Amino acid sample solution (e.g., 50 µL of a 1 mg/mL solution)

  • 1% (w/v) solution of Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Heating block or water bath

Procedure:

  • Derivatization:

    • In a small vial, combine 50 µL of the amino acid sample solution with 100 µL of 1 M NaHCO₃ solution.

    • Add 200 µL of the 1% Marfey's reagent solution.

    • Incubate the mixture at 40 °C for 1 hour with occasional mixing. The reaction proceeds under alkaline conditions, typically taking about an hour to complete.[11]

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 50 µL of 2 M HCl.

  • Analysis:

    • The resulting solution containing the diastereomeric derivatives can be directly injected into a reversed-phase HPLC system for analysis.

Chiral Isocyanate Derivatization for HPLC Analysis of Amines

This protocol provides a general procedure for the derivatization of chiral amines with a chiral isocyanate, such as (S)-(-)-1-(1-Naphthyl)ethyl isocyanate.[12]

Materials:

  • Chiral amine sample

  • (S)-(-)-1-(1-Naphthyl)ethyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Triethylamine (optional, as a catalyst)

Procedure:

  • Derivatization:

    • Dissolve the chiral amine in the anhydrous solvent.

    • Add a slight molar excess (e.g., 1.1 equivalents) of (S)-(-)-1-(1-Naphthyl)ethyl isocyanate.

    • If the reaction is slow, a catalytic amount of triethylamine can be added.

    • Allow the reaction to proceed at room temperature. Reaction times can vary depending on the reactivity of the amine.

  • Analysis:

    • The reaction mixture can often be directly analyzed by HPLC. Dilution with the mobile phase may be necessary.

Visualizing the Workflow and Logic

To better illustrate the processes involved in chiral derivatization, the following diagrams have been generated.

G General Workflow for Chiral Derivatization cluster_start Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Enantiomeric Mixture (R-X and S-X) Reaction Formation of Diastereomers (R-X-S-CDA and S-X-S-CDA) Analyte->Reaction CDA Chiral Derivatizing Agent (S-CDA) CDA->Reaction Separation Separation by Achiral Chromatography (HPLC/GC) or NMR Spectroscopy Reaction->Separation Quantification Quantification of Diastereomer Ratio Separation->Quantification ee ee Quantification->ee Enantiomeric Excess (ee) Determination

General Chiral Derivatization Workflow

G Logic of Absolute Configuration Determination with Mosher's Method cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_determination Configuration Assignment Analyte Chiral Alcohol/Amine (Unknown Configuration) R_Ester Forms (S)-MTPA Ester Analyte->R_Ester Reacts with S_Ester Forms (R)-MTPA Ester Analyte->S_Ester Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester R_NMR ¹H NMR Spectrum of (S)-Ester (δS) R_Ester->R_NMR Acquire Spectrum S_NMR ¹H NMR Spectrum of (R)-Ester (δR) S_Ester->S_NMR Acquire Spectrum Delta Calculate Δδ = δS - δR for each proton R_NMR->Delta Compare S_NMR->Delta Compare Model Mosher's Model (Anisotropic Shielding) Delta->Model Apply to Config Absolute Configuration Model->Config Determines

Mosher's Method Logic for Absolute Configuration

G Experimental Workflow for Marfey's Reagent Derivatization Start Amino Acid Sample Add_Bicarb Add 1M NaHCO₃ Start->Add_Bicarb Add_Marfey Add 1% Marfey's Reagent in Acetone Add_Bicarb->Add_Marfey Incubate Incubate at 40°C for 1h Add_Marfey->Incubate Cool Cool to Room Temperature Incubate->Cool Quench Add 2M HCl to Neutralize Cool->Quench Analyze Analyze by RP-HPLC Quench->Analyze

Marfey's Reagent Experimental Workflow

Conclusion

The selection of a chiral derivatizing agent is a multifaceted decision that requires careful consideration of the analyte's structure, the available analytical instrumentation, and the specific goals of the analysis. While this compound is a viable option, reagents such as Mosher's acid, Marfey's reagent, and various chiral isocyanates offer a broad and powerful toolkit for the modern researcher. Mosher's acid remains a gold standard for NMR-based determination of absolute configuration, while Marfey's reagent excels in the HPLC analysis of amino acids. Newer agents like 2-CFNA show promise for improved performance in specific applications. By understanding the principles of these alternatives and utilizing the provided experimental data and protocols, researchers can confidently select and apply the most appropriate CDA to achieve accurate and reliable chiral analysis.

References

A Comparative Guide to the Validation of Enantiomeric Excess Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the efficacy, safety, and quality of chiral compounds. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-established methods, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and efficient alternative. This guide provides an objective comparison of NMR spectroscopy with chiral HPLC and GC for the determination of enantiomeric excess, supported by experimental data and detailed protocols.

Principles of Enantiomeric Excess Determination

The quantification of enantiomers requires a chiral environment to differentiate between the two mirror-image isomers. Each of the three techniques—NMR, HPLC, and GC—employs a distinct strategy to achieve this discrimination.

  • NMR Spectroscopy: In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. To resolve the signals of the two enantiomers, a chiral auxiliary is added to the NMR sample. This is achieved through two primary methods:

    • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical and chemical properties and, therefore, exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess.[1][2]

    • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to a chemical shift difference between their corresponding signals.[3][4][5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) packed into a column. As the mobile phase carries the enantiomeric mixture through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The peak areas in the chromatogram are proportional to the concentration of each enantiomer.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase within a capillary column to separate enantiomers. This technique is suitable for volatile and thermally stable compounds. The differential partitioning of the enantiomers between the mobile gas phase and the chiral stationary phase leads to their separation.

Comparative Performance: NMR vs. Chromatographic Methods

The choice of analytical technique for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of NMR, chiral HPLC, and chiral GC.

Parameter NMR Spectroscopy Chiral HPLC Chiral GC
Principle Formation of diastereomers (covalent or non-covalent) in solution.Differential interaction with a chiral stationary phase.Differential partitioning with a chiral stationary phase.
Speed Rapid (typically < 10 minutes per sample).Slower (typically 10-30 minutes per sample).Moderate to fast (typically 5-20 minutes per sample).
Sample Prep Simple mixing with CDA or CSA; may require derivatization.Dissolution in mobile phase; filtration.Dilution in a volatile solvent; may require derivatization.
Sample Nature Soluble compounds; provides structural information.Wide range of compounds; requires a chromophore for UV detection.Volatile and thermally stable compounds.
Sensitivity Generally lower than chromatographic methods.High, especially with UV or MS detection.Very high, especially with FID or MS detection.
Solvent Usage Low (typically < 1 mL per sample).High.Low.
Non-destructive Yes.Yes (analyte can be collected).No (analyte is typically destroyed).
Accuracy High (typically within ±1-2%).[1][7]High (validated methods show excellent accuracy).[8]High (validated methods show excellent accuracy).
Precision High (RSD < 2% achievable).[7]High (RSD < 2% is common).[8]High (RSD < 2% is common).

Experimental Protocols and Validation Data

To provide a practical comparison, this section details experimental protocols for the determination of enantiomeric excess of representative chiral molecules using NMR, HPLC, and GC, along with their validation data.

Case Study 1: Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that exists as a pair of enantiomers. The (S)-(+)-enantiomer is responsible for the desired therapeutic effect.

Experimental Protocol:

A ¹H-NMR method for determining the enantiomeric purity of (S)-(+)-ibuprofen can be performed using (-)-cinchonidine as a chiral solvating agent.[9]

  • Sample Preparation: Prepare a stock solution of (-)-cinchonidine in deuterated chloroform (CDCl₃).

  • Prepare a series of samples containing a fixed amount of the cinchonidine solution and varying, accurately weighed amounts of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen to create a range of known enantiomeric excesses.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: The presence of the chiral solvating agent will induce separate signals for the enantiomers of ibuprofen. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Validation Data (¹H NMR with Chiral Lanthanide Chelate for Ibuprofen Methyl Ester):

A study using a chiral lanthanide chelate demonstrated excellent accuracy for the determination of ibuprofen's enantiomeric composition after conversion to its methyl ester.[10]

Validation Parameter Result
Accuracy (Recovery) 99.39 ± 0.92% and 99.42 ± 0.68% for (S)-(+)-ibuprofen (n=10).[10]

Experimental Protocol:

A validated chiral HPLC method for the determination of ibuprofen enantiomers has been reported.[8]

  • Chromatographic Conditions:

    • Column: Lux cellulose 3

    • Mobile Phase: Methanol:water (85:15, v/v) with 0.0075% formic acid

    • Flow Rate: 0.2 mL/min (isocratic)

    • Detection: MS/MS

  • Sample Preparation: Prepare standard solutions of (S)- and (R)-ibuprofen in the mobile phase. Plasma samples require only 20 µL.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms. The enantiomers will be separated into two distinct peaks.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Validation Data (Chiral HPLC-MS/MS): [8]

Validation Parameter Result
Linearity Range 0.1 - 60 µg/mL for each enantiomer
Accuracy Within acceptable limits
Precision (Intra- and Inter-day) Within acceptable limits
Recovery Within acceptable limits
Case Study 2: α-Pinene

α-Pinene is a chiral monoterpene found in the essential oils of many plants. The enantiomeric ratio can vary depending on the source.

Experimental Protocol:

Chiral GC is the standard method for determining the enantiomeric composition of volatile compounds like α-pinene.[11]

  • GC Conditions:

    • Column: A chiral capillary column (e.g., based on a cyclodextrin derivative).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature ramp to ensure baseline separation of the enantiomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane).

  • Analysis: Inject the diluted sample into the GC. The enantiomers of α-pinene will elute at different retention times.

  • Quantification: The relative percentage of each enantiomer is calculated from the peak areas in the chromatogram.

Performance Characteristics: Chiral GC methods for α-pinene have been shown to provide excellent resolution and are routinely used for authenticity control of essential oils.[11][12]

Workflow Diagrams

To visually summarize the experimental processes, the following diagrams illustrate the workflows for determining enantiomeric excess by NMR and chiral chromatography.

Validation_Workflow cluster_NMR NMR Method Validation Workflow NMR_Start Start: Chiral Analyte Sample NMR_Add_Aux Add Chiral Auxiliary (CDA or CSA) NMR_Start->NMR_Add_Aux NMR_Acquire Acquire NMR Spectrum NMR_Add_Aux->NMR_Acquire NMR_Integrate Integrate Diastereotopic Signals NMR_Acquire->NMR_Integrate NMR_Calculate Calculate Enantiomeric Excess NMR_Integrate->NMR_Calculate NMR_Validate Validate Method (Accuracy, Precision, etc.) NMR_Calculate->NMR_Validate NMR_End End: Validated ee Result NMR_Validate->NMR_End

Caption: General workflow for the validation of an NMR-based method for enantiomeric excess determination.

Chromatography_Workflow cluster_Chiral_Chrom Chiral Chromatography (HPLC/GC) Workflow Chrom_Start Start: Chiral Analyte Sample Chrom_Prepare Prepare Sample (Dissolve/Dilute) Chrom_Start->Chrom_Prepare Chrom_Inject Inject into Chromatograph Chrom_Prepare->Chrom_Inject Chrom_Separate Separation on Chiral Column Chrom_Inject->Chrom_Separate Chrom_Detect Detect Separated Enantiomers Chrom_Separate->Chrom_Detect Chrom_Integrate Integrate Peak Areas Chrom_Detect->Chrom_Integrate Chrom_Calculate Calculate Enantiomeric Excess Chrom_Integrate->Chrom_Calculate Chrom_End End: ee Result Chrom_Calculate->Chrom_End

Caption: Standard workflow for enantiomeric excess determination using chiral chromatography (HPLC or GC).

Conclusion

The determination of enantiomeric excess is a critical analytical task in research and the pharmaceutical industry. While chiral HPLC and GC are robust and sensitive methods, NMR spectroscopy offers a compelling alternative with significant advantages in speed and simplicity of sample preparation.

  • NMR spectroscopy is particularly well-suited for high-throughput screening, reaction monitoring, and situations where structural confirmation is also required. The development of a wide range of chiral derivatizing and solvating agents has expanded the applicability of NMR for ee determination to a diverse array of chiral molecules, including carboxylic acids, alcohols, and amines.[1][3][6][13][14] The accuracy and precision of NMR methods are often comparable to those of chromatographic techniques.[7][10]

  • Chiral HPLC and GC remain the methods of choice when very high sensitivity is required, such as in bioanalytical applications with low analyte concentrations.[8] The wide variety of commercially available chiral stationary phases makes these techniques broadly applicable.

Ultimately, the selection of the most appropriate technique depends on the specific analytical challenge. For comprehensive validation, employing an orthogonal method (e.g., confirming an NMR result with chiral HPLC) can provide the highest level of confidence in the enantiomeric excess determination.

References

A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid vs. 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity and absolute configuration is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical analysis. This guide provides an objective comparison of two prominent CDAs: the well-established α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, and the readily available 2-acetoxypropionyl chloride. This comparison is supported by experimental principles and detailed protocols to assist researchers in selecting the appropriate reagent for their specific analytical needs.

Principle of Chiral Derivatization for NMR Analysis

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment by standard NMR spectroscopy. The fundamental principle of using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure CDA.[1][2] These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1][2] The relative integration of these separated signals allows for the quantification of the enantiomeric excess (ee) of the original sample. Furthermore, by analyzing the chemical shift differences (Δδ) between the two diastereomers, the absolute configuration of the chiral center can often be determined.[1]

Performance Comparison

The choice of a CDA is critical for achieving optimal separation of the diastereomeric signals in the NMR spectrum. Key performance indicators include the magnitude of the chemical shift difference (Δδ), the ease and reliability of the derivatization reaction, and the absence of kinetic resolution or racemization.[1]

FeatureMosher's Acid (MTPA-Cl)This compound
Structure α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideThis compound
Key Probes ¹H and ¹⁹F NMR¹H NMR
Reported Δδ (¹H NMR) Known for inducing large chemical shift differences due to the anisotropic effect of the phenyl ring and the presence of the CF₃ group.[3]Generally provides good separation for many analytes. For the methyl protons of α-phenylethylamine derivatized with the analogous (S)-(+)-O-acetylmandelic acid, a Δδ of ~0.02 ppm is observed.
Advantages - Well-established method with extensive literature support.[1][2][4] - Often provides large Δδ values, facilitating accurate integration.[3] - The ¹⁹F NMR signal provides a clean and sensitive probe for ee determination.- Readily available and generally more cost-effective. - The absence of a phenyl and CF₃ group can lead to simpler ¹H NMR spectra with less signal overlap.
Limitations - The aromatic signals can complicate the ¹H NMR spectrum. - Potential for incomplete reaction or side reactions with sterically hindered substrates.- May produce smaller Δδ values compared to Mosher's acid, potentially making quantification more challenging for some substrates. - Lacks a ¹⁹F NMR handle for an alternative analytical window.
Typical Substrates Secondary alcohols, primary and secondary amines, amino acids.[4][5]Chiral alcohols, amines, and amino acids.[6]

Experimental Protocols

Mosher's Ester/Amide Analysis

This protocol describes the preparation of Mosher's esters or amides from a chiral alcohol or amine for the determination of absolute configuration and enantiomeric excess.[1]

Materials:

  • Chiral alcohol or amine (~5 mg)

  • (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

Procedure (performed in two separate NMR tubes for (R) and (S) derivatives):

  • Dissolve the chiral alcohol or amine in the deuterated solvent in an NMR tube.

  • Add a catalytic amount of DMAP or a slight excess of pyridine.

  • Add a slight molar excess (1.1-1.2 equivalents) of the respective Mosher's acid chloride.

  • Cap the tube and mix thoroughly. The reaction is typically complete within 30-60 minutes at room temperature but can be monitored by TLC or NMR.

  • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA derivatives.

  • For ee determination, integrate a pair of well-resolved signals corresponding to the two diastereomers.

  • For absolute configuration determination, assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR).

Derivatization with this compound

This protocol outlines the formation of diastereomeric esters or amides using this compound.

Materials:

  • Chiral alcohol or amine (~5 mg)

  • (R)- or (S)-2-Acetoxypropionyl chloride

  • Anhydrous base (e.g., triethylamine, pyridine)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Dissolve the chiral alcohol or amine in the deuterated solvent in an NMR tube.

  • Add a slight molar excess (1.1-1.2 equivalents) of a suitable base.

  • Add one equivalent of this compound.

  • Cap the tube and mix. The reaction progress can be monitored by NMR.

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Determine the enantiomeric ratio by integrating a pair of well-resolved signals.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for chiral analysis using a derivatizing agent and the logic behind determining absolute configuration using Mosher's method.

G cluster_workflow Experimental Workflow for Chiral Derivatization Analyte Chiral Analyte (e.g., Alcohol, Amine) Reaction Derivatization Reaction Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR NMR Spectroscopy (¹H, ¹⁹F) Diastereomers->NMR Analysis Data Analysis (Integration, Δδ Calculation) NMR->Analysis Result Enantiomeric Excess (ee) Absolute Configuration Analysis->Result

Caption: General workflow for chiral analysis using a derivatizing agent.

G cluster_mosher_logic Logic of Absolute Configuration Determination with Mosher's Method Start Chiral Secondary Alcohol (R¹-CH(OH)-R²) React_S React with (S)-MTPA-Cl Start->React_S React_R React with (R)-MTPA-Cl Start->React_R Ester_S (R)-Alcohol-(S)-MTPA Ester React_S->Ester_S Ester_R (R)-Alcohol-(R)-MTPA Ester React_R->Ester_R NMR_S ¹H NMR of (S)-MTPA derivative Ester_S->NMR_S NMR_R ¹H NMR of (R)-MTPA derivative Ester_R->NMR_R Compare Calculate Δδ = δ(S) - δ(R) for protons in R¹ and R² NMR_S->Compare NMR_R->Compare Model Apply Mosher's Model: - Protons shielded by phenyl group in (S)-ester have Δδ < 0 - Protons shielded by phenyl group in (R)-ester have Δδ > 0 Compare->Model Config Determine Absolute Configuration of Alcohol Model->Config

Caption: Logic of absolute configuration determination with Mosher's method.

Conclusion

Both Mosher's acid and this compound are effective chiral derivatizing agents for the determination of enantiomeric purity and absolute configuration by NMR spectroscopy. Mosher's acid is a well-documented and powerful reagent, often providing large and easily quantifiable signal separations in both ¹H and ¹⁹F NMR spectra. This compound represents a more economical and synthetically simpler alternative that can provide sufficient resolution for many common analytes, though the induced chemical shift differences may be smaller.

The selection between these two reagents should be guided by the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy, and the available instrumentation. For complex molecules or when maximum signal dispersion is required, Mosher's acid remains the gold standard. For routine analysis of simpler chiral molecules, this compound offers a practical and efficient alternative. It is always recommended to perform initial screening to determine the optimal CDA for a new class of chiral compounds.

References

Cross-Validation of GC-MS Results: A Comparative Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. However, to ensure the integrity of results, cross-validation with an orthogonal analytical method is a critical step. This guide provides an objective comparison of GC-MS with High-Performance Liquid Chromatography (HPLC), a common orthogonal technique, supported by experimental data and detailed methodologies.

Orthogonal methods are analytical techniques that rely on different physicochemical principles for separation and detection.[1] This approach provides a high degree of confidence that the observed result is genuine and not an artifact of a specific analytical platform.[2] For GC-MS, which separates compounds based on their volatility and interaction with a stationary phase, HPLC, which separates based on a compound's partitioning between a liquid mobile phase and a solid stationary phase, serves as an excellent orthogonal method.[3][4]

Method Comparison at a Glance: GC-MS vs. HPLC

The choice between GC-MS and HPLC fundamentally depends on the analyte's properties, particularly its volatility and thermal stability.[5][6][7]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass analysis.[5]Separation of soluble compounds in a liquid phase based on differential partitioning.[3]
Analytes Volatile, thermally stable compounds (e.g., residual solvents, flavorings, certain drug metabolites).[3][8]Non-volatile, thermally labile compounds (e.g., proteins, peptides, most APIs, polar metabolites).[3][8]
Sample Derivatization Often required for non-volatile or polar compounds to increase volatility.[7][9]Generally not required, simplifying sample preparation for many analytes.[3]
Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen).[3]Liquid solvent or mixture of solvents.[3]
Operating Temperature High temperatures are required for volatilization (up to 350-400°C).[3][8]Typically operates at or near ambient temperature.[3][8]
Separation Efficiency Generally higher separation efficiency and narrower peaks.[8]High resolution, but peaks can be broader than in GC.[10]
Detection Mass Spectrometry (MS) provides structural information and high specificity.[9]Various detectors (UV-Vis, Fluorescence, MS) offer flexibility.[3]
Throughput Can have faster analysis times for simple mixtures.[3]Analysis times can be longer, ranging from 10-60 minutes.[8]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of a hypothetical small molecule drug, "Compound X," using both GC-MS (with derivatization) and HPLC-UV. It is important to note that these values are illustrative and can vary significantly based on the specific analyte, matrix, and instrumentation.

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 2%

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful cross-validation. Below are representative protocols for the analysis of a target analyte in a plasma matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical workflow for the analysis of a non-volatile drug metabolite requiring derivatization.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Scan Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method for the direct analysis of a moderately polar drug.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector set at the analyte's maximum absorbance wavelength (e.g., 254 nm).

Visualizing Workflows and Relationships

Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow a1 Sample Collection (Plasma) a2 Internal Standard Addition a1->a2 a3 Liquid-Liquid Extraction a2->a3 a4 Evaporation a3->a4 a5 Derivatization (Silylation) a4->a5 a6 GC-MS Analysis a5->a6 b1 Sample Collection (Plasma) b2 Internal Standard Addition b1->b2 b3 Protein Precipitation b2->b3 b4 Centrifugation b3->b4 b5 Supernatant Transfer b4->b5 b6 HPLC-UV Analysis b5->b6

Caption: Comparative experimental workflows for GC-MS and HPLC analysis.

cross_validation_logic start Batch of Samples gcms Analyze with GC-MS Method start->gcms hplc Analyze with Orthogonal HPLC Method start->hplc compare Compare Quantitative Results gcms->compare hplc->compare pass Results Correlate (Method Validated) compare->pass Meets Acceptance Criteria fail Results Discrepant (Investigate) compare->fail Does Not Meet Criteria

Caption: Logical flow of a cross-validation study.

Conclusion

Cross-validation of GC-MS results with an orthogonal technique like HPLC is a cornerstone of robust analytical science, particularly in the regulated environment of drug development.[12][13] While GC-MS offers excellent sensitivity and specificity for volatile compounds, HPLC provides a powerful alternative for non-volatile and thermally labile molecules.[6][8] By employing both methods, researchers can gain a higher degree of confidence in their data, ensuring the accuracy and reliability of their findings. The choice of which method to use as the primary technique and which to use for validation will depend on the specific properties of the analyte and the goals of the study.[3]

References

A Comparative Guide to the Acylation Efficiency of 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision that directly impacts reaction efficiency, product purity, and overall process economy. This guide provides a comprehensive comparison of the performance of 2-Acetoxypropionyl chloride against common acylating agents—acetyl chloride, propionyl chloride, and acetic anhydride—in the acylation of benzyl alcohol and benzylamine, serving as model substrates for hydroxyl and amino group functionalization, respectively.

Data Presentation: Performance Comparison

The following table summarizes the experimental data for the acylation of benzyl alcohol and benzylamine with this compound and its alternatives. The data highlights key performance indicators such as reaction time and yield, providing a clear basis for comparison.

Acylating AgentSubstrateReaction TimeYield (%)Reference
This compound Benzyl AlcoholData not available in searched literatureData not available in searched literature
BenzylamineData not available in searched literatureData not available in searched literature
Acetyl ChlorideBenzyl Alcohol5 min98%
Benzylamine15 min92%[1]
Propionyl ChlorideBenzyl AlcoholData not available in searched literatureData not available in searched literature
BenzylamineNot specifiedHigh (assumed)[2]
Acetic AnhydrideBenzyl Alcohol7 h100%[3][4]
Benzylamine5 min98%[5]

Note: While specific yield and reaction time data for this compound in the acylation of benzyl alcohol and benzylamine were not available in the searched literature, its utility as a chiral acylating agent in pharmaceutical synthesis is well-documented. The blank entries in the table represent opportunities for further experimental investigation to enable a direct, quantitative comparison.

Discussion of Efficiency

Based on the available data, acetyl chloride offers a rapid and high-yielding approach for the acylation of both alcohols and amines, albeit with the drawback of generating corrosive HCl as a byproduct.[1] Acetic anhydride also provides excellent yields, particularly for amines, and is generally considered a milder and less corrosive reagent than acetyl chloride, though it may require longer reaction times or heating to achieve complete conversion.[3][4][5]

The efficiency of propionyl chloride is expected to be comparable to acetyl chloride due to the similar reactivity of acyl chlorides.

This compound , as a more specialized reagent, is often employed when the introduction of a chiral acetoxypropionyl moiety is required for the synthesis of complex, stereospecific molecules. Its efficiency in simple acylation reactions compared to more common, less sterically hindered acylating agents warrants further direct experimental comparison.

Experimental Protocols

Detailed methodologies for the key acylation reactions are provided below. These protocols are based on literature procedures and are intended to serve as a starting point for laboratory experimentation.

Acylation of Benzyl Alcohol with Acetyl Chloride

Materials:

  • Benzyl alcohol (1 mmol)

  • Acetyl chloride (1.1 mmol)

  • Copper oxide (CuO) catalyst (0.1 mol%)

  • Chloroform (for extraction)

  • 10% Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of benzyl alcohol (1 mmol), acetyl chloride (1.1 mmol), and copper oxide (0.1 mol%) is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 5 minutes), the reaction mixture is quenched with water (10 mL) and extracted with chloroform (2 x 10 mL).

  • The combined organic layer is washed with 10% sodium carbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product, benzyl acetate.

Acylation of Benzylamine with Acetic Anhydride in an Aqueous Medium

Materials:

  • Benzylamine hydrochloride

  • Acetic anhydride (1.5 equivalents)

  • Sodium bicarbonate

  • Water

Procedure:

  • Benzylamine hydrochloride is dissolved in water.

  • Acetic anhydride (1.5 equivalents) is added to the solution.

  • Solid sodium bicarbonate is added portion-wise until effervescence ceases and the pH of the mixture reaches approximately 5.5.[5]

  • The precipitated product, N-benzylacetamide, is collected by filtration, washed with water, and dried.[5]

General Protocol for N-Acylation with an Acyl Chloride (e.g., Propionyl Chloride)

Materials:

  • Amine (e.g., Benzylamine) (1.0 eq)

  • Acyl chloride (e.g., Propionyl chloride) (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine in anhydrous DCM in a round-bottom flask.[6]

  • Add TEA or DIEA to the solution and stir for 10 minutes at room temperature.[6]

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[6]

Mandatory Visualization

Acylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acyl_Chloride R-COCl (Acylating Agent) Intermediate Tetrahedral Intermediate Acyl_Chloride->Intermediate Nucleophilic Attack Nucleophile Nu-H (Alcohol/Amine) Nucleophile->Intermediate Acylated_Product R-CO-Nu Intermediate->Acylated_Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct

Caption: Generalized reaction pathway for the acylation of a nucleophile (alcohol or amine) with an acyl chloride.

Experimental_Workflow start Start reactants 1. Mix Substrate, Acylating Agent, and Catalyst/Base start->reactants reaction 2. Stir at appropriate temperature reactants->reaction monitoring 3. Monitor reaction progress (TLC) reaction->monitoring workup 4. Quench reaction & Extract monitoring->workup Reaction complete purification 5. Dry and evaporate solvent workup->purification product 6. Purify product purification->product end End product->end

Caption: A typical experimental workflow for an acylation reaction.

References

A Comparative Guide to the Cost-Benefit Analysis of 2-Acetoxypropionyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the pharmaceutical and agrochemical industries, the choice of acylating agent is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall cost-effectiveness. Among the diverse array of available reagents, 2-Acetoxypropionyl chloride, a chiral acylating agent, presents a unique set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, offering an objective comparison with common alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound serves as a valuable tool for introducing a chiral acetoxypropionyl group into molecules, a crucial step in the synthesis of various pharmaceuticals and other bioactive compounds. Its primary advantages lie in its ability to act as a chiral building block and a resolving agent for racemic mixtures. However, its higher cost compared to simpler acylating agents like acetyl chloride, propionyl chloride, and acetic anhydride necessitates a careful evaluation of its benefits against its economic implications. This guide will delve into a quantitative comparison of these reagents, examine the economic trade-offs between chiral resolution and asymmetric synthesis, and provide detailed experimental protocols to inform your synthetic strategy.

Performance Comparison of Acylating Agents

The selection of an acylating agent is often a balance between reactivity, selectivity, cost, and the nature of the substrate. Acyl chlorides are generally more reactive than acid anhydrides.[1] Below is a comparative overview of this compound and its common alternatives.

Table 1: Quantitative Comparison of Acylating Agents in a Model N-Acylation Reaction of Benzylamine

Acylating AgentMolecular Weight ( g/mol )Typical Reaction Time (h)Typical Yield (%)Key BenefitsKey Drawbacks
This compound 150.562 - 685 - 95Chiral, allows for diastereomeric separationHigh cost, moisture sensitive
Acetyl Chloride 78.500.5 - 2>95[2]High reactivity, low costCorrosive HCl byproduct, volatile
Propionyl Chloride 92.530.5 - 2>95High reactivity, low costCorrosive HCl byproduct
Acetic Anhydride 102.091 - 4>90[1]Less corrosive byproduct (acetic acid), easier to handleLess reactive than acyl chlorides

Note: Reaction times and yields are approximate and can vary significantly based on the substrate, solvent, temperature, and catalyst used. Data is compiled from various sources for illustrative comparison.

Cost Analysis

The economic feasibility of a synthetic route is a paramount consideration in process development. The cost of the acylating agent is a significant contributor to the overall expenditure.

Table 2: Cost Comparison of Acylating Agents

Acylating AgentTypical Price (USD/g)Typical Price (USD/mol)
(S)-(-)-2-Acetoxypropionyl Chloride 36.215451.05
Acetyl Chloride 0.2418.84
Propionyl Chloride 0.1211.10
Acetic Anhydride 0.099.18

Note: Prices are based on current market rates for research-grade chemicals and are subject to variation based on supplier, purity, and quantity.

As evidenced by the table, (S)-(-)-2-Acetoxypropionyl chloride is substantially more expensive than its achiral counterparts. This significant price difference underscores the importance of its application in high-value syntheses where its chiral properties are indispensable.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for N-acylation and O-acylation reactions.

Experimental Protocol 1: N-Acylation of Benzylamine with (S)-(-)-2-Acetoxypropionyl Chloride

Materials:

  • Benzylamine (1.0 equiv)

  • (S)-(-)-2-Acetoxypropionyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add (S)-(-)-2-Acetoxypropionyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-2-acetoxypropionamide diastereomers.

Experimental Protocol 2: O-Acylation of Cyclohexanol with Acetic Anhydride

Materials:

  • Cyclohexanol (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Pyridine (catalytic amount)

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine cyclohexanol (1.0 equiv) and acetic anhydride (1.5 equiv).

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to quench the excess acetic anhydride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting cyclohexyl acetate by distillation.

Mandatory Visualizations

To further elucidate the processes involved, the following diagrams illustrate a key synthetic application and a logical workflow for reagent selection.

cluster_synthesis Synthesis of a Chiral Amide Racemic_Amine Racemic Amine Diastereomers Diastereomeric Amides Racemic_Amine->Diastereomers Acylation Acyl_Chloride (S)-2-Acetoxypropionyl Chloride Acyl_Chloride->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Enantiomer_1 Enantiomerically Pure Amide 1 Separation->Enantiomer_1 Enantiomer_2 Enantiomerically Pure Amide 2 Separation->Enantiomer_2

Kinetic resolution of a racemic amine using (S)-2-Acetoxypropionyl chloride.

cluster_decision Acylating Agent Selection Workflow Start Define Synthetic Goal Chirality Is Chirality Required? Start->Chirality Cost Is Cost a Major Constraint? Chirality->Cost No Use_Chiral Use 2-Acetoxypropionyl Chloride Chirality->Use_Chiral Yes Reactivity High Reactivity Needed? Cost->Reactivity No Use_Anhydride Use Acetic Anhydride Cost->Use_Anhydride Yes Use_Achiral_Acyl_Chloride Use Acetyl/Propionyl Chloride Reactivity->Use_Achiral_Acyl_Chloride Yes Reactivity->Use_Anhydride No

Decision workflow for selecting an appropriate acylating agent.

Cost-Benefit Analysis: Chiral Resolution vs. Asymmetric Synthesis

When the goal is to obtain an enantiomerically pure compound, two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.[3] this compound is a classic example of a reagent used for chiral resolution.

Chiral Resolution: This method involves reacting a racemic mixture with a chiral resolving agent, such as (S)-2-acetoxypropionyl chloride, to form a mixture of diastereomers.[4] These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography.[4] The desired enantiomer is then recovered by cleaving the chiral auxiliary.

  • Benefits:

    • Utilizes readily available and often cheaper racemic starting materials.

    • The methodology is well-established and can be implemented with standard laboratory equipment.

  • Drawbacks:

    • The theoretical maximum yield for the desired enantiomer is 50%, leading to significant material loss unless the undesired enantiomer can be racemized and recycled.[5]

    • The separation of diastereomers can be challenging and may require extensive optimization.

    • The cost of the chiral resolving agent can be high.

Asymmetric Synthesis: This approach involves using a chiral catalyst, reagent, or auxiliary to directly synthesize the desired enantiomer from a prochiral starting material.

  • Benefits:

    • Can theoretically achieve up to 100% yield of the desired enantiomer, making it more atom-economical.[3]

    • Avoids the need for separating diastereomers.

  • Drawbacks:

    • The development of a highly efficient and selective asymmetric catalyst can be time-consuming and expensive.[6]

    • The cost of chiral catalysts and ligands can be substantial.[6]

    • The reaction conditions may be more sensitive and require specialized equipment.

Economic Considerations:

The choice between chiral resolution and asymmetric synthesis is often dictated by economic factors, especially in an industrial setting.

  • For early-stage research and small-scale synthesis: Chiral resolution can be a more practical and cost-effective approach, as it avoids the initial investment in developing a new asymmetric synthesis.

  • For large-scale manufacturing: Asymmetric synthesis is often the preferred route due to its higher potential yield and atom economy, which can lead to significant cost savings in the long run, despite the initial development costs.[7]

Conclusion

This compound is a specialized and valuable reagent in organic synthesis, particularly for the introduction of chirality and the resolution of racemic mixtures. Its high cost is a significant factor that limits its widespread use to applications where its unique properties are essential. For routine acylations where chirality is not a concern, more economical alternatives such as acetyl chloride, propionyl chloride, and acetic anhydride are the preferred choices.

The decision to use this compound for chiral resolution versus investing in the development of an asymmetric synthesis is a complex one that depends on the scale of the synthesis, the value of the final product, and the available resources. For researchers and drug development professionals, a thorough understanding of the costs and benefits associated with each approach is crucial for designing efficient, scalable, and economically viable synthetic routes.

References

A Comparative Guide to the Scalability of Syntheses Using 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the transition from laboratory-scale synthesis to industrial production is a critical challenge. The choice of reagents and methodologies can significantly impact the efficiency, cost-effectiveness, and safety of large-scale manufacturing. 2-Acetoxypropionyl chloride, a key chiral building block, is frequently used in the synthesis of complex molecules, including pharmaceuticals like the non-ionic iodinated contrast agent Iopamidol[1][2]. This guide provides an objective comparison of the scalability of syntheses involving this compound against alternative acylation methods, supported by experimental data and detailed protocols.

Synthesis of this compound: From Lab Bench to Industrial Scale

The scalability of any process utilizing this compound is fundamentally linked to the scalability of its own production. Traditionally prepared in the lab from its corresponding carboxylic acid, industrial methods have evolved to enhance efficiency and yield.

On a laboratory scale, 2-acetoxypropanoic acid is reacted with a chlorinating agent. A common procedure involves using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM)[3]. While effective, scaling this reaction requires careful management of off-gassing (HCl and CO) and the handling of toxic reagents.

For industrial-scale production, a continuous process has been developed, which offers significant advantages in terms of safety, yield, and waste reduction[1]. This process often starts from more readily available and economical precursors like lactic acid. A key challenge in using lactic acid is the potential for polymerization, which reduces yield and creates difficult-to-remove by-products[1]. Continuous flow processes mitigate this by minimizing residence times at high temperatures, leading to almost quantitative yields[1].

Workflow for Scalable Continuous Synthesis of (S)-2-Acetoxypropionyl Chloride

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorination & Purification LA Aqueous Lactic Acid Distill1 Distillation Column (Water Removal) LA->Distill1 AA Acetic Anhydride Reactor1 Acetylation Reactor AA->Reactor1 Distill1->Reactor1 Anhydrous Lactic Acid APA (S)-2-Acetoxypropionic Acid Reactor1->APA Reactor2 Chlorination Reactors (Multiple, Continuous) APA->Reactor2 Thionyl Thionyl Chloride Thionyl->Reactor2 Distill2 Final Distillation Reactor2->Distill2 Product High-Purity (S)-2-Acetoxypropionyl Chloride Distill2->Product

Caption: Continuous process for (S)-2-acetoxypropionyl chloride production.

Comparative Data on Synthesis Methods
MethodStarting MaterialReagentsScaleReported YieldKey Considerations
Batch Synthesis (S)-2-Acetoxypropionic AcidThionyl ChlorideLab~94%[4]Good for small quantities; requires careful handling of corrosive and toxic byproducts.
Batch Synthesis (S)-2-Acetoxypropionic AcidOxalyl Chloride, cat. DMFLab94%[3]Milder conditions than thionyl chloride, but oxalyl chloride is expensive and toxic.
Continuous Process Lactic AcidAcetic Anhydride, Thionyl ChlorideIndustrialNearly Quantitative[1]Minimizes byproduct formation (e.g., polymers); suitable for large-scale, high-purity production required for pharmaceuticals[1][2].
Alternative Batch Sodium L-LactateHCl, Acetic Anhydride, Thionyl ChlorideIndustrialNot specifiedAvoids water distillation but is expensive and generates salt waste that requires removal[1][5].

Performance Comparison with Alternative Acylation Reagents

This compound is a highly effective acylating agent. However, depending on the specific application, substrate sensitivity, and cost considerations, other reagents may be employed. The primary alternatives fall into two categories: other acyl chlorides and carboxylic acid anhydrides.

General Acylation Pathway using Acyl Chlorides

G reagents This compound + Nucleophile (e.g., R-OH, R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + HCl intermediate->products Elimination of Cl-

Caption: General mechanism for acylation with this compound.

Comparative Data of Acylation Reagents
ReagentTypical CatalystRelative ReactivityGeneral YieldsAdvantagesDisadvantages & Scalability Issues
This compound Base (e.g., Pyridine, Triethylamine)HighGood to ExcellentHighly reactive, leading to faster reactions and high yields; introduces a chiral center.Moisture sensitive; generates corrosive HCl byproduct requiring neutralization and removal[6][7].
Other Acyl Chlorides (e.g., Acetyl Chloride) Base (e.g., Pyridine, Triethylamine)HighExcellentVery reactive, cost-effective for simple acylations.[8]Highly moisture sensitive; generates corrosive HCl byproduct; more hazardous than anhydrides[8][9].
Acetic Anhydride Pyridine, DMAPModerateGood to ExcellentReadily available, cost-effective, well-documented; byproduct (acetic acid) is less corrosive than HCl.[8]Less reactive than acyl chlorides; may require heating or stronger catalysts; byproduct requires removal[8].
Other Carboxylic Anhydrides Pyridine, DMAPVariesGood to ExcellentAllows for the introduction of various acyl groups.Reactivity is generally lower than corresponding acyl chlorides[8]. Can be more expensive.

Experimental Protocols

Key Experiment 1: Lab-Scale Synthesis using this compound

This protocol details the synthesis of 1-(7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-1-oxopropan-2-yl acetate, adapted from a patented procedure[3].

Materials:

  • 2-Acetoxypropanoic acid (245 mg, 1.86 mmol)

  • Oxalyl chloride (0.2 mL, 2.33 mmol)

  • N,N-dimethylformamide (DMF) (17 mg, 0.23 mmol)

  • 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (100 mg, 0.465 mmol)

  • Triethylamine (TEA) (0.3 mL, 2.33 mmol)

  • Dichloromethane (DCM)

Procedure:

  • Preparation of this compound (in situ):

    • In a vial, dissolve 2-acetoxypropanoic acid (245 mg) in DCM (2 mL).

    • Add DMF (17 mg) followed by oxalyl chloride (0.2 mL).

    • Stir the reaction mixture at 20 °C for 30 minutes. A light yellow solution of the acid chloride is formed.

    • Concentrate the mixture under vacuum to yield a yellow oil. This is the crude this compound.

  • Acylation Reaction:

    • In a separate flask, dissolve 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (100 mg) in DCM (5 mL).

    • Add TEA (0.3 mL) to the solution.

    • Cool the reaction mixture to 0 °C.

    • Dissolve the crude this compound from step 1 in DCM (2 mL) and add it dropwise to the cooled solution.

    • Allow the reaction mixture to warm to 20 °C and stir for 2 hours under a nitrogen atmosphere.

    • Monitor the reaction by LCMS. The desired product shows a calculated MS of 328.0 and a found MS of 329.3 [M+H]+[3].

    • Concentrate the reaction mixture.

    • Purify the residue by flash chromatography (using 1% TEA in DCM) to afford the final product.

    • Result: 180 mg of the final product was obtained, representing a 94% yield[3].

Key Experiment 2: Alternative Acylation using Acetic Anhydride

This protocol is a general procedure for the acetylation of an alcohol, a common alternative to using an acyl chloride[8].

Materials:

  • Alcohol (1.0 equiv)

  • Acetic Anhydride (1.5 - 2.0 equiv)

  • Pyridine (as solvent and catalyst) or another base like Triethylamine with catalytic DMAP

  • Dichloromethane (DCM) (if not using pyridine as solvent)

Procedure:

  • Dissolve the alcohol in pyridine or DCM.

  • If using DCM, add triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine/base), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product.

  • Purify further by chromatography or distillation if necessary.

Conclusion

The scalability of syntheses involving this compound is robust, largely due to the development of efficient, high-yield continuous manufacturing processes for the reagent itself[1]. For acylation reactions, this compound offers high reactivity and is invaluable for introducing a specific chiral center. However, its moisture sensitivity and the generation of corrosive HCl are critical factors to manage at scale.

Alternatives like acetic anhydride present a more cost-effective and less hazardous option for simple acetylations, with the byproduct being easier to handle[8]. The choice between this compound and an alternative ultimately depends on a multi-faceted analysis of substrate requirements, desired chirality, reaction conditions, safety protocols, and overall process economics. For high-value applications, particularly in pharmaceutical manufacturing where chirality and efficiency are paramount, the scalability of processes using this compound is well-established and often the preferred route.

References

A Comparative Spectroscopic Analysis of Synthesized Ibuprofen Versus Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for a synthesized batch of ibuprofen against its corresponding reference standard. The analysis is based on three common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals to illustrate the process of verifying the identity and purity of a synthesized active pharmaceutical ingredient (API).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of both the synthesized ibuprofen and the reference standard.

Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Synthesized)Assignment (Reference)
11.6 - 12.0Singlet1H-COOH-COOH
7.21Doublet2HAromatic CHAromatic CH
7.09Doublet2HAromatic CHAromatic CH
3.69Quartet1H-CH(CH₃)COOH-CH(CH₃)COOH
2.45Doublet2H-CH₂(isobutyl)-CH₂(isobutyl)
1.85Multiplet1H-CH(CH₃)₂-CH(CH₃)₂
1.49Doublet3H-CH(CH₃)COOH-CH(CH₃)COOH
0.90Doublet6H-CH(CH₃)₂-CH(CH₃)₂

Note: Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment (Synthesized)Assignment (Reference)
181.0-COOH-COOH
140.8Aromatic CAromatic C
137.9Aromatic CAromatic C
129.4Aromatic CHAromatic CH
127.3Aromatic CHAromatic CH
45.1-CH(CH₃)COOH-CH(CH₃)COOH
45.0-CH₂(isobutyl)-CH₂(isobutyl)
30.2-CH(CH₃)₂-CH(CH₃)₂
22.4-CH(CH₃)₂-CH(CH₃)₂
18.5-CH(CH₃)COOH-CH(CH₃)COOH

Note: The reference data is compiled from publicly available spectral databases and literature.[1][2][3][4][5]

Table 3: IR Spectroscopic Data Comparison (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group Assignment (Synthesized)Functional Group Assignment (Reference)
2957C-H stretch (alkane)C-H stretch (alkane)
1706 - 1721C=O stretch (carboxylic acid)C=O stretch (carboxylic acid)[6][7]
1460C-H bend (alkane)C-H bend (alkane)
1230C-O stretch (carboxylic acid)C-O stretch (carboxylic acid)
940O-H bend (carboxylic acid dimer)O-H bend (carboxylic acid dimer)

Note: The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, ATR, Nujol mull).[8][9][10]

Table 4: Mass Spectrometry Data Comparison (Electrospray Ionization - ESI)

m/z ValueIon TypeAssignment (Synthesized)Assignment (Reference)
205.12[M-H]⁻Deprotonated molecular ionDeprotonated molecular ion
161.09[M-H-CO₂]⁻Fragment ion (loss of CO₂)Fragment ion (loss of CO₂)

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.[11][12][13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the synthesized ibuprofen and the reference standard were accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[14] The solutions were transferred to 5 mm NMR tubes.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer.[2]

  • ¹H NMR Parameters: A 45° pulse width was used with a relaxation delay of 5 seconds.[15] 16 scans were accumulated for each sample.

  • ¹³C NMR Parameters: A 30° pulse width was used with a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. Approximately 1024 scans were accumulated for each sample.

  • Data Processing: The free induction decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample (synthesized or reference ibuprofen) was ground with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[10] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.[16][17]

  • Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectra.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of each sample (~10 µg/mL) was prepared in a mixture of methanol and water (1:1 v/v).[18]

  • Instrumentation: Mass spectra were obtained using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer.[13][19]

  • MS Parameters: The analysis was performed in negative ion mode. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V. The desolvation gas flow was 600 L/hr at a temperature of 350°C. Data was acquired over a mass range of m/z 50-500.[13]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of synthesized and reference compounds.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_reference Reference Standard cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Verification Synthesized_Compound Synthesized Ibuprofen NMR NMR Spectroscopy Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Reference_Compound Reference Ibuprofen Reference_Compound->NMR Reference_Compound->IR Reference_Compound->MS Data_Comparison Compare Spectra: - Chemical Shifts - Peak Positions - Fragmentation NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Verification Identity & Purity Verified? Data_Comparison->Verification Pass Pass: Compound Verified Verification->Pass Yes Fail Fail: Further Investigation Verification->Fail No

Caption: Workflow for spectroscopic comparison of synthesized vs. reference compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of enantiomeric purity is a cornerstone of modern chemical synthesis and pharmaceutical quality control. The distinct pharmacological and toxicological profiles of enantiomers demand robust, precise, and reliable analytical methods to quantify their relative amounts. This guide provides an objective comparison of the principal techniques used for determining the chiral purity of synthesized compounds, supported by experimental data and detailed methodologies.

The most prominent methods for assessing chiral purity include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Polarimetry is also a foundational technique, though it is often supplemented by more sensitive methods.[1][2][3]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is governed by factors such as the analyte's physicochemical properties (e.g., volatility, polarity), the required sensitivity and accuracy, and sample throughput.[4] Chromatographic methods are the most widely used as they physically separate the enantiomers, allowing for direct quantification.[1][5] NMR spectroscopy offers an alternative approach that can distinguish between enantiomers in solution, often with the aid of a chiral auxiliary.[6][7]

Method_Selection_Logic cluster_input Compound Properties cluster_decision Analytical Considerations cluster_output Recommended Technique start Synthesized Chiral Compound d1 Volatile & Thermally Stable? start->d1 d2 High Accuracy & Precision Needed? d1->d2 No gc Chiral GC d1->gc Yes d3 Rapid Screening Required? d2->d3 No hplc Chiral HPLC / SFC d2->hplc Yes nmr NMR with Chiral Reagent d3->nmr Yes polar Polarimetry (Preliminary) d3->polar No

Caption: Decision workflow for selecting a chiral purity assessment method.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance of the most common analytical techniques for assessing chiral purity. These values are representative and can vary based on the specific compound, instrumentation, and experimental conditions.

Analytical TechniqueTypical Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Limitations
Chiral HPLC 1 ng/mL - 1.5 µg/mL[4][8]>0.999[4][8]92 - 102%[4][8]< 2%[4]High accuracy, broad applicability, robust.[9]Method development can be time-consuming.[10]
Chiral GC pg - ppt level[4][11]>0.999[11]Typically 95-105%< 2%[4]Excellent sensitivity for volatile compounds.[12]Limited to thermally stable and volatile analytes.[12]
NMR Spectroscopy Analyte dependent (~1-5 mol%)Not applicableHighGoodFast, non-destructive, provides structural info.[7]Lower sensitivity, requires chiral auxiliaries.[13][14]
Polarimetry Concentration dependentGoodVariableModerateFast, simple, non-destructive.[15]Low sensitivity, prone to impurities.[2][16]

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining enantiomeric excess due to its high accuracy and reliability.[1][2] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[17]

Experimental Workflow Diagram

Chiral_HPLC_Workflow prep 1. Sample Preparation (Dissolve ~1 mg/mL in mobile phase) inject 2. Injection (Inject 10 µL into HPLC system) prep->inject separate 3. Enantioseparation (Mobile phase flows through Chiral Stationary Phase) inject->separate detect 4. Detection (UV Detector measures absorbance) separate->detect analyze 5. Data Analysis (Integrate peak areas to calculate % e.e.) detect->analyze

Caption: General workflow for chiral HPLC analysis.

Typical Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[5]

  • Instrumentation & Conditions:

    • Column: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® IA is often a good starting point.[5][11]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is common for normal-phase chromatography. For reversed-phase, acetonitrile/water mixtures are used.[5][18]

    • Flow Rate: Typically set to 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[5]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[5]

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers (R and S) using the formula: % e.e. = |(R - S) / (R + S)| * 100 .[1][19]

Chiral Gas Chromatography (GC)

Chiral GC is highly sensitive and ideal for analyzing volatile and thermally stable chiral compounds.[12] Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[20]

Typical Protocol:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane). Derivatization may be required for non-volatile compounds to increase their volatility.

  • Instrumentation & Conditions:

    • Column: A capillary column with a chiral stationary phase (e.g., Rt-βDEXcst).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An initial oven temperature (e.g., 100°C) is held for a few minutes, then ramped up to a final temperature (e.g., 200°C) to elute the compounds.

    • Injector and Detector Temperature: Set higher than the final oven temperature (e.g., 250°C).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Similar to HPLC, the % e.e. is calculated from the integrated peak areas of the eluted enantiomers.

NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity without physical separation. This is achieved by converting the enantiomers into diastereomers by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6][13] This induces chemical shift differences (Δδ) between the signals of the two enantiomers.

Typical Protocol:

  • Sample Preparation: Dissolve a precise amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.

  • Add Chiral Auxiliary: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) or derivatizing agent to the NMR tube.[14][21]

  • Acquire Diastereomeric Spectrum: Record the ¹H NMR spectrum of the mixture. The signals corresponding to the formerly enantiotopic protons should now be split into two distinct sets of signals for the two diastereomeric complexes.

  • Data Analysis: The ratio of the enantiomers is determined by integrating the distinct, well-resolved signals corresponding to each diastereomer.[7]

Polarimetry

Polarimetry is a traditional, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15][22] The measured optical rotation is proportional to the concentration of the excess enantiomer.

Typical Protocol:

  • Sample Preparation: Prepare a solution of the compound at a known concentration in a suitable achiral solvent.

  • Measurement: Use a polarimeter to measure the observed optical rotation (α_obs).

  • Calculation: The optical purity, which is often assumed to be equal to the enantiomeric excess, is calculated using the formula: Optical Purity (%) = (α_obs / [α]_max) * 100 , where [α]_max is the specific rotation of the pure enantiomer under the same conditions.[23]

It is important to note that polarimetry is generally less accurate than chromatographic methods, as the specific rotation of the pure enantiomer may not be known, and optically active impurities can affect the measurement.[16]

Conclusion

The determination of chiral purity is a critical analytical task in research and industry. While Chiral HPLC and Chiral GC stand out as the gold standards for their accuracy, precision, and sensitivity, NMR spectroscopy offers a rapid and non-destructive alternative, particularly useful in high-throughput screening contexts.[24] Polarimetry remains a valuable tool for quick preliminary assessments. The choice of the optimal method depends on the specific requirements of the analysis, including the nature of the compound, the required level of accuracy, and available instrumentation.[4][17] For regulatory compliance in drug development, validated chromatographic methods are typically required.[25][26]

References

Safety Operating Guide

Proper Disposal of 2-Acetoxypropionyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Acetoxypropionyl chloride (CAS No. 36394-75-9), a reactive and corrosive chemical commonly used in pharmaceutical and organic synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this compound prior to disposal. Adherence to these guidelines is critical to mitigate risks of violent reactions, personal injury, and environmental contamination.

Immediate Safety Concerns and Hazard Profile

This compound is a colorless to light yellow liquid that is highly sensitive to moisture and heat.[1][2] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3] The primary hazard associated with this compound is its violent reaction with water, which produces corrosive hydrochloric acid and acetic acid fumes.[4][5][6] It is also incompatible with strong bases, alcohols, and oxidizing agents.[2][7]

Hazard ClassificationDescription
Corrosivity Causes severe skin burns and eye damage.[1][3]
Reactivity Reacts violently with water, alcohols, and bases.[4][5][6]
Moisture Sensitivity Readily hydrolyzes in the presence of moisture.[2]
Incompatibilities Strong oxidizing agents, bases, and alcohols.[2][7]

Operational Plan for Safe Disposal

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through controlled neutralization (quenching). This process converts the reactive acyl chloride into less hazardous, water-soluble byproducts. Two primary methods for neutralization are provided below.

Method 1: Neutralization with Sodium Bicarbonate Solution

This method is preferred for converting the acyl chloride into its corresponding carboxylate salt, which is typically water-soluble.

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, place a beaker or flask of appropriate size in an ice bath. The container should be equipped with a magnetic stirrer. Prepare a 5-10% aqueous solution of sodium bicarbonate. The volume of the bicarbonate solution should be at least 10 times the volume of the this compound to be neutralized.

  • Slow Addition: While vigorously stirring the cold sodium bicarbonate solution, slowly add the this compound dropwise using an addition funnel or a pipette. Caution: This reaction is exothermic and will release carbon dioxide gas. A slow addition rate is crucial to control the temperature and prevent excessive foaming.[1]

  • Reaction Monitoring: Continue stirring the mixture for at least one hour after the addition is complete to ensure full neutralization. Monitor the pH of the solution to confirm it remains basic.

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal company. Do not pour the neutralized solution down the drain unless permitted by local regulations.

Method 2: Neutralization with an Alcohol (Methanol or Ethanol)

This protocol converts the acyl chloride into its corresponding ester, which may be advantageous in certain situations.

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, cool a flask containing an excess of anhydrous methanol or ethanol (at least 10 molar equivalents relative to the acyl chloride) in an ice bath. The flask should be equipped with a magnetic stirrer.

  • Slow Addition: While stirring the cold alcohol, slowly add the this compound dropwise. This reaction will generate hydrochloric acid as a byproduct.

  • Completion and Neutralization: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.[1] Subsequently, slowly add a saturated sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction until the solution is basic.

  • Waste Collection: The final mixture should be transferred to a properly labeled hazardous waste container for disposal in accordance with local, regional, and national regulations.[8][9]

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Prepare Quenching Solution (e.g., 5-10% Sodium Bicarbonate) B->C D Cool Quenching Solution in Ice Bath C->D E Slowly Add this compound to Stirred Quenching Solution D->E F Monitor Reaction (Temperature, Gas Evolution) E->F G Continue Stirring Until Reaction is Complete F->G H Verify Neutralization (e.g., pH check) G->H I Allow Mixture to Reach Room Temperature H->I J Transfer Neutralized Waste to Labeled Hazardous Waste Container I->J K Arrange for Collection by Licensed Disposal Company J->K

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway of Hydrolysis

The reaction of this compound with water proceeds through a nucleophilic acyl substitution mechanism.

HydrolysisPathway 2-Acetoxypropionyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 2-Acetoxypropionyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Water Water (Nucleophile) Water->Tetrahedral_Intermediate Products Acetic Acid + Hydrochloric Acid Tetrahedral_Intermediate->Products Elimination of Cl- and Proton Transfer

Caption: Signaling pathway for the hydrolysis of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Acetoxypropionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 2-Acetoxypropionyl chloride, a key reagent in various synthetic processes. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive liquid that requires careful handling in a controlled environment.[1][2] It can cause severe skin burns and eye damage.[1] Inhalation of vapors can also be harmful. Therefore, all operations involving this chemical should be conducted within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-resistant gloves. Butyl rubber or neoprene gloves are recommended for extended contact. Double-gloving with nitrile gloves may be suitable for incidental contact.Acyl chlorides can degrade some common glove materials. Butyl rubber and neoprene offer superior resistance to corrosive organic compounds.[4] Nitrile gloves provide splash protection but should be replaced immediately upon contact.[5]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas combination cartridge.This compound is volatile and its vapors are corrosive to the respiratory tract. A combination cartridge ensures protection against both organic vapors and acidic gases (like HCl) that may be generated.[6][7][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental success.

  • Preparation : Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit and appropriate neutralizing agents accessible.

  • Dispensing : Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture. The container should be opened and handled under an inert atmosphere (e.g., nitrogen or argon) if the experiment is sensitive to moisture.

  • Reaction : Carry out the reaction in a well-ventilated fume hood. Monitor the reaction for any signs of uncontrolled reactivity.

  • Work-up : Quench the reaction carefully with an appropriate reagent, being mindful of any potential exothermic reactions.

  • Decontamination : All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone) followed by a neutralizing solution (e.g., sodium bicarbonate).

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Chemical : Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be considered hazardous waste. These should be collected in a separate, clearly labeled, and sealed container.

  • Disposal Route : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Visualizing the Workflow

The following diagram illustrates the key stages of the handling, operational, and disposal plan for this compound.

G cluster_prep Preparation cluster_handling Handling and Operation cluster_disposal Decontamination and Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don Full PPE prep1->prep2 prep3 Prepare Spill Kit and Neutralizing Agents prep2->prep3 handle1 Dispense Under Inert Atmosphere (if required) prep3->handle1 Proceed to Handling handle2 Perform Reaction in Fume Hood handle1->handle2 handle3 Careful Quenching of Reaction handle2->handle3 disp1 Decontaminate Glassware and Equipment handle3->disp1 Proceed to Decontamination disp2 Segregate and Label Hazardous Waste disp1->disp2 disp3 Dispose According to Institutional EHS Guidelines disp2->disp3

Figure 1. Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.